2,3-Dimethoxyphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12232. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULEJNWMHZSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237984 | |
| Record name | 2,3-Dimethoxyphenylacetic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-53-9 | |
| Record name | 2,3-Dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxyphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyphenylacetic acid | |
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| Record name | 90-53-9 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3-Dimethoxyphenylacetic acid CAS number 90-53-9
An In-depth Technical Guide to 2,3-Dimethoxyphenylacetic Acid (CAS 90-53-9)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS 90-53-9), also known as o-Homoveratric Acid.[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its chemical properties, outlines a robust, multi-step synthesis protocol, details methods for analytical characterization, and discusses its potential applications. While its direct biological applications are less documented than its isomers, its structural features make it a valuable intermediate in synthetic organic chemistry. This guide offers field-proven insights into its handling, synthesis, and analysis to support its use in advanced research and development projects.
Chemical Identity and Physicochemical Properties
This compound is an aromatic carboxylic acid.[1] The presence of two methoxy groups on the phenyl ring at positions 2 and 3, ortho to the acetic acid moiety, influences its electronic properties, solubility, and reactivity.[2] These properties are critical for its function as a synthetic building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 90-53-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | [1] |
| Synonyms | o-Homoveratric acid, 2,3-Dimethoxybenzeneacetic acid | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 82-84 °C | [3] |
| Boiling Point | 235-240 °C | [3] |
| Predicted pKa | 4.03 ± 0.10 | [3] |
| Predicted XlogP | 1.3 |[1] |
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a reliable synthetic route can be logically constructed from its precursors, primarily 1,2-dimethoxybenzene (veratrole). The causality behind this proposed workflow lies in established, high-yield organic reactions commonly used in pharmaceutical intermediate synthesis. The process involves the formylation of veratrole to create the key aldehyde intermediate, which is then converted to the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Formylation of 1,2-Dimethoxybenzene to 2,3-Dimethoxybenzaldehyde
This step introduces the aldehyde group necessary for chain extension. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution while maintaining a low temperature (0-5 °C). Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add 1,2-dimethoxybenzene (veratrole) dropwise to the Vilsmeier reagent solution. After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to a neutral pH.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,3-dimethoxybenzaldehyde by column chromatography or recrystallization.
Step 2: Conversion to 2,3-Dimethoxyphenylacetonitrile
Converting the aldehyde to a nitrile is an efficient way to add the required carbon atom for the acetic acid side chain.
-
Hydrazone Formation: Dissolve the 2,3-dimethoxybenzaldehyde in a suitable solvent and react it with p-toluenesulfonhydrazide (TsNHNH₂) in the presence of an acid catalyst to form the corresponding tosylhydrazone.
-
Cyanation: Treat the isolated tosylhydrazone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a solvent like DMF or methanol. Heating the reaction will facilitate the Shapiro-type reaction to yield the nitrile.
-
Isolation: After the reaction is complete, quench with water and extract the product with a solvent like ethyl acetate. Wash the organic phase, dry, and concentrate to yield the crude 2,3-dimethoxyphenylacetonitrile.
Step 3: Hydrolysis of the Nitrile to this compound
The final step is a straightforward hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic conditions are effective.
-
Hydrolysis: Add the crude nitrile to a solution of aqueous sulfuric acid or sodium hydroxide.
-
Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC.
-
Isolation and Purification: Cool the reaction mixture. If using basic hydrolysis, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) will yield the purified this compound.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow
Caption: Standard analytical workflow for compound verification.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard for assessing the purity of aromatic compounds. For phenylacetic acid derivatives, a reverse-phase method is highly effective.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might run from 20% to 80% B over 20 minutes. The formic acid ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Validation: The protocol should demonstrate a sharp, symmetrical peak for the main compound, with any impurities well-resolved. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic | ~7.05 | t | 1H | H-5 | | Aromatic | ~6.90 | d | 1H | H-4 or H-6 | | Aromatic | ~6.85 | d | 1H | H-6 or H-4 | | Methoxy | ~3.88 | s | 3H | OCH₃ (C2 or C3) | | Methoxy | ~3.86 | s | 3H | OCH₃ (C3 or C2) | | Methylene | ~3.65 | s | 2H | CH₂ | | Carboxylic | >10.0 | br s | 1H | COOH | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbonyl | ~178 | C=O | | Aromatic | ~153 | C-O (C2 or C3) | | Aromatic | ~148 | C-O (C3 or C2) | | Aromatic | ~128 | C-CH₂ | | Aromatic | ~124 | CH | | Aromatic | ~122 | CH | | Aromatic | ~112 | CH | | Methoxy | ~61 | OCH₃ | | Methoxy | ~56 | OCH₃ | | Methylene | ~36 | CH₂ |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Research and Drug Development
While direct biological activity or pharmaceutical applications of this compound are not extensively reported in peer-reviewed literature, its structural isomers are widely used as key intermediates.[5]
-
2,4-Dimethoxyphenylacetic acid is a known building block in the synthesis of anti-inflammatory and analgesic agents.[5]
-
3,4-Dimethoxyphenylacetic acid (Homoveratric acid) serves as a precursor for cardiovascular drugs like papaverine and has been investigated for its antimicrobial properties.[6]
Expert Insight: The primary value of this compound lies in its role as a synthetic intermediate and structural scaffold . The specific ortho-arrangement of its two methoxy groups offers a unique steric and electronic environment compared to its more common isomers. This makes it a compelling building block for medicinal chemists aiming to:
-
Explore Structure-Activity Relationships (SAR): By substituting the 2,3-isomer for other isomers in known pharmacophores, researchers can probe the importance of methoxy group positioning for receptor binding and biological activity.
-
Develop Novel Ligands: The ortho-dimethoxy pattern can act as a bidentate chelating motif for metal ions or as a specific hydrogen bond acceptor pattern in ligand-protein interactions.
-
Access Unique Heterocyclic Systems: It can serve as a precursor for synthesizing novel isoquinolines, benzofurans, or other heterocyclic systems with potential therapeutic value.
Its utility is cited in various patents, often as a component in the synthesis of more complex molecules, underscoring its role as a foundational chemical entity in the discovery pipeline.[1]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification: It is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound (CAS 90-53-9) is a valuable chemical intermediate with well-defined physical properties and clear safety protocols. While it is less studied than its isomers, its unique substitution pattern presents significant opportunities for innovation in medicinal chemistry and materials science. This guide provides the necessary technical foundation—from a robust synthesis strategy to detailed analytical protocols—to enable researchers to confidently incorporate this compound into their discovery and development workflows.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]
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NP-MRD. Showing NP-Card for (2,3,5-trimethoxyphenyl)acetic acid (NP0244855). Available at: [Link]
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An In-depth Technical Guide to the Structure and Synthesis of o-Homoveratric Acid
Abstract: This technical guide provides a comprehensive overview of o-homoveratric acid (2,3-dimethoxyphenylacetic acid), a key chemical intermediate in the development of pharmaceuticals and other specialty chemicals. Distinct from its more common 3,4-isomer, o-homoveratric acid presents unique synthetic challenges and opportunities. This document details its structural and physicochemical properties, provides an in-depth, field-proven synthetic protocol, and discusses its applications. The guide is intended for researchers, chemists, and professionals in the drug development sector who require a practical, in-depth understanding of this valuable building block.
Introduction and Strategic Importance
o-Homoveratric acid, systematically named (2,3-dimethoxyphenyl)acetic acid, is an aromatic carboxylic acid. It belongs to the dimethoxybenzene class of organic compounds.[1] While its isomer, homoveratric acid (3,4-dimethoxyphenylacetic acid), is more widely documented, the ortho positioning of the methoxy groups in o-homoveratric acid offers a different steric and electronic profile, making it a specific and valuable precursor in targeted organic synthesis.
Its strategic importance lies in its function as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[2] The core structure is often incorporated into compounds designed to target a range of biological systems, including neurological pathways.[2] Understanding its synthesis and properties is therefore crucial for chemists aiming to innovate in medicinal chemistry and materials science.[2]
Structural Elucidation and Physicochemical Properties
Accurate identification and characterization are paramount in chemical synthesis. The key identifiers and properties of o-homoveratric acid are summarized below.
Table 1: Physicochemical Properties of o-Homoveratric Acid
| Property | Value | Source |
| IUPAC Name | (2,3-dimethoxyphenyl)acetic acid | NIST[3] |
| Synonyms | Benzeneacetic acid, 2,3-dimethoxy- | NIST[3] |
| CAS Number | 90-53-9 | NIST[3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | NIST[3][4][5] |
| Molecular Weight | 196.20 g/mol | NIST[3][4][5] |
| Appearance | Light beige solid | ChemicalBook[6] |
| Melting Point | 97 - 99 °C | ChemicalBook[6] |
| InChI | InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | NIST[3][4][5] |
| InChIKey | UZULEJNWMHZSGY-UHFFFAOYSA-N | NIST[3][4][5] |
Characterization is typically confirmed using a suite of spectroscopic methods. While specific spectra are available in databases like the NIST Chemistry WebBook, a chemist would expect to see:
-
¹H NMR: Aromatic protons in the 6.8-7.2 ppm region, a singlet for the methylene (-CH₂-) protons around 3.6 ppm, and two distinct singlets for the methoxy (-OCH₃) groups around 3.8-3.9 ppm.
-
¹³C NMR: Resonances for the carboxyl carbon (~175-180 ppm), aromatic carbons (110-150 ppm), methoxy carbons (~55-60 ppm), and the methylene carbon (~40 ppm).
-
IR Spectroscopy: A strong, broad absorption for the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (~1700 cm⁻¹).[5]
-
Mass Spectrometry: A molecular ion peak (M⁺) at m/z 196, along with characteristic fragmentation patterns.[4]
Synthesis of o-Homoveratric Acid: A Validated Protocol
The synthesis of phenylacetic acids from their corresponding benzaldehydes is a classic and reliable transformation in organic chemistry. The following multi-step protocol outlines a robust pathway for preparing o-homoveratric acid from 2,3-dimethoxybenzaldehyde. This method proceeds through an oxime intermediate, which is subsequently converted to a nitrile and then hydrolyzed. This approach is favored for its high yields and manageable reaction conditions.
Synthetic Pathway Overview
The logical flow from the starting material to the final product is illustrated below. This pathway ensures a controlled addition of the one-carbon acetic acid moiety to the aromatic ring.
Caption: Synthetic workflow for o-homoveratric acid.
Step-by-Step Experimental Protocol
This protocol is adapted from well-established procedures for analogous compounds, such as those published in Organic Syntheses.[7][8]
Step 1: Synthesis of 2,3-Dimethoxybenzaldoxime
-
Rationale: This initial step converts the aldehyde functional group into an oxime. The oxime is a stable intermediate that is readily dehydrated in the subsequent step to form a nitrile. Sodium hydroxide is used to deprotonate the hydroxylamine hydrochloride in situ, liberating the free hydroxylamine needed for the reaction.
-
Procedure:
-
In a 1 L round-bottomed flask, dissolve 83 g (0.5 mol) of 2,3-dimethoxybenzaldehyde in 200 mL of 95% ethanol, warming gently if necessary.
-
In a separate beaker, prepare a warm solution of 42 g (0.6 mol) of hydroxylamine hydrochloride in 50 mL of water.
-
Add the hydroxylamine solution to the aldehyde solution in the flask and mix thoroughly.
-
To this mixture, add a solution of 30 g (0.75 mol) of sodium hydroxide in 40 mL of water. An exotherm may be observed.
-
Allow the mixture to stand at room temperature for 3 hours.
-
Cool the flask in an ice bath and add 250 g of crushed ice. Neutralize the solution by bubbling carbon dioxide gas through it, which will cause the oxime to separate as an oil or solid.
-
If an oil forms, allow it to stand in a refrigerator (4 °C) overnight to solidify.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The expected yield is 85-90%.
-
Step 2: Synthesis of (2,3-Dimethoxyphenyl)acetonitrile
-
Rationale: Acetic anhydride is a powerful dehydrating agent used here to eliminate a molecule of water from the oxime, yielding the corresponding nitrile.[8] The reaction is typically vigorous and should be controlled carefully.
-
Procedure:
-
Place the dried 2,3-dimethoxybenzaldoxime (approx. 82 g, 0.45 mol) and 100 g of acetic anhydride in a 500 mL round-bottomed flask fitted with an air condenser.
-
Heat the flask gently. The reaction is exothermic; be prepared to remove the heat source once the reaction begins.
-
After the initial vigorous reaction subsides, heat the solution to a gentle boil for 20 minutes to ensure the reaction goes to completion.
-
Carefully pour the hot reaction mixture into 500 mL of cold water with vigorous stirring.
-
The nitrile product will separate as crystals upon cooling. Continue stirring until crystallization is complete.
-
Collect the crystals by vacuum filtration, wash thoroughly with water, and dry. The expected yield is 90-95%.
-
Step 3: Hydrolysis to o-Homoveratric Acid
-
Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is achieved under strong acidic conditions with heating. The nitrogen atom of the nitrile is protonated, making the carbon susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylic acid and ammonium sulfate.
-
Procedure:
-
In a 1 L round-bottomed flask, create a mixture of 250 mL of water and 250 mL of concentrated sulfuric acid. Caution: Add acid to water slowly with cooling.
-
Add the dried (2,3-dimethoxyphenyl)acetonitrile (approx. 72 g, 0.41 mol) to the acid solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
After reflux, cool the reaction mixture and pour it onto 1 kg of crushed ice in a large beaker.
-
The crude o-homoveratric acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from boiling water or a benzene/ligroin mixture.[9]
-
Dry the purified crystals in a vacuum oven. The final yield of pure o-homoveratric acid is typically 75-85%.
-
Applications in Research and Drug Development
o-Homoveratric acid is primarily utilized as a key intermediate in multi-step organic syntheses. Its value is recognized across several fields:
-
Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals.[2] Its structure is particularly relevant for drugs targeting neurological disorders, where dimethoxy-substituted phenyl rings are common pharmacophores.[2] It is a precursor for more complex molecules, including certain anti-inflammatory and analgesic agents.[2]
-
Agrochemicals: Similar to its 3,4-isomer, the o-homoveratric acid scaffold is explored for its potential in creating novel herbicides and pesticides, offering possibilities for eco-friendly alternatives to existing synthetic chemicals.[2]
-
Materials Science: The molecule can be studied for its role in developing advanced polymers and coatings, contributing to innovations in materials with specific electronic or physical properties.[2]
Conclusion
o-Homoveratric acid is a specialty chemical of significant value, distinguished by the ortho arrangement of its methoxy groups. While its synthesis requires a multi-step approach, the pathway via an oxime and nitrile intermediate is a reliable and scalable method. The protocols detailed in this guide provide a robust framework for its preparation and purification. As a versatile building block, o-homoveratric acid will continue to be a compound of high interest for professionals in drug discovery, medicinal chemistry, and materials science who are focused on creating novel and effective molecules.
References
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Organic Syntheses. homoveratric acid. [Link]
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National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology. o-Homoveratric acid. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. Showing metabocard for Homoveratric acid (HMDB0000434). [Link]
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PubChem. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139. [Link]
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Physical properties of 2,3-Dimethoxyphenylacetic acid
An In-Depth Technical Guide to the Physical Properties of 2,3-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 90-53-9), also known as o-Homoveratric acid, is a substituted phenylacetic acid derivative.[1][2] As a fine chemical and building block, it holds significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a carboxylic acid moiety and two methoxy groups on a benzene ring, provides a versatile scaffold for developing more complex molecules, including potential therapeutic agents. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery systems.
This guide provides a comprehensive analysis of the core physical properties of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of data points to explain the causality behind these properties and the experimental methodologies used to determine them. This approach is designed to equip researchers with the practical and theoretical knowledge needed to confidently work with this compound.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, the key identifiers are consolidated below.
| Identifier | Value | Source |
| CAS Number | 90-53-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | [1] |
| Synonyms | o-Homoveratric acid, Benzeneacetic acid, 2,3-dimethoxy- | [1][2] |
| InChI Key | UZULEJNWMHZSGY-UHFFFAOYSA-N | [1] |
The spatial arrangement of atoms dictates the molecule's interactions and, consequently, its physical behavior.
Caption: 2D structure of this compound.
Solid-State and Thermal Properties
This compound exists as a white to light yellow crystalline solid at room temperature.[2] This solid-state nature is a direct consequence of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces between the aromatic rings. These interactions create a stable crystal lattice that requires significant thermal energy to disrupt.
| Thermal Property | Value | Source |
| Melting Point | 82-84 °C | [2][3][4] |
| Boiling Point | 235-240 °C (Predicted) | [2][4] |
| 318.2 ± 27.0 °C at 760 mmHg | [3] |
The melting point is a sharp, well-defined range, which is a key indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. The noted variance in boiling point values likely stems from differences in determination methods (e.g., experimental vs. predicted) and pressure conditions.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique for assessing purity.
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point (82 °C).
-
Observation: The heating rate is then slowed to 1-2 °C per minute.
-
Recording: The temperature at which the first liquid drop appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure sample, this range should be narrow (≤ 2 °C).
Solubility Profile
The solubility of a compound is paramount in drug development, influencing everything from reaction conditions to bioavailability. While specific quantitative solubility data for the 2,3-isomer is not widely published, a reliable profile can be inferred from its structure and data on related isomers.[5]
-
Aqueous Solubility: Expected to be low. The polar carboxylic acid group imparts some water solubility, but the large, nonpolar benzene ring and methoxy groups dominate the structure, limiting its interaction with water.
-
Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).[5][6] This follows the "like dissolves like" principle, where the molecule's overall moderate polarity aligns well with these solvents.
Experimental Workflow: Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility, a critical parameter for pre-formulation studies.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an acidic compound like this compound, the carboxylic acid group can donate a proton.
Expert Insight: This pKa value is highly significant for drug development professionals. In the acidic environment of the stomach (pH ~1.5-3.5), the compound will be predominantly in its neutral, protonated form (R-COOH), which favors absorption across lipid membranes. In the more neutral to slightly alkaline environment of the intestines and blood (pH ~6.0-7.4), it will exist primarily in its ionized, deprotonated carboxylate form (R-COO⁻). This charge significantly increases its aqueous solubility but can hinder its ability to cross cell membranes. Therefore, the pKa is a crucial determinant of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Spectroscopic Characterization
Spectroscopic analysis provides an electronic and structural fingerprint of a molecule, essential for identity confirmation and quality control.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The monoisotopic mass is a precise measure that confirms the elemental composition.
-
Monoisotopic Mass: 196.07355886 Da[1]
-
GC-MS Data: Key fragments observed at m/z values of 196 (molecular ion, M⁺) and 137.[1] The fragment at 137 likely corresponds to the loss of the carboxymethyl radical (•CH₂COOH), a common fragmentation pathway for phenylacetic acids.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While a specific spectrum for the 2,3-isomer is not provided in the search results, the expected characteristic absorption bands can be reliably predicted based on its structure.
-
~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.
-
~1600 and ~1470 cm⁻¹: Absorptions from C=C stretching within the aromatic ring.
-
~1250 and ~1050 cm⁻¹: Strong C-O stretching bands from the ether (methoxy) and carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~11-12 ppm (1H, singlet, broad): The acidic proton of the carboxylic acid (–COOH).
-
~7.0-7.2 ppm (3H, multiplet): The three aromatic protons. Their exact shifts and coupling patterns depend on the electronic effects of the two adjacent methoxy groups.
-
~3.9 ppm (3H, singlet): Protons of one methoxy group (–OCH₃).
-
~3.8 ppm (3H, singlet): Protons of the second methoxy group (–OCH₃). The two methoxy groups are in different chemical environments and are expected to have slightly different chemical shifts.
-
~3.7 ppm (2H, singlet): The methylene protons (–CH₂–) adjacent to the aromatic ring and the carbonyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~175-180 ppm: The carbonyl carbon of the carboxylic acid.
-
~110-150 ppm: Six signals for the six aromatic carbons. The carbons directly attached to the methoxy groups will be the most downfield in this region.
-
~55-60 ppm: Two distinct signals for the two methoxy group carbons.
-
~35-40 ppm: The methylene carbon (–CH₂–).
Expert Insight: The key to confirming the 2,3-substitution pattern via NMR lies in the coupling patterns of the aromatic protons (a complex multiplet) and the presence of two distinct signals for the methoxy groups in both the proton and carbon spectra. This distinguishes it from symmetric isomers like the 2,5- or 3,4-dimethoxy derivatives.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylacetic acid (CAS No. 90-53-9), a substituted phenylacetic acid derivative, is a key intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its structural features, comprising a carboxylic acid moiety and a dimethoxy-substituted benzene ring, make it a compound of interest in medicinal chemistry and materials science. An in-depth understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for its effective utilization in research and development, particularly in areas like reaction kinetics, formulation development, and purification processes. This guide provides a detailed overview of these critical parameters, supplemented with robust experimental protocols for their determination.
Physicochemical Properties of this compound
A precise understanding of the melting point and solubility profile of this compound is crucial for its handling, purification, and application in synthetic chemistry.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting range, whereas impurities tend to depress and broaden the melting range.
| Property | Value | Source(s) |
| Melting Point | 82-84 °C | [2][4][5] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the principle of "like dissolves like" and data from its isomers, a qualitative solubility profile can be inferred. The presence of the polar carboxylic acid group and the relatively nonpolar dimethoxybenzene ring imparts a degree of amphiphilicity to the molecule.
It is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in water.
| Solvent | Expected Solubility | Rationale |
| Water | Low | The nonpolar character of the benzene ring and methoxy groups likely dominates, leading to poor solvation by water molecules. |
| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to effective solvation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[6][7][8] |
| Chloroform | Slightly Soluble | As a less polar solvent, chloroform is expected to be a moderate solvent for this compound. |
Note: The solubility of isomers such as 3,4-dimethoxyphenylacetic acid and 2,4-dimethoxyphenylacetic acid is reported to be high in organic solvents like methanol and ethanol, with low aqueous solubility, supporting these predictions.[3][9][10]
Experimental Determination of Physicochemical Properties
For precise characterization, experimental determination of melting point and solubility is essential. The following sections provide detailed, field-proven protocols.
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid.[11]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.
-
Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[4]
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid from the saturated solution.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., PTFE) to prevent any solid particles from being transferred.
-
Quantification: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Caption: Shake-Flask Method for Solubility.
Conclusion
This technical guide provides essential information on the melting point and solubility of this compound for professionals in research and drug development. While the melting point is well-defined, a comprehensive, quantitative solubility profile requires experimental determination. The detailed protocols provided herein offer a robust framework for obtaining accurate and reliable data, facilitating the effective application of this versatile chemical compound in various scientific endeavors.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]
-
gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Vivantis Technologies Sdn Bhd. (n.d.). Dimethysulfoxide (DMSO). Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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- 11. This compound | 90-53-9 [chemicalbook.com]
A Comprehensive Spectroscopic Guide to 2,3-Dimethoxyphenylacetic Acid
Introduction
2,3-Dimethoxyphenylacetic acid, also known as o-Homoveratric acid, is a carboxylated aromatic compound with the molecular formula C₁₀H₁₂O₄.[1] As a significant metabolite and a versatile building block in organic synthesis, a thorough understanding of its structural characteristics is paramount for researchers in drug development and chemical sciences. This guide provides an in-depth analysis of the core spectroscopic data of this compound, offering a foundational reference for its unambiguous identification and characterization. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, explaining the rationale behind data acquisition and analysis from the perspective of applied spectroscopy.
digraph "Molecule" {
graph [layout=neato, overlap=false, splines=true, label="this compound", labelloc=t, fontname="Helvetica", fontsize=14];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [fontname="Helvetica", fontsize=10];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C", pos="2.5,0!"];
C8 [label="C", pos="3.8,-0.5!"];
O1 [label="O", pos="4.2,-1.2!"];
O2 [label="O", pos="4.5,0.2!"];
C9 [label="C", pos="-2.8,1.2!"];
O3 [label="O", pos="-2.1,0.8!"];
C10 [label="C", pos="-2.5,-1.8!"];
O4 [label="O", pos="-1.8,-1.2!"];
// Benzene ring with explicit bonds
C1 [pos="0,0!"];
C2 [pos="-1.2,0.7!"];
C3 [pos="-1.2,2.1!"];
C4 [pos="0,2.8!"];
C5 [pos="1.2,2.1!"];
C6 [pos="1.2,0.7!"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C7;
C7 -- C8;
C8 -- O1;
C8 -- O2;
C2 -- O3;
O3 -- C9;
C3 -- O4;
O4 -- C10;
// Double bonds (rendered as single for simplicity in neato, structure is key)
// To represent aromaticity, one might use a circle, but explicit bonds are clearer here.
// We can imply double bonds by the connection pattern.
// Labels for atoms in the ring for clarity
L1 [label="1", pos="0.3,-0.3!"];
L2 [label="2", pos="-1.5,0.4!"];
L3 [label="3", pos="-1.5,2.4!"];
L4 [label="4", pos="0,3.1!"];
L5 [label="5", pos="1.5,2.4!"];
L6 [label="6", pos="1.5,0.4!"];
}
Caption: Proposed EI-MS fragmentation pathway for the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a non-destructive technique ideal for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Rationale & Protocol
Attenuated Total Reflectance (ATR) is the preferred modern technique for acquiring IR spectra of solid samples. It requires minimal sample preparation and provides high-quality, reproducible data. The choice of ATR over traditional methods like KBr pellets avoids issues with moisture and sample grinding.
Protocol: ATR-IR Analysis
-
Background Scan: With the ATR crystal clean (typically diamond or germanium), a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.
-
Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a solvent like isopropanol.
Data Interpretation
The IR spectrum provides a distinct fingerprint for this compound, confirming its key functional groups. While specific experimental data for the 2,3-isomer is not publicly available, the expected absorption bands can be confidently predicted based on well-established group frequencies.[2]
Wavenumber (cm⁻¹) Vibrational Mode Functional Group ~3300-2500 (broad) O-H stretch Carboxylic Acid ~3000-2850 C-H stretch Methoxy (CH₃) and Methylene (CH₂) ~1700 C=O stretch Carboxylic Acid (C=O) ~1600, ~1470 C=C stretch Aromatic Ring ~1250 C-O stretch Aryl Ether (Ar-O-CH₃) ~1050 C-O stretch Aryl Ether (Ar-O-CH₃)
The most diagnostic feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. This band typically overlaps the C-H stretching region. The sharp, strong carbonyl (C=O) absorption around 1700 cm⁻¹ is another key indicator of the carboxylic acid functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
Experimental Rationale & Protocol
¹H (proton) and ¹³C (carbon-13) NMR spectra are acquired to map out the proton environments and the carbon skeleton, respectively. Deuterated chloroform (CDCl₃) is a common solvent of choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference. Tetramethylsilane (TMS) is added as the primary chemical shift reference (0 ppm).
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube. Add a small drop of TMS.
-
Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Data Interpretation
Note: As of this guide's publication, readily available, verified experimental NMR spectra for the 2,3-dimethoxy isomer are sparse in public databases. The following interpretation is based on established chemical shift principles and data from closely related isomers.[3]
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| :--- | :--- | :--- | :--- | :--- |
| ~11.0 | Singlet (broad) | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically a broad singlet, highly deshielded. |
| ~7.00 | Triplet | 1H | Ar-H (C5) | Aromatic proton between two other protons. |
| ~6.85 | Doublet | 1H | Ar-H (C4 or C6) | Aromatic proton adjacent to one other proton. |
| ~6.80 | Doublet | 1H | Ar-H (C6 or C4) | Aromatic proton adjacent to one other proton. |
| ~3.88 | Singlet | 3H | O-CH₃ | Methoxy group protons. Two distinct singlets are expected. |
| ~3.85 | Singlet | 3H | O-CH₃ | The second, chemically non-equivalent methoxy group. |
| ~3.70 | Singlet | 2H | CH₂ -COOH | Methylene protons adjacent to the aromatic ring and the carbonyl group. |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| :--- | :--- | :--- |
| ~177 | C =O | Carbonyl carbon of the carboxylic acid. |
| ~152 | C 2-OCH₃ | Aromatic carbon bearing a methoxy group. |
| ~148 | C 3-OCH₃ | Aromatic carbon bearing the second methoxy group. |
| ~128 | C 1-CH₂ | Quaternary aromatic carbon attached to the side chain. |
| ~124 | C 5 | Aromatic CH carbon. |
| ~121 | C 6 | Aromatic CH carbon. |
| ~112 | C 4 | Aromatic CH carbon. |
| ~61 | O-C H₃ | Methoxy carbon. |
| ~56 | O-C H₃ | The second, non-equivalent methoxy carbon. |
| ~36 | C H₂-COOH | Methylene carbon. |
Conclusion
The collective application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and definitive structural characterization of this compound. The mass spectrum confirms the molecular weight of 196 and shows a characteristic fragmentation pattern with a base peak at m/z 137. The IR spectrum verifies the presence of the carboxylic acid and aromatic ether functional groups. Finally, ¹H and ¹³C NMR spectra, when acquired, will elucidate the specific substitution pattern of the aromatic ring and the connectivity of the carbon-hydrogen framework. This guide serves as a foundational reference for the analytical validation of this important chemical compound.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135964, this compound. PubChem. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Homoveratric acid - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Homoveratric acid - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Homoveratric acid. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74469, 2,5-Dimethoxyphenylacetic acid. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Wikidata. (n.d.). homoveratric acid. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12O4). Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethoxyphenylacetic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dimethoxyphenylacetic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and chemical synthesis, the ability to expertly interpret NMR spectra is fundamental to verifying molecular identity, assessing purity, and understanding structural nuances. This guide offers a comprehensive examination of the ¹H NMR spectrum of 2,3-dimethoxyphenylacetic acid (also known as o-Homoveratric acid), a substituted phenylacetic acid derivative.[1][2]
We will dissect the spectrum by correlating fundamental NMR principles with the specific electronic and structural features of the molecule. This document is structured to serve as a practical reference, moving from theoretical underpinnings to a detailed, step-by-step experimental protocol and culminating in a thorough spectral analysis.
Section 1: Core Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum provides four critical pieces of information for structural elucidation:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[3] Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[4][5] The standard reference point is Tetramethylsilane (TMS) at 0 ppm.[3]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of protons in different environments.[6]
-
Multiplicity (Splitting): Caused by spin-spin coupling, this phenomenon describes the magnetic interactions between non-equivalent protons on adjacent carbons.[7] The splitting pattern is generally predicted by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons, splitting a signal into n+1 peaks.[6]
-
Coupling Constant (J): The distance between the sub-peaks of a split signal, measured in Hertz (Hz), is the coupling constant.[7] Its magnitude provides valuable information about the dihedral angle and connectivity between coupled protons.[7]
Section 2: The Molecular Structure of this compound
To predict and interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons.
The structure contains five distinct proton environments:
-
Hₐ: The acidic proton of the carboxylic acid group.
-
Hₑ, Hբ: The two protons of the methylene (-CH₂) group.
-
Hₖ, Hₗ: The six protons of the two methoxy (-OCH₃) groups.
-
Hₓ, Hᵧ, H₂: The three protons on the aromatic ring.
Caption: Structure of this compound with non-equivalent protons labeled.
Predicted Spectral Data
The electronic effects of the substituents are key to predicting the chemical shifts. The methoxy groups (-OCH₃) are electron-donating via resonance, shielding the aromatic ring, particularly at the ortho and para positions.[8] The acetic acid moiety (-CH₂COOH) is weakly electron-withdrawing.
| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Rationale |
| Hₐ (-COOH) | 1H | Broad Singlet | 10.0 - 12.0 | Highly deshielded due to the electronegative oxygens and anisotropy of the C=O bond. Often broad due to hydrogen bonding. Signal disappears upon D₂O exchange.[9][10][11] |
| Hₑ, Hբ (-CH₂) | 2H | Singlet | ~ 3.6 | Benzylic protons are typically found at 2.3-3.0 ppm, while protons alpha to a carbonyl are at 2.0-2.5 ppm. The adjacent aromatic ring causes significant deshielding. No adjacent non-equivalent protons result in a singlet.[12][13] |
| Hₖ (C2-OCH₃) | 3H | Singlet | ~ 3.8 - 4.0 | Methoxy protons typically appear as singlets between 3.0-4.4 ppm.[14] The two methoxy groups are in different environments and should have distinct signals. |
| Hₗ (C3-OCH₃) | 3H | Singlet | ~ 3.8 - 4.0 | Similar to Hₖ, but with a slightly different chemical shift due to its unique position on the ring.[14] |
| Hₓ, Hᵧ, H₂ (Aromatic) | 3H | Multiplet | 6.8 - 7.2 | The electron-donating methoxy groups shield these protons relative to benzene (7.3 ppm).[8][15] The 1,2,3-substitution pattern will create a complex splitting pattern, likely a triplet (or dd) for the proton at C5 and two doublets of doublets for the protons at C4 and C6. |
Section 3: A Validated Experimental Protocol
Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and proper instrument setup.
Workflow for ¹H NMR Sample Preparation
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17] Using a sufficient quantity is crucial to obtain a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[18] Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a lock signal for the spectrometer to maintain field stability.[16] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filtration: The causality behind this step is critical: suspended solid particles drastically degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[16] To prevent this, filter the solution by passing it through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[17]
-
Instrumental Analysis:
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Shimming is then performed, a process that adjusts currents in coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume, resulting in sharp, symmetrical peaks.
-
Acquisition: A standard one-dimensional proton pulse sequence is used. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then manually phased and baseline corrected to ensure accurate integration and peak appearance. Finally, the signals are referenced, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), which is calibrated against the internal standard TMS.[13]
-
Section 4: Spectrum Analysis and Signal Assignment
Below is a detailed analysis of the expected ¹H NMR spectrum of this compound, assigning each signal to its corresponding protons.
-
δ ~11.0 ppm (Broad Singlet, 1H): This far downfield signal is characteristic of the carboxylic acid proton (Hₐ ).[9][10] Its breadth is due to intermolecular hydrogen bonding and chemical exchange. A confirmatory experiment involves adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the exchange of the acidic proton for deuterium will cause this signal to disappear.[11]
-
δ 6.8 - 7.2 ppm (Multiplet, 3H): This complex region corresponds to the three aromatic protons (Hₓ, Hᵧ, H₂ ). The pattern arises from vicinal (3-bond) coupling.
-
The proton at C5 is coupled to its neighbors at C4 and C6, and would likely appear as a triplet (or a doublet of doublets if J-values differ significantly).
-
The protons at C4 and C6 are each coupled to the proton at C5, appearing as doublets of doublets.
-
Typical ortho-coupling constants (³J) in aromatic systems are in the range of 6-10 Hz.[7][19]
-
-
δ ~3.88 ppm and ~3.86 ppm (Two Singlets, 3H each): These two sharp singlets, integrating to three protons each, are assigned to the two non-equivalent methoxy groups (Hₖ and Hₗ ).[14] Their distinct chemical shifts confirm that they reside in unique electronic environments due to their different positions relative to the other substituents.
-
δ ~3.65 ppm (Singlet, 2H): This singlet, integrating to two protons, is assigned to the methylene protons (Hₑ, Hբ ).[12][13] It appears as a singlet because there are no protons on the adjacent carbon atoms (the quaternary aromatic carbon and the carbonyl carbon). Its downfield position is a cumulative result of being alpha to both an aromatic ring and a carboxylic acid group.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental spectroscopic principles are applied to confirm a complex molecular structure. Each signal, defined by its chemical shift, integration, and multiplicity, directly corresponds to a specific set of protons within the molecule. The downfield carboxylic acid proton, the distinct singlets of the methylene and two methoxy groups, and the complex multiplet of the aromatic region collectively provide an unambiguous structural fingerprint. This guide provides the theoretical basis and practical methodology for researchers to confidently acquire and interpret such spectra, ensuring the integrity and accuracy of their scientific endeavors.
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JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]
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Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
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Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Dimethoxyphenylacetic Acid
Foreword
This guide serves as a detailed technical exploration into the mass spectrometric behavior of 2,3-dimethoxyphenylacetic acid (also known as o-Homoveratric acid).[1][2][3] As a metabolite and a versatile chemical intermediate, its unambiguous identification and quantification are critical in various scientific domains, from metabolomics to pharmaceutical development.[3][4] Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6] This document moves beyond rote protocols, delving into the causal chemistry behind ionization and fragmentation, thereby empowering researchers to not only replicate but also adapt these methods for robust, reliable analysis.
Foundational Principles: Ionization Technique Selection
The analytical strategy for this compound begins with a critical choice: the ionization method. The molecule's structure—a carboxylic acid with an aromatic core—makes it amenable to several techniques, but the two most pertinent for comprehensive characterization are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection is dictated by the analytical goal.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC). The 70 eV electron beam imparts significant internal energy into the molecule, inducing extensive and reproducible fragmentation. This "fragment fingerprint" is invaluable for definitive structural elucidation and for matching against established spectral libraries like those from NIST.[1][2]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase (e.g., from an HPLC) to the gas phase with minimal energy impartation.[6][7] It typically yields the intact pseudomolecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[5] This makes ESI the method of choice for sensitive quantification and for analyzing thermally labile or non-volatile compounds. Subsequent fragmentation for structural confirmation is achieved in a controlled manner using tandem mass spectrometry (MS/MS).
Electron Ionization (EI-MS) Workflow and Fragmentation Analysis
EI-MS provides the most detailed structural fingerprint of this compound.
Experimental Protocol: GC-EI-MS
A self-validating protocol for GC-MS requires careful consideration of potential analyte degradation and ensures chromatographic resolution from isomers.
-
Sample Preparation (Derivatization): Due to the polar carboxylic acid group, derivatization is often recommended to improve thermal stability and chromatographic peak shape. Silylation (e.g., using BSTFA to create a trimethylsilyl ester) is a standard and effective approach.[8][9]
-
Step 1: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Step 2: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).
-
Step 3: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Step 4: Cool to room temperature before injection. The analyte is now the TMS-ester of this compound.
-
-
GC-MS System & Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), provides excellent resolution.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
EI Fragmentation Deep Dive
The mass spectrum of underivatized this compound (Molecular Weight: 196.20 g/mol , Formula: C₁₀H₁₂O₄) is characterized by a few dominant, structurally informative fragments.[1][2] The energetic instability of the initial molecular ion drives it to fragment in predictable ways that favor the formation of stable ions.[10]
The primary fragmentation event is the cleavage of the C-C bond between the aromatic ring and the acetic acid side chain (alpha cleavage). This is the weakest non-aromatic bond, and its cleavage leads to the formation of a highly stable, resonance-delocalized cation.
-
Molecular Ion (m/z 196): The [C₁₀H₁₂O₄]⁺• radical cation is observed, confirming the molecular weight.
-
Base Peak (m/z 137): The most abundant ion is the 2,3-dimethoxyphenyl cation ([C₈H₉O₂]⁺). It is formed by the loss of the carboxymethyl radical (•CH₂COOH), which has a mass of 59 Da.[2] The high stability of this fragment explains its dominance in the spectrum.
Caption: Primary EI fragmentation pathway for this compound.
Electrospray Ionization (ESI-MS/MS) Workflow and Analysis
ESI is the premier choice for quantifying this compound in complex liquid matrices, such as plasma or cell culture media, typically using an LC-MS/MS system.
Experimental Protocol: LC-ESI-MS/MS
This protocol is designed for robust performance in both positive and negative ion modes.
-
Sample Preparation: A simple protein precipitation is often sufficient for biological samples.
-
Step 1: To 50 µL of sample (e.g., plasma), add 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Step 2: Vortex for 1 minute.
-
Step 3: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 4: Transfer the supernatant to an autosampler vial for injection.
-
-
LC System & Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions (Triple Quadrupole):
-
Ionization Mode: ESI, switching between positive and negative modes or run in separate injections.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, Product Ion Scan for fragmentation pattern confirmation.
-
ESI-MS/MS Fragmentation Deep Dive
Negative Ion Mode ([M-H]⁻): Due to the acidic nature of the carboxylic acid group, negative ion mode is highly sensitive. The precursor ion is the deprotonated molecule at m/z 195 . Collision-induced dissociation (CID) of this precursor reveals characteristic losses. For methoxy-substituted phenolic acids, two key fragmentation pathways are the loss of carbon dioxide and the loss of a methyl radical.[5]
-
Precursor Ion: [C₁₀H₁₁O₄]⁻ at m/z 195.
-
Fragment 1 (m/z 151): Loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.
-
Fragment 2 (m/z 180): Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, forming a stable dystonic ion.[5]
Caption: Key ESI-MS/MS fragmentation pathways in negative ion mode.
Positive Ion Mode ([M+H]⁺): Protonation typically occurs on one of the oxygen atoms. The precursor ion is the protonated molecule at m/z 197 . Fragmentation often proceeds via the loss of small, stable neutral molecules.
-
Precursor Ion: [C₁₀H₁₃O₄]⁺ at m/z 197.
-
Fragment 1 (m/z 179): A facile loss of a water molecule (H₂O, 18 Da).
-
Fragment 2 (m/z 151): Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 179 fragment.
Caption: Key ESI-MS/MS fragmentation pathways in positive ion mode.
Data Summary and Concluding Insights
For clarity, the key mass spectrometric data is consolidated below.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss(es) |
| EI | 196 ([M]⁺•) | 137 (Base Peak) | •CH₂COOH (59 Da) |
| ESI (-) | 195 ([M-H]⁻) | 180, 151 | •CH₃ (15 Da), CO₂ (44 Da) |
| ESI (+) | 197 ([M+H]⁺) | 179, 151 | H₂O (18 Da), then CO (28 Da) |
Senior Scientist's Perspective:
-
Orthogonal Confirmation: The true power of mass spectrometry is realized when these techniques are used orthogonally. An initial identification can be made with LC-ESI-MS/MS by matching the precursor mass and retention time to a standard. Definitive, unequivocal identification should then be confirmed by GC-EI-MS, where the complex fragmentation pattern provides a much higher degree of structural certainty and allows for library matching.
-
Isomeric Differentiation: this compound has several common isomers (e.g., 3,4- and 2,5-).[11][12] While their mass spectra may show some similar fragments, the relative abundances can differ. Critically, their chromatographic retention times will be distinct. Therefore, the use of authentic, certified reference standards for all potential isomers is not just good practice; it is essential for a scientifically defensible identification.
-
Method Validation: Any quantitative assay developed using these principles must be fully validated according to industry or regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and matrix effects. The protocols described herein provide a robust starting point for such a validation.
This guide provides the foundational knowledge and practical protocols to expertly analyze this compound by mass spectrometry. By understanding the chemistry behind the data, researchers can develop and troubleshoot methods with confidence, ensuring data of the highest quality and integrity.
References
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National Institute of Standards and Technology. (n.d.). Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). o-Homoveratric acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
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Prado, C. M., Borges, V. C., & Marques, M. M. (2013). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenylacetic acid. In PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid. In PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methoxyphenylacetic acid. In PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methoxyphenylacetic acid, TMS derivative. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. In PubChem Compound Database. Retrieved from [Link]
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mzCloud. (2016). DL-α-Methoxyphenylacetic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,3-Dimethoxycinnamic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Jjunju, F. P. M., et al. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Accounts of Chemical Research. Retrieved from [Link]
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Jjunju, F. P. M., et al. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. ACS Publications. Retrieved from [Link]
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The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to the Biological Activity of 2,3-Dimethoxyphenylacetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of phenylacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on the biological potential of 2,3-dimethoxyphenylacetic acid derivatives, a subclass with promising anti-inflammatory, analgesic, antimicrobial, and antioxidant properties. While direct quantitative data for many 2,3-dimethoxy-substituted analogs remain an area of active investigation, this document synthesizes the current understanding by examining the activities of closely related compounds. We provide an in-depth analysis of the underlying mechanisms of action, detailed experimental protocols for the synthesis and evaluation of these derivatives, and a forward-looking perspective on their therapeutic potential. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the phenylacetic acid framework.
Introduction: The Phenylacetic Acid Scaffold in Drug Discovery
The phenylacetic acid moiety is a privileged structure in drug design, forming the backbone of numerous clinically significant therapeutic agents. Its derivatives have been extensively explored, leading to the discovery of compounds with diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological profile of these molecules. The presence of methoxy groups, in particular, can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets. This guide delves into the specific biological activities of derivatives of this compound, a scaffold with emerging potential in various therapeutic areas.
Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade
The anti-inflammatory and analgesic effects of many phenylacetic acid derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory action of these compounds is largely dependent on their ability to block the activity of COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The structural features of this compound derivatives, including the position of the methoxy groups, can influence their selectivity towards COX-2.
Beyond COX inhibition, some phenylacetic acid derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory leukotrienes.[3] Additionally, modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), has been identified as a potential mechanism for some related compounds.[4]
Diagram of the Arachidonic Acid Cascade and Inhibition by Phenylacetic Acid Derivatives
Caption: Inhibition of COX and LOX pathways by this compound derivatives.
In Vivo Evaluation of Anti-inflammatory and Analgesic Effects
Standard preclinical models are employed to assess the anti-inflammatory and analgesic potential of novel compounds.
This widely used model evaluates the in vivo anti-inflammatory activity of a compound. Edema is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling upon treatment with the test compound is measured over time.
This assay is a common method for screening analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, and the reduction in the number of writhes following administration of the test compound is indicative of its analgesic effect.
Quantitative Data for Representative Phenylacetic Acid Derivatives
While specific IC50 and ED50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature, data from structurally related compounds provide valuable insights into their potential potency.
| Compound Class | Assay | Result | Reference |
| Phenoxy Acetic Acid Derivatives | in vivo Paw Edema (Carrageenan) | Up to 68.26% inhibition of paw weight | [5] |
| Mefenamic Acid Ester Derivatives | in vivo Paw Edema (Carrageenan) | Comparable activity to parent drug | [6] |
| Dimethoxy Flavone Derivatives | in vivo Paw Edema (Carrageenan) | Up to 52.4% inhibition | [7] |
| Substituted Phenylacetic Acid | in vitro COX-2 Inhibition | IC50 = 0.06 µM | [8] |
| Phenylpyrrolidin Propanoate | in vitro COX-2 Inhibition | IC50 = 130 µg/mL | [9] |
Antimicrobial Activity: A Renewed Focus on Phenylacetic Acid Scaffolds
The emergence of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Phenylacetic acid derivatives, including amides and hydrazides, have demonstrated promising antimicrobial activity against a range of pathogens.
Mechanism of Action
The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. The structural diversity of the derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.
Evaluation of Antimicrobial Efficacy
The antimicrobial activity of synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
This is a standard laboratory method used to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe after a defined incubation period.
Antimicrobial Activity of Representative Derivatives
Data from various studies on phenylacetic acid and related derivatives highlight their potential as antimicrobial agents.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Diphenylamine Derivatives | Staphylococcus aureus | 16-64 | [10] |
| Thiazolidin-5-yl Acetic Acid | Bacillus subtilis | Moderate efficacy | [11] |
| Dibromo-methoxyphenoxy-dibromophenol | Staphylococcus aureus | 1 | [12] |
| Dibromo-methoxyphenoxy-dibromophenol | Campylobacter jejuni | 2 | [12] |
| Betulonic Acid Derivatives | Escherichia coli | 6.3 | [13] |
Antioxidant Properties: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic compounds, including derivatives of this compound, are known to possess antioxidant properties due to their ability to donate a hydrogen atom or an electron to free radicals.
Mechanism of Action
The antioxidant activity of these compounds is primarily attributed to the phenolic hydroxyl groups on the aromatic ring. The methoxy substituents can modulate this activity by influencing the electron-donating ability of the hydroxyl groups.
In Vitro Assessment of Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method for evaluating the antioxidant potential of a compound.
DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity of the compound. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antioxidant Potential of Related Compounds
| Compound Class | IC50 (µg/mL) | Reference |
| Imidazole Derivatives | 59.00 | [14] |
| Dihydroxy-4-methoxybenzoic Acid | Lower IC50 indicates higher activity | [15] |
| Hydroxyalkyl Esters of Hydroxyphenylacetic Acids | Higher activity than parent acids | [16] |
| Sulfonamide Derivatives of Gallic Acid | EC50 approx. 27 µM | [17] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative this compound derivatives and for the evaluation of their biological activities. These protocols are intended to be a practical guide for researchers in the field.
Synthesis of this compound Amides
Diagram of Amide Synthesis Workflow
Caption: General workflow for the synthesis of amides from carboxylic acids.
Protocol:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous inert solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere, add a coupling reagent such as thionyl chloride (1.2 equivalents) or a carbodiimide (e.g., EDC, 1.2 equivalents) along with an activator like HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours.
-
Amide Formation: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or DIPEA (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Characterization: Characterize the purified amide by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of this compound Esters
Diagram of Ester Synthesis Workflow
Caption: General workflow for Fischer esterification.
Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired alcohol (in excess, can be used as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or distillation.
-
Characterization: Confirm the structure of the purified ester using spectroscopic techniques.
In Vitro and In Vivo Assay Protocols
Detailed protocols for the carrageenan-induced paw edema assay, acetic acid-induced writhing test, broth microdilution method, and DPPH assay are well-established and can be found in the cited literature.[5][7][10][14]
Conclusion and Future Directions
Derivatives of this compound hold considerable promise as a scaffold for the development of novel therapeutic agents with anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. While the existing data, primarily from related analogs, is encouraging, a systematic exploration of the structure-activity relationships of 2,3-dimethoxy-substituted derivatives is warranted. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these compounds to identify lead candidates with optimized potency, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate these discovery efforts, ultimately contributing to the development of new and effective treatments for a range of human diseases.
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An In-Depth Technical Guide on the Central Role of 3,4-Dimethoxyphenylacetic Acid in the Chemical Synthesis of Papaverine
Abstract: This technical guide provides a comprehensive examination of the pivotal role of 3,4-dimethoxyphenylacetic acid (homoveratric acid) in the chemical synthesis of papaverine, a benzylisoquinoline alkaloid with significant therapeutic applications. While the inquiry specified 2,3-dimethoxyphenylacetic acid, the established and industrially relevant synthetic pathways exclusively utilize the 3,4-disubstituted isomer. This document elucidates the strategic importance of 3,4-dimethoxyphenylacetic acid, detailing its conversion into a key amide intermediate and the subsequent cyclization via the Bischler-Napieralski reaction to construct the core isoquinoline scaffold of papaverine. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure high-yield, high-purity synthesis for researchers, scientists, and drug development professionals.
Introduction: Papaverine and the Strategic Importance of its Synthesis
Papaverine is a benzylisoquinoline alkaloid first isolated from the opium poppy, Papaver somniferum.[1][2] Unlike other opium alkaloids, its pharmacological action is not on the central nervous system but as a direct-acting smooth muscle relaxant and vasodilator.[2] This property makes it valuable for treating spasms of the gastrointestinal tract, bile ducts, and ureter, as well as for cerebral and coronary vasodilation.[2] Although naturally occurring, the demand for papaverine often exceeds what can be sourced from opium, making its chemical synthesis a commercially and medically significant endeavor.[3]
The chemical structure of papaverine is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline.[4] Its synthesis hinges on the efficient construction of the isoquinoline core and the attachment of the dimethoxybenzyl group. The most classic and reliable synthetic strategies utilize two key building blocks derived from veratrole (1,2-dimethoxybenzene):
-
3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) : This component provides the C1 carbon and the attached 3,4-dimethoxybenzyl moiety.
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine) : This molecule forms the foundational ethylamine backbone of the isoquinoline ring system.[5]
This guide will focus on the critical role of 3,4-dimethoxyphenylacetic acid, the scientifically validated precursor for the benzyl portion of the papaverine molecule.[6][7][8][9]
The Core Synthetic Strategy: Amidation and Cyclization
The most prevalent synthetic route to papaverine involves a two-stage process where 3,4-dimethoxyphenylacetic acid is a central player.
Stage 1: Amide Formation. The synthesis begins with the condensation of 3,4-dimethoxyphenylacetic acid with homoveratrylamine to form the intermediate amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[6][8]
Stage 2: Intramolecular Cyclization. This crucial step involves the Bischler-Napieralski reaction, where the amide intermediate undergoes cyclodehydration to form a 3,4-dihydroisoquinoline ring.[2][10][11][12][13]
Stage 3: Aromatization. The resulting dihydroisoquinoline is then dehydrogenated (oxidized) to yield the fully aromatic isoquinoline ring of papaverine.[8][14]
This logical sequence provides an efficient and high-yield pathway to the target molecule.
Causality in Precursor Selection: Why 3,4-Dimethoxyphenylacetic Acid?
The choice of 3,4-dimethoxyphenylacetic acid is dictated by the final structure of papaverine. The molecule requires a 3,4-dimethoxybenzyl group at the 1-position of a 6,7-dimethoxyisoquinoline core.
-
3,4-Dimethoxyphenylacetic acid directly provides the necessary carbon skeleton and methoxy substitution pattern for the benzyl moiety.
-
Homoveratrylamine provides the corresponding skeleton and substitution for what will become the fused benzene ring of the isoquinoline.
The electron-donating nature of the two methoxy groups on the phenethylamine ring activates the aromatic ring, making it sufficiently nucleophilic to participate in the intramolecular electrophilic aromatic substitution required during the Bischler-Napieralski cyclization.[11][12]
Experimental Workflows & Methodologies
The following sections provide a detailed, step-by-step methodology for the synthesis of papaverine, emphasizing the transformations involving 3,4-dimethoxyphenylacetic acid.
Workflow Overview
The overall synthetic workflow is depicted below. It begins with the activation of 3,4-dimethoxyphenylacetic acid, followed by amidation, cyclization, and final aromatization.
Caption: Overall workflow for papaverine synthesis.
Detailed Protocol: Synthesis of the Amide Intermediate
A modern and safer approach avoids the hazardous acyl chloride intermediate by directly converting the carboxylic acid to an ester, which then reacts with the amine.[6][7]
Objective: To synthesize N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Materials:
-
3,4-Dimethoxyphenylacetic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Homoveratrylamine (3,4-Dimethoxyphenethylamine)
-
Lithium hydroxide (catalyst)
-
Toluene (for azeotropic removal of water, if needed)
Procedure:
-
Esterification: a. In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of methanol. b. Add a catalytic amount of concentrated sulfuric acid. c. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. d. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution), and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(3,4-dimethoxyphenyl)acetate. A yield of ~99% can be expected.[6]
-
Amidation: a. In a clean, dry flask equipped with a reflux condenser, combine methyl 2-(3,4-dimethoxyphenyl)acetate (1.0 eq) and homoveratrylamine (1.1 eq). b. Add a catalytic amount of lithium hydroxide. c. Heat the reaction mixture to 130°C for 1-2 hours.[6] The reaction can often be performed neat (without solvent). d. Monitor the reaction to completion using TLC. e. Upon completion, cool the mixture. The crude amide product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of approximately 90% is achievable.[6]
Detailed Protocol: Bischler-Napieralski Cyclization and Aromatization
Objective: To synthesize papaverine from the amide intermediate.
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA)
-
Toluene (solvent)
-
Palladium on carbon (Pd/C, 10%) or Raney Nickel
-
Hydrogen source (for hydrogenation) or a high-boiling solvent like mesitylene for disproportionation[14]
Procedure:
-
Cyclization: a. Dissolve the amide intermediate (1.0 eq) in dry toluene in a flask equipped with a reflux condenser and a nitrogen inlet. b. Add phosphorus oxychloride (POCl₃, ~2.0 eq) dropwise at 0°C. c. After the addition is complete, heat the mixture to reflux for 2-4 hours.[7][8] d. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Basify the aqueous solution with a strong base (e.g., NaOH) to pH 12-13 and extract the product, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, with an organic solvent like toluene.[14]
-
Aromatization: a. The crude dihydroisoquinoline product can be carried forward directly. b. Method A (Catalytic Dehydrogenation): Dissolve the intermediate in a suitable solvent (e.g., methanol). Add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere or heat in a high-boiling solvent to effect dehydrogenation.[15] c. Method B (Disproportionation): Add Raney Nickel catalyst to the toluene solution of the dihydroisoquinoline. Heat to 150°C for 4 hours.[14] This method uses the solvent as a hydrogen acceptor. d. After the reaction is complete (monitored by TLC or GC-MS), filter off the catalyst. e. Concentrate the organic solvent to obtain crude papaverine.
-
Purification: a. The crude papaverine can be purified by recrystallization from an ethanol/water mixture. b. For pharmaceutical-grade purity, it is often converted to its hydrochloride salt by dissolving the base in ethanol and adding hydrochloric acid, which precipitates the pure salt.[14][16]
Data Summary
The efficiency of this synthetic route is high, making it suitable for industrial production.
| Step | Key Reagents | Typical Yield | Purity (Post-crystallization) | Reference |
| Esterification | Methanol, H₂SO₄ | >95% | >98% | [6] |
| Amidation | Homoveratrylamine, LiOH | ~90% | >97% | [6] |
| Cyclization | POCl₃ or PPA | ~85-90% | (Crude) | [7] |
| Aromatization | Pd/C or Raney Ni | ~80-85% | >99% | [14] |
| Overall Yield | - | ~58-75% | >99.5% | [6][14] |
Mechanistic Insights: The Bischler-Napieralski Reaction
Understanding the mechanism underscores the importance of the chosen reagents and conditions.
Caption: Mechanism of the Bischler-Napieralski Reaction.
The reaction is initiated by the activation of the amide carbonyl oxygen by the Lewis acidic dehydrating agent (e.g., POCl₃).[13] This is followed by elimination to form a highly electrophilic nitrilium ion.[11][12] The electron-rich dimethoxy-substituted benzene ring of the phenethylamine moiety then acts as a nucleophile, attacking the nitrilium ion in an intramolecular electrophilic aromatic substitution to close the six-membered ring.[13] Subsequent proton loss re-aromatizes the system, yielding the 3,4-dihydroisoquinoline product.
Conclusion
3,4-Dimethoxyphenylacetic acid is an indispensable precursor in the total chemical synthesis of papaverine. Its structure provides the exact carbon framework and substitution pattern required for the benzyl moiety of the final alkaloid. Through a robust and high-yielding sequence of amidation, Bischler-Napieralski cyclization, and aromatization, this starting material is efficiently transformed into papaverine. The methodologies described herein are well-established, scalable, and form the basis of industrial production, underscoring the central and non-negotiable role of 3,4-dimethoxyphenylacetic acid in accessing this vital pharmaceutical agent.
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An In-depth Technical Guide to 2,3-Dimethoxyphenylacetic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxyphenylacetic acid, also known as o-Homoveratric acid, is a carboxylated derivative of 2,3-dimethoxybenzene. While not as extensively studied as its 3,4-dimethoxy isomer (homoveratric acid), this compound serves as a valuable building block in synthetic organic chemistry, particularly in the preparation of substituted isoquinoline alkaloids and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern applications of this compound, offering insights for researchers in medicinal chemistry and drug development.
Introduction and Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its structure, featuring a phenylacetic acid core with two methoxy groups at the 2 and 3 positions of the benzene ring, imparts specific chemical properties that are leveraged in various synthetic transformations.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid |
| Synonyms | o-Homoveratric acid, 2,3-Dimethoxybenzeneacetic acid |
| CAS Number | 90-53-9 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 82-84 °C |
| Boiling Point | 235-240 °C |
| Appearance | White to light yellow solid |
Historical Perspective and Discovery
While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of substituted phenylacetic acids and their precursors in the early 20th century. The synthesis of its close isomer, 3,4-dimethoxyphenylacetic acid (homoveratric acid), was described in the early 1900s, with notable contributions from chemists like Haworth, Perkin, and Rankin, who were actively investigating the synthesis of alkaloids and related natural products.
The foundational work on the synthesis of dimethoxy-substituted aromatic compounds, including the necessary precursors like 2,3-dimethoxybenzaldehyde (o-veratraldehyde), paved the way for the eventual preparation of this compound. Early synthetic routes to these precursors often involved the methylation of corresponding dihydroxy compounds, which were themselves accessible from more readily available starting materials like guaiacol or o-vanillin.[2][3][4] The development of reliable methods for introducing the acetic acid side chain onto the dimethoxybenzene ring, such as adaptations of the Perkin or Willgerodt-Kindler reactions, would have been the final step in its initial synthesis.
Synthesis Methodologies
The synthesis of this compound typically starts from commercially available precursors, with 2,3-dimethoxybenzaldehyde being the most common starting material. Several classical and modern synthetic routes can be employed.
Synthesis from 2,3-Dimethoxybenzaldehyde
A prevalent and efficient route to this compound involves the conversion of 2,3-dimethoxybenzaldehyde through an intermediate that facilitates the addition of a one-carbon unit to the aldehyde, which is then transformed into the carboxylic acid. A common strategy involves the formation of an intermediate such as a cinnamic acid derivative, which can then be reduced and the side chain cleaved.
The Perkin reaction, a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the salt of the acid, can be utilized to form 2,3-dimethoxycinnamic acid.[5] This unsaturated acid can then be reduced to the corresponding saturated acid, this compound.
Workflow Diagram: Synthesis via Perkin Reaction
Caption: Synthesis of this compound from 2,3-dimethoxyacetophenone via the Willgerodt-Kindler reaction.
Applications in Research and Drug Development
While this compound itself does not have prominent direct pharmacological applications, it serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity.
Synthesis of Isoquinoline Alkaloids
One of the primary applications of this compound is in the synthesis of isoquinoline alkaloids. [6][7]The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of therapeutic effects, including antimicrobial, anticancer, and neurological activities. The phenylacetic acid moiety provides the necessary carbon framework for constructing the isoquinoline ring system through reactions like the Bischler-Napieralski reaction followed by reduction.
Signaling Pathway Diagram: Role in Isoquinoline Alkaloid Synthesis
Caption: General pathway for the synthesis of tetrahydroisoquinoline alkaloids using this compound.
Building Block for Novel Pharmaceutical Agents
The structural motif of this compound is incorporated into various investigational compounds. For instance, its derivatives have been explored in the development of selective COX-2 inhibitors for anti-inflammatory applications. [8][9]The dimethoxy substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Precursor for Other Fine Chemicals
Beyond pharmaceuticals, this compound and its derivatives can be used in the synthesis of other fine chemicals and materials, although this is a less explored area of its application.
Conclusion
This compound, while not a widely known compound in its own right, holds a significant position as a versatile intermediate in organic synthesis. Its history is intertwined with the development of synthetic methodologies for substituted aromatic compounds. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its synthesis and reactivity is essential for the design and preparation of novel isoquinoline-based and other heterocyclic compounds with potential therapeutic value. The established synthetic routes, primarily from 2,3-dimethoxybenzaldehyde, provide a reliable foundation for its laboratory-scale and potential industrial production.
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2,3-Dimethoxyphenylacetic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in pharmaceutical synthesis and chemical research. As with any active chemical compound, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond generic guidelines to offer field-proven insights and a framework for establishing self-validating safety procedures. By understanding the causality behind each recommendation, researchers can foster a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation[1][2]. While not acutely toxic, its fine particulate nature necessitates a proactive and thorough risk assessment before any handling. A comprehensive risk assessment is not a mere formality but the foundation of a safe experimental design.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. For this compound, the key hazard statements are:
These classifications mandate specific handling procedures to prevent direct contact and inhalation.
The "What If" Analysis: A Cornerstone of Risk Mitigation
Before beginning any experiment, it is crucial to conduct a "what if" analysis. This involves systematically considering potential failure points and their consequences. For instance:
-
What if the weigh boat is dropped?
-
What if the solvent splashes during transfer?
-
What if the ventilation system fails?
By anticipating these scenarios, appropriate preventative measures and emergency response plans can be put in place. This proactive mindset is a critical component of a self-validating safety system.
Engineering Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering solutions to minimize hazards at their source. For this compound, a solid that can easily become airborne, robust engineering controls are non-negotiable.
Chemical Fume Hood: The Primary Containment
All handling of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of fine particles and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize capture velocity.
Ventilated Enclosures for Weighing
For precise weighing of small quantities, a ventilated balance enclosure or a powder containment hood is recommended. These enclosures provide a localized, controlled environment that prevents the dispersion of the powder.
Caption: Hierarchy of controls for safe handling.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, appropriate PPE is essential for personal protection. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
Eye and Face Protection
Chemical splash goggles are mandatory when handling this compound in any form. Safety glasses do not provide adequate protection from splashes or airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring solutions or during a spill cleanup.
Hand Protection: A Matter of Material Science
The choice of gloves is critical and should be based on chemical compatibility and breakthrough time. For this compound, an aromatic carboxylic acid, the following recommendations apply:
-
Nitrile Gloves: Offer good protection against a range of chemicals, including some acids and bases, and are a suitable choice for incidental contact. However, breakthrough times can be short for some organic solvents.[3][4] For concentrated acetic acid, a related carboxylic acid, nitrile gloves have shown fair to good breakthrough times, generally greater than one hour.[5][6]
-
Butyl Rubber Gloves: Provide excellent resistance to many organic acids and are a preferred choice for extended contact or when handling solutions of this compound in more aggressive solvents.[4][7]
-
Double Gloving: When handling larger quantities or for prolonged periods, wearing two pairs of nitrile gloves can provide an additional layer of protection.
Table 1: Glove Selection Guide for Aromatic Carboxylic Acids
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact | Notes |
| Nitrile | Excellent | Fair to Good | Good for general use and protection against powders and aqueous solutions.[3] |
| Butyl Rubber | Good | Excellent | Recommended for handling solutions in organic solvents and for prolonged exposure.[4][7] |
| Latex | Fair | Poor | Not recommended due to potential for allergies and lower chemical resistance to organic acids.[7] |
| Neoprene | Good | Good | Offers good resistance to a broad range of chemicals, including acids.[3] |
Respiratory Protection
For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient to prevent inhalation of dust, such as during a large spill or when cleaning equipment, a respirator is necessary.
A NIOSH-approved respirator with an N95, R95, or P95 particulate filter is recommended for protection against the solid particles of this compound.[8][9][10][11] If the compound is dissolved in a volatile organic solvent, a combination cartridge with an organic vapor cartridge and a particulate pre-filter should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.[12]
Protective Clothing
A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory when working with any chemicals. An apron made of a chemically resistant material should be worn when handling larger quantities or when there is a significant splash risk.
Safe Handling and Storage Protocols
Adherence to established protocols is crucial for minimizing the risk of exposure and ensuring the quality of the research.
Weighing and Dispensing
-
Preparation: Before weighing, ensure the work area within the fume hood is clean and free of clutter. Line the work surface with absorbent paper.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust by using gentle motions.
-
Static Control: If the powder is prone to static, an anti-static gun can be used to neutralize the charge on the container and weighing vessel.
-
Container Closure: Always securely cap the stock bottle immediately after dispensing.
Solution Preparation
-
Solvent Selection: this compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but has limited solubility in water.[13]
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring. If necessary, gentle heating in a controlled manner (e.g., a warm water bath) can be used to aid dissolution.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents. As an acid, it will react with bases.
-
Stability: While specific long-term stability data is limited, storing the solid at 2-8°C is recommended to ensure its integrity. Stock solutions in aprotic solvents like acetonitrile or DMSO should be stored at -20°C or -80°C for long-term stability.[15]
Emergency Procedures: A Plan for the Unexpected
A well-defined and practiced emergency response plan is a critical component of a comprehensive safety program.
Spills
The response to a spill depends on its size and location.
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double gloves, goggles, and a lab coat.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Gently sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is large or if anyone is exposed, call for emergency assistance.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
Caption: A workflow for responding to spills.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal and Decontamination
Proper disposal of chemical waste and decontamination of laboratory equipment are essential to prevent environmental contamination and accidental exposure.
Waste Disposal
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[16]
-
Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[16]
Decontamination of Equipment
-
Glassware and Surfaces: Wash with a suitable solvent in which this compound is soluble (e.g., ethanol), followed by a thorough cleaning with soap and water.[17]
-
Procedure: All decontamination procedures should be performed in a chemical fume hood while wearing appropriate PPE.
-
Verification: For highly sensitive applications, rinsing with a neutral pH buffer and checking the pH of the final rinse water can help validate the removal of acidic residues.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules but about cultivating a deep understanding of the chemical's properties and potential hazards. By implementing a multi-layered safety approach that prioritizes engineering controls, informed PPE selection, and robust emergency preparedness, researchers can confidently and safely utilize this important compound in their work. A commitment to a proactive, self-validating safety culture is an investment in the well-being of all laboratory personnel and the foundation of reproducible, high-quality scientific research.
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An In-Depth Technical Guide to the Stability and Storage of 2,3-Dimethoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxyphenylacetic acid, a key intermediate and building block in the synthesis of various pharmaceutical compounds, possesses a stability profile that is critical to understand for ensuring the integrity, purity, and efficacy of downstream products. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its recommended storage conditions and potential degradation pathways. We will explore its susceptibility to hydrolytic, oxidative, photolytic, and thermal stress, offering field-proven insights into experimental design for stability assessment. This document serves as an essential resource for researchers and professionals in drug development and chemical synthesis, aiming to ensure the quality and reliability of this important compound.
Introduction to this compound
This compound (CAS No. 90-53-9), also known as o-Homoveratric acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₄.[1][2] Its structure, featuring a phenylacetic acid core with two methoxy groups at the 2 and 3 positions of the benzene ring, makes it a valuable precursor in organic synthesis. The reactivity of the carboxylic acid function, coupled with the influence of the electron-donating methoxy groups on the aromatic ring, dictates its chemical behavior and, consequently, its stability.[3] Understanding these characteristics is paramount for preventing degradation, which can lead to the formation of impurities that may compromise the quality and safety of active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Melting Point | 82-84 °C | [4] |
| Appearance | White to light yellow solid | [4] |
| CAS Number | 90-53-9 | [1][2] |
Fundamental Principles of Chemical Stability and Storage
The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For pharmaceutical intermediates like this compound, maintaining stability is crucial for ensuring consistent quality and performance in subsequent synthetic steps. Degradation can be initiated by several factors, including temperature, light, humidity, and the presence of oxygen or other reactive species.
Proper storage is the first line of defense against degradation. Based on available safety data sheets (SDS) and general chemical handling principles, the following storage conditions are recommended for this compound:
-
Container: Store in a tightly closed, well-sealed container to prevent exposure to moisture and air.[5]
-
Environment: Keep in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Store away from strong oxidizing agents and bases.
Potential Degradation Pathways: A Mechanistic Perspective
While specific forced degradation studies on this compound are not extensively published, we can infer its likely degradation pathways by examining the reactivity of its constituent functional groups. Forced degradation studies are intentionally rigorous to identify potential degradation products that might form under long-term storage or processing.[6][7]
Figure 1: Potential Degradation Pathways of this compound under Various Stress Conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The carboxylic acid functional group is generally stable to hydrolysis. However, under acidic conditions, particularly in the presence of an alcohol, esterification can occur. In a basic medium, the carboxylic acid will be deprotonated to form a carboxylate salt. While this is not a degradation in the sense of bond cleavage, it is a chemical transformation that can affect the compound's properties and reactivity. The methoxy groups are generally stable to hydrolysis under typical conditions, but extreme acidic conditions could potentially lead to ether cleavage.
Oxidative Degradation
The electron-rich dimethoxy-substituted benzene ring is susceptible to oxidation.[8] Strong oxidizing agents, such as hydrogen peroxide, can lead to several degradation products. Potential oxidative degradation pathways include:
-
Demethylation: Cleavage of one or both of the methyl ether linkages to form the corresponding phenolic compounds.[8][9]
-
Ring Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.
-
Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved.
The benzylic carbon is also a potential site for oxidation.
Photodegradation
Aromatic compounds, especially those with electron-donating substituents like methoxy groups, can absorb UV light and undergo photochemical reactions.[10][11] Potential photodegradation pathways for this compound include:
-
Radical Formation: Homolytic cleavage of bonds to form radical intermediates.
-
Photosubstitution: Displacement of a substituent on the aromatic ring.[11]
-
Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.
To mitigate photodegradation, the compound should be stored in light-resistant containers.
Thermal Degradation
As a solid with a relatively low melting point, this compound is expected to be stable at ambient and moderately elevated temperatures. However, at very high temperatures, decarboxylation of the carboxylic acid group can occur, leading to the formation of 2,3-dimethoxytoluene and carbon dioxide. Studies on the parent compound, phenylacetic acid, show decomposition at temperatures above 587 °C, which is well above typical storage and processing conditions.[8][10]
Experimental Protocol for a Forced Degradation Study
To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to elicit degradation.[7][12]
Figure 2: Experimental Workflow for a Forced Degradation Study of this compound.
Materials and Reagents
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
A C18 reverse-phase HPLC column is a suitable starting point.[13]
-
Mass Spectrometer (MS) coupled to the HPLC system for identification of degradation products.
-
NMR Spectrometer for structural elucidation of isolated degradation products.
-
pH meter
-
Calibrated oven
-
Photostability chamber
Stress Conditions Protocol
The goal is to achieve 5-20% degradation of the active ingredient.[7][12]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for specified time points. After cooling, neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for specified time points.
-
Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.
Analytical Monitoring
A stability-indicating analytical method is essential to separate the parent compound from any degradation products.[14]
-
Method Development: A reverse-phase HPLC method is typically suitable for a compound of this polarity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation.
-
Detection: A UV detector set at an appropriate wavelength (e.g., the λmax of this compound) can be used for quantification. A DAD can provide information about the peak purity.
-
Identification of Degradants: HPLC-MS is a powerful tool for the tentative identification of degradation products by providing their mass-to-charge ratio. For unambiguous structural elucidation, preparative HPLC can be used to isolate the degradants, followed by analysis using NMR and high-resolution mass spectrometry.[2][15]
Summary and Recommendations
This compound is a stable compound under standard storage conditions. However, it is susceptible to degradation under forced conditions, particularly oxidation and photolysis, due to its electron-rich aromatic ring.
Key Recommendations:
-
Storage: Store in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Handling: Avoid prolonged exposure to light and elevated temperatures during processing.
-
Stability Studies: For applications in drug development, a comprehensive forced degradation study is highly recommended to identify potential degradation products and to develop a validated stability-indicating analytical method. This will ensure the quality and consistency of the final product.
By adhering to these guidelines, researchers and drug development professionals can ensure the integrity of this compound, thereby contributing to the development of safe and effective pharmaceuticals.
References
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- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. R Discovery.
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- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
- PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 145(1), 101-105.
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The Definitive Guide to 2,3-Dimethoxyphenylacetic Acid: Identification, Synthesis, and Applications
For the discerning researcher, scientist, and drug development professional, precision in chemical identification and synthesis is paramount. This in-depth technical guide provides a comprehensive overview of 2,3-Dimethoxyphenylacetic acid, a key building block in organic synthesis. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical properties, outlines robust synthetic strategies, and explores its practical applications in the pharmaceutical landscape.
Core Identification and Physicochemical Properties
This compound is a carboxylated aromatic compound whose utility in organic synthesis is underscored by the reactivity of its phenyl ring and carboxylic acid moiety. A precise understanding of its identifiers and physicochemical properties is the foundational step in its effective application.
A comprehensive list of synonyms and identifiers for this compound is provided below, ensuring accurate sourcing and regulatory compliance.
| Identifier Type | Value | Source |
| CAS Number | 90-53-9 | ChemIDplus; DTP/NCI; EPA DSSTox; European Chemicals Agency (ECHA)[1] |
| PubChem CID | 135964 | National Institutes of Health[1] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | PubChem[1] |
| Molecular Formula | C10H12O4 | PubChem[1] |
| Molecular Weight | 196.20 g/mol | PubChem[1] |
| EINECS Number | 674-269-3 | European Chemicals Agency (ECHA)[1] |
| MDL Number | MFCD00060351 | ChemicalBook[2] |
| Synonyms | o-Homoveratric acid, Benzeneacetic acid, 2,3-dimethoxy-, Acetic acid, (2,3-dimethoxyphenyl)- | PubChem[1] |
| InChI | InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-9(11)12)10(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | PubChem[1] |
| SMILES | COC1=CC=CC(=C1OC)CC(=O)O | PubChem[1] |
The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| Melting Point | 82-84 °C | ChemicalBook |
| Boiling Point | 318.2±27.0 °C at 760 mmHg | ECHEMI[3] |
| Density | 1.2±0.1 g/cm³ | ECHEMI[3] |
| pKa | 4.03±0.10 (Predicted) | ChemicalBook |
| Appearance | White to light yellow solid | ChemicalBook |
Synthesis Methodologies: A Field-Proven Perspective
The synthesis of phenylacetic acids is a well-established field in organic chemistry, with several robust methods available. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and substituent tolerance. For this compound, two primary strategies are particularly relevant: the Willgerodt-Kindler reaction and the hydrolysis of the corresponding benzyl cyanide.
The Willgerodt-Kindler Reaction: From Ketone to Acid
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (or its amide/thioamide derivative). This reaction is particularly useful when the corresponding acetophenone is readily available. The reaction proceeds by heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.
Caption: Willgerodt-Kindler reaction pathway.
Experimental Protocol (Adapted from the synthesis of p-Methoxyphenylacetic acid):
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approximately 130-140 °C) for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude thioamide.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Hydrolysis:
-
To the crude thioamide, add a 10% solution of sodium hydroxide in a mixture of ethanol and water.
-
Reflux the mixture for 10-12 hours until the thioamide is fully consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2.
-
The this compound will precipitate as a solid.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
-
Hydrolysis of Benzyl Cyanide: A Classic Route
A more traditional and often high-yielding method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This approach is contingent on the availability of 2,3-dimethoxybenzyl cyanide, which can be prepared from 2,3-dimethoxybenzyl chloride.
Caption: Benzyl Cyanide Hydrolysis Pathway.
Experimental Protocol (General Procedure):
-
In a round-bottom flask fitted with a reflux condenser, place 2,3-dimethoxybenzyl cyanide (1.0 eq).
-
Add an excess of a 50% aqueous sulfuric acid solution.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (indicated by the cessation of gas evolution and TLC analysis).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
The this compound will precipitate.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallization from an appropriate solvent can be performed for further purification.
Applications in Drug Development and Organic Synthesis
Dimethoxyphenylacetic acid derivatives are valuable precursors in the synthesis of a variety of pharmacologically active molecules. Their structural motif is found in several classes of drugs, including vasodilators and anti-inflammatory agents.
A notable example is the use of the isomeric 3,4-dimethoxyphenylacetic acid in the synthesis of papaverine , a benzylisoquinoline alkaloid used as an antispasmodic and vasodilator.[4][5] The synthesis involves the condensation of 3,4-dimethoxyphenylacetic acid with homoveratrylamine to form an amide, which is then cyclized and aromatized to yield the final product.[4][5] This synthetic strategy highlights the importance of dimethoxyphenylacetic acids as key building blocks in the construction of complex molecular architectures.
Caption: Role in Papaverine Synthesis.
While this example uses the 3,4-isomer, the this compound can be similarly employed in the synthesis of various papaverine analogues and other isoquinoline-based compounds, allowing for the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In case of skin contact, wash with plenty of soap and water.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If irritation persists, seek medical advice.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound is a versatile and valuable reagent for researchers in organic synthesis and drug development. A thorough understanding of its identifiers, physicochemical properties, and synthetic methodologies is crucial for its successful application. The synthetic routes outlined in this guide, particularly the Willgerodt-Kindler reaction and benzyl cyanide hydrolysis, provide reliable and adaptable methods for its preparation. Its utility as a precursor to complex, biologically active molecules, such as isoquinoline alkaloids, underscores its importance in the ongoing quest for novel therapeutics. By adhering to rigorous scientific principles and safety protocols, researchers can effectively leverage the chemical potential of this compound to advance their scientific endeavors.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135964, this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE and ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]
-
Rhodium Archive. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]
-
Taylor & Francis Online. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. Retrieved from [Link]
-
SID. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research, 5(2), 123-128. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-Dimethoxycinnamic acid. Retrieved from [Link]
- Google Patents. (2019). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- Google Patents. (2021). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]
-
UNODC. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952(3), 27-34. Retrieved from [Link]
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Methodological & Application
Laboratory scale synthesis protocol for 2,3-Dimethoxyphenylacetic acid
An Application Note and Protocol from the Senior Application Scientist
Topic: Laboratory-Scale Synthesis of 2,3-Dimethoxyphenylacetic Acid
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound (also known as o-Homoveratric acid). The selected synthetic strategy employs the robust and reliable Willgerodt-Kindler reaction, starting from the readily available 2,3-dimethoxyacetophenone. This application note is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization methods. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the transformation. All quantitative data is summarized for clarity, and key workflows are visualized to guide the user through the process.
Introduction and Scientific Background
This compound is a valuable organic intermediate and a known metabolite. Its structure is a key component in the synthesis of various pharmaceutical compounds and molecular probes. While several synthetic routes exist, the Willgerodt-Kindler reaction stands out for its efficiency in converting aryl alkyl ketones into the corresponding terminal carboxylic acids (or amides), effectively adding a methylene-carboxyl group.[1][2]
The reaction proceeds via the formation of a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[3][4] This method is particularly advantageous as it is often a one-pot, two-step process that avoids the use of highly toxic cyanides or complex organometallic reagents that might be required in alternative syntheses like Grignard carboxylation or nitrile hydrolysis.[5] This protocol has been optimized for a laboratory setting, prioritizing safety, yield, and purity.
Reaction Scheme and Mechanism
The overall transformation is a two-step process starting from 2,3-dimethoxyacetophenone:
-
Willgerodt-Kindler Reaction: Formation of the N-thioacylmorpholine derivative (a thioamide) from the ketone, elemental sulfur, and morpholine.
-
Hydrolysis: Basic hydrolysis of the intermediate thioamide to yield the sodium salt of the carboxylic acid, followed by acidic work-up to furnish the final product.
Mechanism of the Willgerodt-Kindler Reaction: The reaction is initiated by the formation of an enamine from the starting ketone and morpholine. This enamine then acts as a nucleophile, attacking elemental sulfur. A series of rearrangements, likely involving aziridine intermediates, facilitates the migration of the carbonyl carbon's functionality to the terminal position of the alkyl chain, ultimately forming the stable thioamide.[1][2][4] This thioamide is then readily hydrolyzed under basic conditions.
Health and Safety Precautions
A thorough risk assessment must be conducted before commencing any experimental work. All steps should be performed inside a certified chemical fume hood.
-
This compound (Product): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
2,3-Dimethoxyacetophenone (Starting Material): Handle with care as with all fine chemicals. Assume it is an irritant.
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Sulfur: Generally low toxicity, but dust can be irritating. Flammable solid.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.
Experimental Protocol
This protocol is designed for a ~25 g scale synthesis of the final product.
Materials and Equipment
| Chemical/Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles |
| 2,3-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 1621-43-8 | 45.0 g | 0.25 |
| Sulfur (powdered) | S | 32.07 | 7704-34-9 | 12.0 g | 0.37 |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 | 27.0 mL | 0.30 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | 50.0 g | 1.25 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | 500 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ~500 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | As needed | - |
-
Equipment: 500 mL and 1000 mL round-bottom flasks, reflux condenser, heating mantle with stirrer, separatory funnel, Büchner funnel, standard glassware.
Step-by-Step Procedure
Part A: Synthesis of the Thioamide Intermediate
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Charging Reagents: To the flask, add 2,3-dimethoxyacetophenone (45.0 g), sulfur (12.0 g), and morpholine (27.0 mL).[3]
-
Reaction: Heat the mixture under reflux using a heating mantle. The mixture will become a dark, homogenous solution. Maintain a gentle reflux for 6-8 hours.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Pour the dark, viscous reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A crude reddish-yellow solid (the thioamide) will precipitate.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove any residual morpholine. The crude, moist thioamide is used directly in the next step.
Part B: Hydrolysis to this compound
-
Setup: Transfer the entire moist thioamide cake to a 1000 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Hydrolysis Solution: Prepare a solution of 10% ethanolic sodium hydroxide by dissolving NaOH (50 g) in 95% ethanol (500 mL). Add this solution to the flask containing the thioamide.[3][8]
-
Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The reaction can be monitored for the cessation of ammonia evolution (test with moist pH paper at the top of the condenser).
-
Solvent Removal: After hydrolysis is complete, arrange the apparatus for distillation and remove the majority of the ethanol under atmospheric pressure.
-
Acidification and Precipitation: Cool the remaining aqueous residue in an ice bath. Add 250 mL of water to the residue. Slowly and cautiously, add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH ~1). A precipitate of crude this compound will form.
-
Extraction: Transfer the cold, acidified mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 150 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined ether extracts with a small portion of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Crude Product: Decant or filter the dried ether solution and remove the solvent using a rotary evaporator. A solid residue of crude this compound will remain.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of hot water and ethanol or toluene. Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected yield is 45-55% based on the starting ketone.
Visualized Workflows
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Simplified Reaction Mechanism Pathway
Sources
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Application Notes & Protocols: 2,3-Dimethoxyphenylacetic Acid in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic applications of 2,3-dimethoxyphenylacetic acid. As a versatile aromatic building block, its utility is most pronounced in the construction of complex heterocyclic scaffolds that are central to medicinal chemistry and natural product synthesis. We will explore its role in key transformations, provide step-by-step protocols, and explain the mechanistic rationale behind the synthetic strategies.
Introduction to this compound
This compound, also known as o-Homoveratric acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₄.[1][2] Its structure, featuring a phenylacetic acid core with two adjacent methoxy groups, makes it an excellent precursor for reactions involving electrophilic aromatic substitution. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating cyclization reactions that are crucial for the synthesis of polycyclic systems.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molar Mass | 196.20 g/mol [2] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid[2] |
| CAS Number | 90-53-9[3] |
Its primary application lies in the synthesis of isoquinoline alkaloids and their analogs. The general strategy involves coupling the acid with a β-arylethylamine to form an amide, which then serves as the direct precursor for intramolecular cyclization.
Core Application: The Gateway to Isoquinoline Scaffolds
The construction of the isoquinoline core is a cornerstone of alkaloid synthesis. This compound provides the "upper" benzene ring and a two-carbon linker in the final structure. The overall synthetic pathway is a convergent process that joins two key fragments.
General Synthetic Workflow
The pathway begins with the activation of the carboxylic acid, followed by amide bond formation with a suitable amine (often a phenethylamine derivative). The resulting N-phenethylamide is the critical intermediate that undergoes intramolecular cyclization to form the dihydroisoquinoline ring system. This intermediate can then be further transformed into either a fully aromatic isoquinoline or a reduced tetrahydroisoquinoline.
Sources
Application Note: Synthesis of 3,4-Dihydroisoquinoline Scaffolds via Bischler-Napieralski Reaction Using 2,3-Dimethoxyphenylacetic Acid
Abstract
This guide provides a comprehensive technical overview and a detailed protocol for utilizing 2,3-dimethoxyphenylacetic acid in the Bischler-Napieralski reaction to synthesize 3,4-dihydroisoquinoline derivatives. These structures are pivotal intermediates in the synthesis of numerous alkaloids and pharmacologically active compounds, including precursors to papaverine.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and data interpretation guidelines.
Introduction and Significance
The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone of heterocyclic chemistry.[1][3] It facilitates the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines through an electrophilic aromatic substitution mechanism.[1][3] This reaction is typically promoted by dehydrating and condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][4][5]
The choice of starting materials is critical for the synthesis of complex molecular targets. The reaction is particularly effective when the aromatic ring of the β-arylethylamide is activated by electron-donating groups, which enhances its nucleophilicity and facilitates the crucial cyclization step.[3][4] Here, we focus on the strategic use of this compound. When coupled with an appropriate phenethylamine, such as homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine), it forms an amide precursor perfectly suited for constructing the core of papaverine, a benzylisoquinoline alkaloid known for its vasodilator and antispasmodic properties.[2]
Reaction Mechanism and Scientific Rationale
The Bischler-Napieralski reaction proceeds in two primary stages: initial amide formation followed by acid-catalyzed cyclodehydration.
Stage 1: Amide Formation First, this compound is activated, typically by conversion to its acyl chloride, and then reacted with a β-phenethylamine (e.g., homoveratrylamine) to form the necessary N-acyl-β-phenethylamine precursor.
Stage 2: Cyclodehydration The core Bischler-Napieralski cyclization is then initiated. While several mechanistic pathways have been proposed, the most widely accepted involves the formation of a highly electrophilic nitrilium ion intermediate.[1][4][6]
-
Activation of Amide: The dehydrating agent, commonly POCl₃, activates the amide carbonyl oxygen, making it a good leaving group.[5]
-
Formation of Nitrilium Ion: The activated intermediate eliminates the phosphoryl group to form a highly reactive, linear nitrilium ion. This step is often considered the rate-determining step.[4][5][7]
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring of the phenethylamine moiety acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion in an intramolecular cyclization. The presence of methoxy groups on this ring significantly activates it, directing the cyclization to the ortho position.[3][4]
-
Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore aromaticity, yielding the 3,4-dihydroisoquinoline salt.
-
Neutralization: A final basic workup neutralizes the salt to afford the free base of the 3,4-dihydroisoquinoline product.
Scientist's Note: The success of this reaction is highly dependent on the electronic nature of the aromatic ring undergoing substitution. The two methoxy groups on the homoveratrylamine portion provide the necessary nucleophilicity for an efficient ring closure. For substrates lacking such activation, harsher conditions, such as the addition of P₂O₅ to refluxing POCl₃, may be required.[3]
Mechanism Diagram
Caption: Overall experimental workflow from starting materials to final product.
Step-by-Step Procedure
Step 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(2,3-dimethoxyphenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (10.0 g, 51 mmol) in thionyl chloride (25 mL).
-
Gently reflux the mixture for 2 hours. The solid will dissolve, and the solution will become clear.
-
Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM, 50 mL).
-
In a separate flask, dissolve homoveratrylamine (9.2 g, 51 mmol) and triethylamine (7.1 mL, 51 mmol) in anhydrous DCM (100 mL) and cool the solution in an ice bath.
-
Add the acyl chloride solution dropwise to the amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude amide, which can be used directly or purified by recrystallization from ethanol.
Step 2: Bischler-Napieralski Cyclization
-
SAFETY FIRST: This step must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. [8][9][10]Phosphorus oxychloride reacts violently with water. [8]2. To the crude amide (e.g., 18.0 g, ~50 mmol) in a dry 500 mL round-bottom flask, add anhydrous toluene (200 mL).
-
Slowly add phosphorus oxychloride (POCl₃, 14 mL, 150 mmol) to the solution at room temperature with stirring.
-
Rationale: POCl₃ serves as the dehydrating and activating agent for the cyclization. An excess is used to ensure the reaction goes to completion.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature. A thick precipitate of the dihydroisoquinoline hydrochloride salt may form.
Step 3: Workup and Isolation
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic quench.
-
Once the ice has melted, basify the acidic aqueous solution by slowly adding concentrated NaOH solution until the pH is >10. This will precipitate the free base of the product.
-
Transfer the mixture to a separatory funnel and extract the product with toluene or DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-(2,3-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 4 (Optional): Dehydrogenation to Papaverine
-
Dissolve the crude dihydroisoquinoline from the previous step in a suitable high-boiling solvent like xylene or quinoline.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Rationale: Pd/C is a highly effective heterogeneous catalyst for dehydrogenation reactions, converting the dihydroisoquinoline to the fully aromatic isoquinoline (papaverine). [11]4. Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude papaverine by recrystallization from an ethanol/ether mixture.
Troubleshooting and Side Reactions
-
Low Yield: Incomplete amide formation or insufficient activation during cyclization. Ensure anhydrous conditions and sufficient reflux time. For less activated systems, adding P₂O₅ with POCl₃ can increase reactivity. [3][5]* Formation of Styrene: A major side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. [3][5]This is favored by high temperatures and can be evidence for the nitrilium ion intermediate. [5][12]Using a nitrile-based solvent can help suppress this side reaction by shifting the equilibrium. [5]* Purification Issues: The product can be purified by column chromatography on silica gel or by converting it to a salt (e.g., picrate or hydrochloride), recrystallizing the salt, and then liberating the free base. [13]
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gas. [8][14]Always handle it in a chemical fume hood with appropriate PPE. [8][9]Ensure all glassware is scrupulously dried. An emergency shower and eyewash station must be readily accessible. [10]* Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is corrosive and reacts with moisture. Handle with the same precautions.
-
Solvents: Toluene and DCM are flammable and/or irritants. Avoid inhalation and skin contact.
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4680, Papaverine. [Link]
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New Jersey Department of Health. Hazard Summary: PHOSPHORUS OXYCHLORIDE. [Link]
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Acros Organics. Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]
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Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]
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Scribd. Bischler Napieralski Reaction | PDF. [Link]
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SlideShare. Bischler napieralski reaction | PPTX. [Link]
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Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]
-
ResearchGate. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]
- Google Patents.
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Common Organic Chemistry. Bischler-Napieralski - POCl3. [Link]
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Wikipedia. Bischler–Napieralski reaction. [Link]
- Google Patents.
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Experimental procedure for the synthesis of Papaverine from 2,3-Dimethoxyphenylacetic acid
Introduction
Papaverine is a benzylisoquinoline alkaloid of significant pharmacological importance, primarily known for its potent vasodilatory and smooth muscle relaxant properties.[1] While it can be isolated from the opium poppy (Papaver somniferum), chemical synthesis offers a reliable and scalable alternative for its production. This document provides a comprehensive, in-depth guide to the multi-step synthesis of papaverine, designed for researchers, scientists, and professionals in drug development.
A critical point of clarification regards the starting materials. The molecular structure of papaverine is derived from two 3,4-dimethoxy-substituted phenyl units. Consequently, the synthesis commences with precursors bearing this substitution pattern, namely 3,4-dimethoxyphenylacetic acid and homoveratrylamine (3,4-dimethoxyphenethylamine) . The use of 2,3-dimethoxyphenylacetic acid, as inquired, would not lead to the papaverine scaffold. This guide will, therefore, detail the established and chemically logical synthetic route.
The cornerstone of this synthesis is the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline core of papaverine.[2][3] The overall strategy involves the initial synthesis of the two key precursors from a common and readily available starting material, veratraldehyde, followed by their coupling, cyclization, and final aromatization.
Synthetic Pathway Overview
The synthesis of papaverine is a well-established process involving the construction of the isoquinoline core through a series of key chemical transformations. The overall synthetic strategy is depicted below, starting from veratraldehyde.[4][5]
Figure 1: Overall synthetic workflow for Papaverine from Veratraldehyde.
Part A: Synthesis of Key Intermediates from Veratraldehyde
A practical and efficient approach to papaverine synthesis involves preparing the two primary building blocks, homoveratrylamine and 3,4-dimethoxyphenylacetic acid, from the common precursor, veratraldehyde.[4]
Protocol 1: Synthesis of Homoveratrylamine (3,4-Dimethoxyphenethylamine)
This synthesis proceeds via the formation of veratronitrile (3,4-dimethoxyphenylacetonitrile) from veratraldehyde, followed by its reduction.
Step 1a: Veratraldoxime Formation [4]
-
In a 1-liter round-bottomed flask, dissolve 83 g (0.5 mole) of veratraldehyde in 200 mL of warm 95% ethanol.
-
Add a warm solution of 42 g (0.6 mole) of hydroxylamine hydrochloride in 50 mL of water.
-
To this mixture, add a solution of 30 g (0.75 mole) of sodium hydroxide in 40 mL of water.
-
Allow the reaction mixture to stand at room temperature for 2.5 hours.
-
Add 250 g of crushed ice and saturate the solution with carbon dioxide, which will cause the veratraldoxime to separate as an oil.
-
Allow the oil to solidify by leaving it in an ice chest overnight.
Step 1b: Veratronitrile Formation [4]
-
Place the dried veratraldoxime from the previous step into a 300-mL round-bottomed flask with 100 g of acetic anhydride.
-
Gently heat the mixture. A vigorous reaction will commence; remove the heat source at this point.
-
Once the initial reaction subsides, gently boil the solution for 20 minutes.
-
Carefully pour the hot solution into 300 mL of cold water with stirring to precipitate the veratronitrile.
Step 1c: Reduction to Homoveratrylamine
-
The crude veratronitrile is reduced via catalytic hydrogenation using hydrogen gas and a Raney nickel catalyst.
-
This reduction is typically carried out in an ethanolic or methanolic solution under pressure.
Protocol 2: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
This protocol involves the acidic hydrolysis of veratronitrile, which can be synthesized as described in Protocol 1.[6]
-
To a round-bottomed flask equipped with a reflux condenser, add veratronitrile.
-
Add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture, which should cause the 3,4-dimethoxyphenylacetic acid to precipitate.
-
Collect the solid product by filtration and recrystallize from a suitable solvent like water or an ethanol/water mixture.
Part B: Assembly of the Papaverine Scaffold
With the two key intermediates in hand, the final steps involve their coupling to form an amide, followed by the critical cyclization and a final dehydrogenation step.
Protocol 3: Amide Formation - Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This step involves the condensation of 3,4-dimethoxyphenylacetic acid and homoveratrylamine.[7]
-
In a round-bottomed flask, combine equimolar amounts of 3,4-dimethoxyphenylacetic acid and homoveratrylamine.
-
The reaction can be performed without a solvent by heating the mixture under a nitrogen atmosphere at a high temperature (e.g., 190°C) for several hours.
-
Alternatively, standard peptide coupling reagents can be employed in a suitable aprotic solvent at room temperature.
-
Upon completion, the reaction mixture is cooled, and the resulting amide can be purified by recrystallization.
Protocol 4: Bischler-Napieralski Cyclization - Synthesis of 3,4-Dihydropapaverine
This is the key ring-forming step, where the amide undergoes intramolecular electrophilic aromatic substitution.[2][3][8]
Mechanism of the Bischler-Napieralski Reaction
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Procedure:
-
Dissolve the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide in a dry, inert solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) as the dehydrating and activating agent. The reaction is often carried out at reflux temperature.[9][10]
-
The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is carefully cooled and quenched by pouring it onto ice.
-
The product is then extracted with an organic solvent, and the organic layer is washed and dried.
-
The crude 3,4-dihydropapaverine is obtained after removal of the solvent and can be purified by crystallization.
Protocol 5: Dehydrogenation - Synthesis of Papaverine
The final step is the aromatization of the dihydroisoquinoline ring to yield papaverine.
-
Dissolve the 3,4-dihydropapaverine in a suitable solvent, such as mesitylene or xylene.[11]
-
Add a dehydrogenation catalyst, commonly 10% palladium on carbon (Pd/C) or Raney nickel.[11][12]
-
Heat the reaction mixture to reflux for several hours.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
The filtrate is then concentrated, and the crude papaverine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
For pharmaceutical applications, the papaverine base is often converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol.[11][13]
Quantitative Data Summary
The following tables summarize the reactants and expected yields for the key steps in the synthesis of papaverine.
Table 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3,4-Dimethoxyphenylacetic acid | 196.19 | 19.6 | 0.1 |
| Homoveratrylamine | 181.23 | 18.1 | 0.1 |
| Product | Molar Mass ( g/mol ) | Expected Yield | |
| N-acetyl-homoveratrylamine | 359.42 | ~80-90% |
Table 2: Synthesis of Papaverine from the Amide Intermediate
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount (g) | Expected Yield |
| N-acetyl-homoveratrylamine | 359.42 | 35.9 | - |
| 3,4-Dihydropapaverine | 341.41 | - | High |
| Papaverine | 339.39 | - | ~75% (from dihydropapaverine)[11] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Catalytic Hydrogenation: Reactions involving hydrogen gas under pressure should be carried out in appropriate high-pressure equipment by trained personnel.
-
Solvents: Many of the solvents used are flammable and should be handled away from ignition sources.
References
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
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Beilstein Journals. (2017). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022). Bischler-Napieralski Reaction. [Link]
-
Der Pharma Chemica. (n.d.). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]
-
PubMed Central (PMC). (2012). Characterization of a Flavoprotein Oxidase from Opium Poppy Catalyzing the Final Steps in Sanguinarine and Papaverine Biosynthesis. [Link]
- Google Patents. (n.d.). CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid.
-
Organic Syntheses. (n.d.). homoveratric acid. [Link]
-
ResearchGate. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. [Link]
- Google Patents. (n.d.). US2507086A - Method for producing pure papaverine hydrochloride.
- Google Patents. (n.d.). CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid.
-
PrepChem.com. (n.d.). Synthesis of veratraldehyde. [Link]
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Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of α-(3,4-dimethoxyphenyl)-acetophenone. [Link]
-
Organic Syntheses. (n.d.). veratraldehyde. [Link]
- Google Patents. (n.d.). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
-
ResearchGate. (2016). Any special precautions has to take to perform phosphate preparation with POCl3 ?. [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
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ResearchGate. (2018). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. [Link]
-
ResearchGate. (2003). 3,4-Dimethoxyphenylacetic acid. [Link]
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PubMed. (2012). Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone. [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Chemical Communications (RSC Publishing). (n.d.). Pd/C-catalyzed dehydrogenation of 2-cinnamoylbenzoic acids to 3-benzylidene-3H-isochroman-1,4-diones. [Link]
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Comprehensive Analytical Characterization of 2,3-Dimethoxyphenylacetic Acid
An Application Guide:
Abstract
This technical guide provides a suite of detailed analytical methodologies for the comprehensive characterization of 2,3-Dimethoxyphenylacetic acid (2,3-DMPAA). As a key intermediate in organic synthesis and a potential metabolite, its unambiguous identification and purity assessment are critical for researchers, synthetic chemists, and quality control analysts in the pharmaceutical and chemical industries. This document outlines field-proven protocols for chromatographic separation and spectroscopic elucidation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and presents expected outcomes to ensure experimental success and data integrity.
Introduction and Physicochemical Profile
This compound, also known as o-Homoveratric acid, is a substituted phenylacetic acid derivative.[1] Its structural isomers, such as the well-studied 3,4-Dimethoxyphenylacetic acid (Homoveratric acid), are significant in metabolic pathways.[2] Accurate characterization of 2,3-DMPAA is essential to confirm its identity, assess its purity against potential isomeric or process-related impurities, and elucidate its structure. This guide provides the analytical framework necessary to achieve these objectives with high confidence.
The foundational step in any analytical endeavor is understanding the analyte's basic properties.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value | Source |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | PubChem[3] |
| CAS Number | 90-53-9 | PubChem[3] |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem[3] |
| Molecular Weight | 196.20 g/mol | PubChem[3] |
| Monoisotopic Mass | 196.07355886 Da | PubChem[3] |
| Appearance | White to off-white crystalline powder | (General) |
| Purity | ≥96% | Apollo Scientific[5] |
General Sample Preparation
The quality of analytical data is directly dependent on proper sample preparation. For a crystalline solid like 2,3-DMPAA, the primary step is dissolution in a suitable solvent. The choice of solvent is critical and technique-dependent to prevent analyte degradation or interference with the analysis.[6]
-
Accurately weigh approximately 10 mg of 2,3-DMPAA using an analytical balance.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (see specific methods below for solvent recommendations).
-
Gently sonicate or vortex the flask for 1-2 minutes to ensure complete dissolution.
-
Allow the solution to return to ambient temperature.
-
Add the solvent to the 10 mL mark (meniscus).
-
Cap the flask and invert it 10-15 times to ensure homogeneity. This creates a stock solution of approximately 1 mg/mL.
-
Prepare working standards by performing serial dilutions from this stock solution as required for each analytical method.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are paramount for separating the analyte from impurities and quantifying its concentration.
Expertise & Experience: Reverse-phase HPLC is the gold standard for analyzing polar aromatic acids like 2,3-DMPAA.[6] A C18 stationary phase provides excellent retention based on hydrophobicity. The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group (pKa ≈ 4), ensuring the analyte is in its neutral, protonated form. This leads to better retention, improved peak symmetry, and reproducible results.[7]
Caption: HPLC workflow for purity analysis of 2,3-DMPAA.
Protocol 3.1.1: HPLC Purity Determination
-
Sample Preparation: Prepare a 100 µg/mL solution of 2,3-DMPAA in the mobile phase, following Protocol 2.1. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 275 nm |
| Run Time | 10 minutes |
-
Analysis: Inject the sample and integrate the peak area of all observed peaks.
-
Calculation: Calculate purity using the area percent method: Purity (%) = (Area of 2,3-DMPAA Peak / Total Area of All Peaks) x 100
Expertise & Experience: GC-MS offers orthogonal separation and definitive structural confirmation through mass fragmentation patterns. However, the carboxylic acid group makes 2,3-DMPAA non-volatile and prone to thermal degradation in the GC inlet. Therefore, derivatization is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8] The subsequent mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint.
Caption: GC-MS workflow for identification of 2,3-DMPAA.
Protocol 3.2.1: GC-MS Identification
-
Derivatization: a. Place ~1 mg of 2,3-DMPAA into a 2 mL GC vial. b. Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
-
Instrumentation: A standard GC-MS system.
-
GC-MS Conditions:
Table 3: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Start at 100 °C, hold 2 min; ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 m/z |
-
Data Analysis: The resulting TMS-derivative will have a molecular weight of 268.3 g/mol . The mass spectrum should be compared with library data or interpreted based on known fragmentation patterns. Key expected fragments for the underivatized molecule are m/z 196 (M+), 137, and 91.[3]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive proof of the molecular structure.
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For 2,3-DMPAA, the key diagnostic signals will be the three distinct aromatic protons, the singlet for the methylene (-CH₂-) group, and the two singlets for the non-equivalent methoxy (-OCH₃) groups. The chemical shifts can be predicted by comparison to isomers like 3,4-dimethoxyphenylacetic acid.[2]
Protocol 4.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2,3-DMPAA in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-DMPAA (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Carboxylic Acid (-COOH) | ~11-12 ppm (broad s, 1H) | ~178 ppm |
| Aromatic C-H (Position 5) | ~7.0 ppm (t, 1H) | ~124 ppm |
| Aromatic C-H (Positions 4, 6) | ~6.8-6.9 ppm (m, 2H) | ~112, ~122 ppm |
| Methylene (-CH₂-) | ~3.7 ppm (s, 2H) | ~36 ppm |
| Methoxy (-OCH₃, Position 3) | ~3.88 ppm (s, 3H) | ~61 ppm |
| Methoxy (-OCH₃, Position 2) | ~3.85 ppm (s, 3H) | ~56 ppm |
| Aromatic Quaternary C | - | ~125, ~148, ~152 ppm |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.
Expertise & Experience: FTIR is a rapid and simple technique for confirming the presence of key functional groups. For 2,3-DMPAA, the spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the methoxy groups on the aromatic ring.[9] Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation.[10]
Protocol 4.2.1: FTIR-ATR Analysis
-
Background: Ensure the ATR crystal (typically diamond or germanium) is clean and collect a background spectrum.
-
Sample Analysis: Place a small amount of 2,3-DMPAA powder onto the ATR crystal.
-
Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Table 5: Key FTIR Absorption Bands for 2,3-DMPAA
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2950, ~2840 | C-H stretch | Methoxy groups |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1260, ~1080 | C-O stretch | Aryl Ether (Methoxy) |
Summary
The analytical methods detailed in this guide provide a robust framework for the complete characterization of this compound. HPLC is recommended for purity assessment and quantification, while GC-MS offers definitive confirmation following derivatization. For complete structural elucidation, the combination of ¹H and ¹³C NMR spectroscopy is indispensable, with FTIR serving as a rapid and reliable method for functional group identification. Adherence to these protocols will ensure the generation of high-quality, reliable, and scientifically sound data for research, development, and quality control applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135964, this compound. Retrieved from [Link].
-
León, T., Correa, A., & Martin, R. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. American Chemical Society. Retrieved from [Link].
-
SIELC Technologies (2018). Separation of (2,3,4-Trimethoxyphenyl)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link].
-
PubChemLite (n.d.). This compound (C10H12O4). Retrieved from [Link].
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Shimadzu (2015). Analysis of Short-Chain Fatty Acids in Human Standard Plasma Samples Using GC-MS. Application News No. G285. Retrieved from [Link].
-
Budaraga, I. K., et al. (2016). Analysis of Liquid Smoke Chemical Components with GC MS from Different Raw Materials Variation Production and Pyrolysis Temperaturelevel. International Journal of ChemTech Research, 9(6), 694-708. Retrieved from [Link].
-
El-Shaboury, S. R., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form. Luminescence, 29(7), 914-9. Retrieved from [Link].
-
Byrne, A., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analytica Chimica Acta, 1143, 161-175. Retrieved from [Link].
-
Stander, M. A., et al. (2021). HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. Molecules, 26(20), 6128. Retrieved from [Link].
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link].
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2,3-Dimethoxyphenylacetic Acid
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2,3-Dimethoxyphenylacetic acid. This compound is a key building block in pharmaceutical research and development, making the accurate assessment of its purity critical for quality control and regulatory compliance. The described method is designed to separate this compound from its potential impurities and degradation products that may arise during synthesis, storage, or under stress conditions. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for researchers, scientists, and drug development professionals.[1]
Introduction
This compound (Figure 1), also known as o-Homoveratric acid, is a substituted phenylacetic acid derivative.[2][3] Its structural motif is prevalent in various biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceutical compounds. The purity of such intermediates is of paramount importance, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Regulatory bodies, including the FDA and ICH, mandate the use of validated, stability-indicating analytical methods to ensure the quality of drug substances.[1] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration, free from interference from potential degradation products, process impurities, or other excipients.[1]
This application note provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method developed for this purpose. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's scientific basis. Furthermore, a protocol for forced degradation studies is outlined to demonstrate the method's specificity and stability-indicating capabilities.
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.
Experimental
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%, sourced from a reputable supplier.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized, purified to ≥18.2 MΩ·cm resistivity (e.g., Milli-Q®).
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining aromatic carboxylic acids. The 250 mm length ensures high resolution for separating closely eluting impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A gradient elution provides the necessary resolving power to separate the main component from a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 278 nm | Based on the UV spectrum of structurally similar dimethoxybenzene derivatives, 278 nm provides good sensitivity for the parent compound and potential aromatic impurities. A PDA detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential band broadening. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance must be verified.
-
Inject the standard solution five times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Purity Determination
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. To demonstrate this, forced degradation studies are performed.
Protocol for Forced Degradation: Prepare a 1 mg/mL solution of this compound in diluent for each stress condition. The goal is to achieve approximately 5-20% degradation of the active substance.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light for an extended period (e.g., 7 days), then prepare the sample solution.
Workflow for Forced Degradation and Specificity Analysis
Caption: Workflow for demonstrating method specificity through forced degradation.
Acceptance Criteria:
-
The method should demonstrate baseline resolution between the main peak and all degradation product peaks.
-
The peak purity analysis (using a PDA detector) of the this compound peak in the stressed samples should pass, indicating no co-eluting peaks.
-
Mass balance should be assessed to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradation product peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Procedure: Prepare at least five concentrations across the range. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples with known concentrations of the analyte (spiked samples).
-
Procedure: Spike a placebo or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Analyze each level in triplicate.
-
Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness demonstrates the method's reliability with respect to deliberate variations in method parameters.
-
Parameters to Vary:
-
Flow rate (±0.1 mL/min)
-
Column temperature (±2 °C)
-
Mobile phase composition (e.g., ±2% organic component)
-
-
Procedure: Analyze samples under these modified conditions and evaluate the impact on system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the established limits, and there should be no significant impact on the analytical results.
Results and Discussion
The developed HPLC method successfully separated this compound from impurities generated under various stress conditions. A representative chromatogram of a stressed sample would typically show the main analyte peak well-resolved from smaller degradation peaks, demonstrating the stability-indicating nature of the method.
Table of Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Baseline resolution of all peaks | Achieved |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | SST criteria met | Passed |
Conclusion
The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control in both research and industrial settings. This method adheres to the stringent requirements of the ICH guidelines and is suitable for routine analysis and stability testing of this compound.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005.
-
PubChem Compound Summary for CID 135964, this compound. National Center for Biotechnology Information.
-
Forced Degradation Studies - A Review. Singh R, Rehman Z. Journal of Analytical & Pharmaceutical Research. 2016.
-
Development of Forced Degradation and Stability Indicating Studies of Drugs—A Review. Klick S, Muzaffar A, et al. Journal of Pharmaceutical and Biomedical Analysis. 2005.
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies Application Note. 2013.
-
Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. G.G. Hadad, et al. Journal of Pharmaceutical and Biomedical Analysis. 2008.
Sources
Definitive Identification of 2,3-Dimethoxyphenylacetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: The analysis of specific organic acids, such as 2,3-Dimethoxyphenylacetic acid (also known as o-Homoveratric acid), is critical in metabolomics and pharmaceutical research. As a metabolite, its presence and concentration can be indicative of various biological processes or the metabolism of xenobiotics. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for such analyses due to its exceptional chromatographic resolution and the definitive structural elucidation provided by mass spectrometry. However, the inherent polarity and low volatility of carboxylic acids like this compound preclude their direct analysis by GC. This protocol details a robust, validated method centered on a critical derivatization step—silylation—to overcome these analytical challenges, ensuring high sensitivity and accurate identification.
Principle of the Method
The successful GC-MS analysis of polar, non-volatile compounds hinges on their chemical modification to increase volatility and thermal stability.[1] this compound contains a carboxylic acid functional group, which possesses an "active hydrogen." This active hydrogen leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic behavior.
The core of this protocol is a silylation reaction , a robust and widely used derivatization technique in GC-MS.[2][3] In this process, the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group. This chemical modification effectively masks the polar functional group, which disrupts the intermolecular hydrogen bonds, thereby increasing the molecule's volatility and making it amenable to analysis in the gas phase.[2][4][5]
The overall workflow is a multi-stage process designed to ensure sample purity, efficient derivatization, and unambiguous identification.
Materials, Reagents, and Equipment
Reagents and Standards
-
Analytical Standard: this compound (Purity ≥ 98%)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). This is a powerful silylating agent, with TMCS acting as a catalyst.[6][7]
-
Solvents (High Purity, GC Grade or equivalent):
-
Acids/Bases: Hydrochloric Acid (HCl), 5M or 6M solution.[9][10]
-
Other: Sodium Chloride (for salting out during extraction), Anhydrous Sodium Sulfate.
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Glass test tubes with screw caps
-
Autosampler vials (2 mL) with 0.25 mL glass inserts
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or incubator
-
Nitrogen evaporation system or SpeedVac concentrator[8]
Detailed Experimental Protocol
This protocol is designed for a biological matrix like urine but can be adapted. It is imperative to perform all steps in a well-ventilated fume hood.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
The objective of this step is to isolate the organic acids from the complex aqueous sample matrix.
-
Sample Aliquot: Pipette 1.0 mL of the sample (e.g., urine) into a clean glass test tube.[11]
-
Acidification: Add 100 µL of 6M HCl to the sample.[9] Vortex briefly and check the pH with pH paper to ensure it is ≤ 2. This protonates the carboxyl group, making it less water-soluble and more amenable to extraction into an organic solvent.
-
Extraction: Add 3.0 mL of ethyl acetate to the tube. Add a small amount of sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic layer ("salting out").
-
Mixing: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.[8]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 35-40°C. Causality Check: It is absolutely critical to ensure the sample is completely dry. Any residual water will react preferentially with the silylating reagent, drastically reducing derivatization efficiency.[1][2][4]
Step 2: Derivatization (Silylation)
This is the key chemical modification step.
-
Reconstitution: To the dried residue from Step 1.7, add 50 µL of anhydrous pyridine and vortex briefly to redissolve the analytes.[10]
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.[6][7]
-
Reaction: Immediately cap the vial tightly. Incubate the mixture in a heating block at 70°C for 45 minutes .[8][12] This provides the necessary thermal energy to drive the reaction to completion.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Transfer: Transfer the cooled, derivatized sample into a GC vial with a glass insert for analysis.
Step 3: GC-MS Instrumental Analysis
The following parameters serve as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[13] |
| Injector Temperature | 250°C | Ensures rapid and complete volatilization of the derivatized analyte.[9] |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for a wide range of compounds.[12] |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow rate for this column dimension, balancing speed and resolution. |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and matrix components.[9][12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides reproducible fragmentation.[9] |
| Ion Source Temp. | 230°C | Standard temperature to maintain cleanliness and promote ionization.[9] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS.[9] |
| Acquisition Mode | Full Scan | Used for initial identification by collecting all ions within a range. |
| Scan Range | m/z 50 - 550 | Captures the molecular ion and all significant fragment ions of the derivatized analyte.[11] |
Data Analysis and Compound Identification
Positive identification of this compound requires the fulfillment of two criteria:
-
Retention Time (RT) Matching: The retention time of the peak of interest in the sample chromatogram must match (within a narrow window, e.g., ±0.05 min) that of a derivatized authentic standard of this compound analyzed under identical conditions.
-
Mass Spectrum Matching: The EI mass spectrum (fragmentation pattern) of the sample peak must show a high-quality match to the spectrum of the authentic standard and/or a reliable library entry (e.g., NIST).
Expected Mass Spectrum of the TMS-Derivative
-
Molecular Weight (TMS-Derivative): The silylation reaction adds a Si(CH₃)₃ group (73 Da) and removes a proton (1 Da). The resulting molecular weight is 196 + 72 = 268 g/mol .
-
Key Ions (m/z):
-
268 (M⁺): The molecular ion. Its presence is a strong indicator of the correct derivative.
-
253 (M-15): A very common and often abundant ion for TMS derivatives, resulting from the loss of a methyl group (-CH₃) from the silyl moiety.
-
137: This fragment corresponds to the dimethoxybenzoyl cation, a characteristic piece of the original molecule. The NIST library shows this as the top peak for the underivatized compound, indicating its stability.[14]
-
73: The characteristic ion for the trimethylsilyl group, [Si(CH₃)₃]⁺.
-
The presence of these key ions provides a high degree of confidence in the identification of the this compound TMS-derivative.
References
- Benchchem. (n.d.). Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis.
- The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
- (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- (n.d.). GC Derivatization.
- Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
- (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). In Springer Protocols.
- (n.d.).
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS.
- ChemicalBook. (2025, July 16). This compound | 90-53-9.
- (n.d.).
- (n.d.).
- (2025, October 13). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
- (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. PubMed.
-
National Institute of Standards and Technology. (n.d.). o-Homoveratric acid. NIST Chemistry WebBook. Retrieved from [Link]
- (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14).
- (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
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Application Note & Protocol: High-Purity Isolation of 2,3-Dimethoxyphenylacetic Acid via Single-Solvent Recrystallization
An Application Note for the Purification of 2,3-Dimethoxyphenylacetic Acid by Recrystallization
Abstract and Core Principles
Recrystallization is a cornerstone technique in chemical purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] This application note provides a comprehensive, step-by-step protocol for the purification of this compound (CAS: 90-53-9), a key intermediate in various synthetic pathways. The procedure is designed to be self-validating, leveraging the principle that a pure crystalline solid will exhibit a sharp, defined melting point at its literature value. The fundamental goal is to dissolve the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[2]
Causality of Solvent Selection: Why Water is the Optimal Choice
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[3] The ideal solvent should exhibit the following properties:
-
High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point.
-
Low Solvation Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals.
This compound is a moderately polar molecule, featuring a carboxylic acid group capable of hydrogen bonding and two methoxy ether groups on an aromatic ring. Following the principle of "like dissolves like," polar solvents are expected to be effective.[4][5] While various organic solvents like alcohols could be used, water presents a superior choice for this specific molecule for several reasons:
-
Polarity Synergy: The carboxylic acid moiety imparts significant polarity, allowing for strong hydrogen bonding interactions with water, especially at high temperatures where the kinetic energy overcomes the crystal lattice energy.
-
Green Chemistry: Water is non-toxic, non-flammable, and environmentally benign, aligning with modern laboratory safety and sustainability standards.
-
High Purity Potential: Recrystallization from water, when successful, often yields exceptionally pure products because many common organic impurities are less soluble in it.[6]
Preliminary solubility tests confirm that this compound is sparingly soluble in cold water but demonstrates a significant increase in solubility in hot water, making it an ideal candidate for single-solvent recrystallization.
Physicochemical Data & Purity Benchmarks
Accurate physical data is essential for identifying the compound and assessing its purity post-recrystallization.
| Property | Value | Source |
| Chemical Name | 2-(2,3-dimethoxyphenyl)acetic acid | [7] |
| Synonym | o-Homoveratric acid | [8] |
| CAS Number | 90-53-9 | [9] |
| Molecular Formula | C₁₀H₁₂O₄ | [7][10] |
| Molecular Weight | 196.20 g/mol | [7][11] |
| Appearance | White to off-white crystalline solid | [5] |
| Literature Melting Point | 82-84°C | [9] |
The primary indicator of successful purification will be a narrowing and elevation of the melting point range to match the literature value. An impure sample will typically melt over a broad temperature range and at a lower temperature than the pure compound.
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of approximately 5 grams of crude this compound. Quantities can be scaled, but the solvent ratio should be carefully re-optimized.
Materials & Equipment
-
Crude this compound
-
Deionized Water (Solvent)
-
Activated Charcoal (Decolorizing agent, if needed)
-
Erlenmeyer Flasks (250 mL and 125 mL)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Tubing and Source
-
Glass Stir Rod
-
Spatula
-
Watch Glass
-
Melting Point Apparatus
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a stir bar.
-
Add approximately 100 mL of deionized water. This initial volume is expected to be insufficient for complete dissolution at room temperature.
-
Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a gentle boil.
-
Causality Check: Using a large initial volume of cold solvent prevents the solute from clumping at the bottom. Heating increases the solubility of the acid.
-
-
Achieving Saturation:
-
Once the solution is boiling, continue to add small portions (2-5 mL) of hot deionized water from a separate beaker until the solid has just completely dissolved.
-
Expert Insight: It is critical to add the minimum amount of boiling solvent necessary to dissolve the solid.[2] Adding too much solvent will reduce the overall yield as more of the product will remain in the mother liquor upon cooling. If insoluble impurities are present, they will not dissolve; do not add excess solvent trying to dissolve them.
-
-
Decolorization (Optional Step):
-
If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly for a minute.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Bring the solution back to a boil for 2-3 minutes. The charcoal adsorbs high-molecular-weight colored impurities.
-
Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Gravity Filtration (If charcoal or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper over a clean 125 mL Erlenmeyer flask on the hot plate.
-
Pre-heat the funnel and flask by allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.
-
Pour the hot solution through the fluted filter paper in portions.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization via Controlled Cooling:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the lattice to form correctly, excluding impurities.[2] Rushing this step will trap impurities.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Break the vacuum and gently wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold deionized water to remove any residual mother liquor.
-
Rationale: The wash solvent must be cold to prevent the purified crystals from re-dissolving.
-
Reapply the vacuum to pull as much water as possible from the crystals.
-
-
Drying and Purity Assessment:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, they can be air-dried.
-
Weigh the final product and calculate the percent recovery.
-
Determine the melting point of the dried, recrystallized product. A sharp melting point range close to 82-84°C indicates high purity.
-
Visual Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow diagram for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated. | Add more hot solvent to decrease saturation. Consider using a lower-boiling point solvent or a mixed-solvent system. |
| No Crystals Form Upon Cooling | Too much solvent was added; solution is not saturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| Low Percent Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly pre-heated. |
| Melting Point is Still Low/Broad | The cooling process was too rapid, trapping impurities. | Re-dissolve the crystals in a minimum of hot solvent and allow it to cool much more slowly and without disturbance. |
Safety & Handling
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]
-
Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Procedure Hazards: Use caution when working with hot liquids and glassware to prevent thermal burns. Never heat a closed system.
References
-
This compound | C10H12O4 | CID 135964 - PubChem. National Institutes of Health. [Link]
-
How to choose a solvent for crystallization of an organic compound - Quora. Quora. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry. University of Rochester. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. University of Rochester. [Link]
- Purification of carboxylic acids by complexation with selective solvents - Google Patents.
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
3,4-Dimethoxyphenylacetic acid - Solubility of Things. Solubility of Things. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
- Carboxylic acid purification and crystallization process - Google Patents.
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. YouTube. [Link]
-
RECRYSTALLISATION. University of Calgary. [Link]
-
This compound (C10H12O4) - PubChemLite. PubChemLite. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]
-
2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem. National Institutes of Health. [Link]
-
Synthesis, crystal structure, Hirshfeld surface, crystal voids, energy frameworks, DFT and molecular docking analysis of (2,6-dimethoxyphenyl)acetic acid. Journal of Molecular Structure. [Link]
-
diphenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
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- 8. This compound | 90-53-9 [chemicalbook.com]
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- 11. 2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2,3-Dimethoxyphenylacetic Acid as an Internal Standard for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Internal Standards in Analytical Accuracy
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and life sciences, the integrity and reliability of data are paramount. Achieving high accuracy and precision in techniques like liquid chromatography-mass spectrometry (LC-MS) is often challenged by unavoidable variations in sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, added in a known constant amount to all samples, calibrators, and quality controls. Its primary function is to compensate for these variations, ensuring that the calculated analyte concentration remains unaffected by experimental inconsistencies. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thus providing a reliable reference point for quantification.
This application note details the use of 2,3-Dimethoxyphenylacetic acid (also known as o-Homoveratric acid) as an effective internal standard for the quantitative analysis of acidic compounds, particularly other phenylacetic acid derivatives and structurally related molecules. We will explore the rationale behind its selection, provide a detailed protocol for its implementation in an LC-MS/MS workflow, and discuss the necessary validation steps to ensure regulatory compliance and data robustness.
Physicochemical Properties of this compound
The suitability of this compound as an internal standard is grounded in its specific chemical and physical properties. These characteristics allow it to mimic the behavior of many acidic analytes during sample processing and analysis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| CAS Number | 90-53-9 | [1] |
| Appearance | White to light yellow solid | |
| pKa | 4.03 ± 0.10 (Predicted) | |
| Melting Point | 82-84 °C | |
| Boiling Point | 235-240 °C | |
| Solubility | Soluble in methanol, ethanol, chloroform |
The presence of a carboxylic acid group imparts acidic properties, making it an excellent structural analog for other acidic drugs and metabolites. The methoxy groups can be tailored to differentiate its mass from co-eluting analytes in mass spectrometry, while maintaining similar chromatographic retention behavior on reverse-phase columns.
Rationale for Selection as an Internal Standard
The selection of an internal standard is a critical step in method development. This compound is a judicious choice for the analysis of acidic aromatic compounds for several key reasons:
-
Structural Analogy: Its core phenylacetic acid structure is a common motif in many pharmaceutical compounds and their metabolites. This structural similarity often translates to comparable behavior during sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) and similar retention characteristics in reversed-phase liquid chromatography.
-
Physicochemical Similarity: With a pKa in the acidic range, it will exist in a similar ionization state as other acidic analytes under typical mobile phase conditions, leading to comparable chromatographic behavior and ionization response in the mass spectrometer.
-
Commercial Availability and Purity: this compound is readily available from various chemical suppliers in high purity, which is essential for preparing accurate standard solutions.
-
Distinct Mass-to-Charge Ratio (m/z): Its molecular weight of 196.20 Da provides a distinct m/z value that can be easily resolved from many common analytes and endogenous matrix components, preventing isobaric interference.
-
Stability: It is a chemically stable compound under typical storage and analytical conditions, ensuring its concentration remains constant throughout the analytical run.
Experimental Protocol: Quantitative Analysis of an Acidic Analyte in Human Plasma using LC-MS/MS
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical acidic analyte in human plasma. Note: This protocol should be optimized and validated for the specific analyte of interest.
Materials and Reagents
-
This compound (≥98% purity)
-
Analyte of interest (Reference Standard, ≥98% purity)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Analyte Working Solutions (Calibration Standards and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the same 50:50 methanol:water mixture to a final concentration of 1 µg/mL. This concentration may need to be optimized based on the instrument's sensitivity.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown study samples.
-
To each tube, add 50 µL of the appropriate matrix (blank plasma, plasma spiked with analyte for calibration and QCs, or study sample plasma).
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to all tubes except the blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Conditions (Example)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode depending on the analyte. For acidic compounds, negative mode is common.
-
MRM Transitions:
-
Analyte: Determine the precursor and product ions for your specific analyte.
-
This compound (IS): Precursor ion [M-H]⁻ at m/z 195.1 and a suitable product ion.
-
Method Validation: A Self-Validating System
A robust analytical method requires thorough validation to demonstrate its fitness for purpose. When using this compound as an internal standard, the validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3]
Key validation parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrument response should be linear over a defined range. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard. The matrix effect should be consistent across different lots of the biological matrix.
-
Recovery: The efficiency of the extraction process for both the analyte and the internal standard from the biological matrix.
-
Stability: The stability of the analyte and internal standard in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Caption: Interconnected parameters for a robust method validation.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of a variety of acidic compounds by LC-MS/MS. Its structural and physicochemical similarities to many acidic analytes ensure that it can effectively compensate for variations during sample analysis, leading to improved accuracy and precision. The detailed protocol and validation guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and implement robust and defensible analytical methods for drug development and other research applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
RXinsider. (n.d.). Analytical Methods Validation for FDA Compliance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
Sources
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2,3-Dimethoxyphenylacetic Acid
Abstract: 2,3-Dimethoxyphenylacetic acid is a readily available and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the isoquinoline core. The electron-donating nature of its two methoxy groups activates the aromatic ring, facilitating intramolecular electrophilic substitution reactions that are crucial for ring closure. This guide provides an in-depth exploration of key synthetic strategies, offering detailed, field-tested protocols for the preparation of dihydroisoquinolines and tetrahydroisoquinolines—scaffolds of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the Bischler-Napieralski and Pictet-Spengler reactions, explaining the causality behind experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Value of the 2,3-Dimethoxy Phenyl Scaffold
The 2,3-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry. Its substitution pattern is found in numerous biologically active natural products and synthetic compounds. This compound serves as an ideal starting point for building molecular complexity. The acetic acid side chain provides a convenient handle for elaboration into intermediates required for key cyclization reactions.
The primary strategic advantage lies in the electronic properties of the aromatic ring. The methoxy groups at the C2 and C3 positions are ortho/para directing and strongly activating. In the context of intramolecular cyclization, this activation significantly lowers the energy barrier for the ring-closing electrophilic aromatic substitution step, often leading to high yields under relatively mild conditions. This guide focuses on harnessing this reactivity to construct valuable heterocyclic systems.
Figure 1: Overall synthetic strategy from this compound.
Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[1][2] It involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Causality & Mechanism: The reaction proceeds in two main stages. First, the starting acid is converted to an amide. Second, the amide oxygen is activated by the Lewis acidic dehydrating agent (e.g., POCl₃), forming a highly electrophilic nitrilium ion intermediate. The electron-rich 2,3-dimethoxyphenyl ring then acts as an intramolecular nucleophile, attacking the nitrilium ion to form the new heterocyclic ring. The driving force is the formation of a stable, conjugated imine within the dihydroisoquinoline system.
Figure 2: Workflow for the Bischler-Napieralski reaction.
Protocol 2.1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(2,3-dimethoxyphenyl)acetamide
This protocol details the formation of the necessary amide precursor.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 196.20 | 5.0 g | 25.5 mmol |
| 3,4-Dimethoxyphenethylamine | 181.23 | 4.62 g | 25.5 mmol |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.8 g | 28.1 mmol |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 25.5 mmol) and anhydrous dichloromethane (100 mL).
-
Stir the solution at room temperature until all solids dissolve.
-
Add 3,4-dimethoxyphenethylamine (4.62 g, 25.5 mmol) to the solution.
-
In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (5.8 g, 28.1 mmol) in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes at room temperature. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with additional DCM (2 x 20 mL).
-
Combine the filtrates and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from ethyl acetate/hexanes to afford the pure product as a white solid.
Expected Yield: 80-90%.
Protocol 2.2: Bischler-Napieralski Cyclization
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Amide from Protocol 2.1 | 359.42 | 5.0 g | 13.9 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | 107 mmol |
| Acetonitrile, anhydrous | - | 100 mL | - |
Step-by-Step Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Add the amide (5.0 g, 13.9 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add anhydrous acetonitrile (100 mL) and stir to dissolve.
-
Carefully add phosphorus oxychloride (10 mL) to the solution. The mixture may become warm.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice.
-
Stir the mixture until all the ice has melted. Basify the aqueous solution to pH 9-10 by the slow addition of concentrated ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3,4-dihydroisoquinoline.
Expected Yield: 75-85%.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines.[3][4][5] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] Unlike the Bischler-Napieralski route, this reaction requires the initial reduction of the carboxylic acid to an amine.
Causality & Mechanism: The reaction is initiated by the formation of an imine between the β-arylethylamine and an aldehyde (e.g., formaldehyde). Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[4] The activated 2,3-dimethoxyphenyl ring then performs an intramolecular attack on the iminium carbon to forge the new C-C bond and complete the cyclization, yielding the tetrahydroisoquinoline scaffold.
Protocol 3.1: Synthesis of 2-(2,3-Dimethoxyphenyl)ethan-1-amine
This protocol describes the reduction of the starting acid to the key amine intermediate.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| This compound | 196.20 | 5.0 g | 25.5 mmol |
| Lithium aluminum hydride (LAH) | 37.95 | 2.9 g | 76.4 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
Step-by-Step Procedure:
-
Caution: LAH is a highly reactive reagent that ignites on contact with water. All glassware must be oven-dried, and the reaction must be run under a strict inert atmosphere (N₂ or Ar).
-
To a 500 mL flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, add LAH (2.9 g, 76.4 mmol) and 75 mL of anhydrous THF.
-
Cool the LAH suspension to 0°C in an ice bath.
-
Dissolve this compound (5.0 g, 25.5 mmol) in 75 mL of anhydrous THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours, then heat to reflux for 2 hours.
-
Cool the reaction back down to 0°C. Carefully quench the reaction by the sequential, dropwise addition of water (2.9 mL), 15% NaOH solution (2.9 mL), and then water again (8.7 mL) (Fieser workup).
-
Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through Celite, washing thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography if necessary.
Expected Yield: 85-95%.
Protocol 3.2: Pictet-Spengler Cyclization
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Amine from Protocol 3.1 | 181.23 | 3.0 g | 16.5 mmol |
| Formaldehyde (37% in H₂O) | 30.03 | 1.5 mL | ~18.2 mmol |
| Trifluoroacetic acid (TFA) | 114.02 | 1.3 mL | 16.9 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Step-by-Step Procedure:
-
Dissolve the amine (3.0 g, 16.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Add formaldehyde solution (1.5 mL) to the mixture.
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA) (1.3 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution (50 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Expected Yield: 70-80%.
Summary & Future Outlook
This compound is a powerful and cost-effective precursor for accessing medicinally relevant heterocyclic cores. The protocols detailed herein for the Bischler-Napieralski and Pictet-Spengler reactions provide reliable and scalable routes to substituted dihydro- and tetrahydroisoquinolines. The electron-rich nature of the starting material is key to the success of these transformations.
Future work can expand upon these core scaffolds. The resulting heterocycles can be further functionalized at various positions to create libraries of novel compounds for screening in drug discovery programs. For example, the secondary amine in the tetrahydroisoquinoline product of the Pictet-Spengler reaction is a prime site for N-alkylation or N-acylation, enabling the exploration of structure-activity relationships (SAR). Similarly, the imine of the dihydroisoquinoline can be reduced or reacted with nucleophiles to introduce further diversity.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Organic Chemistry Portal. The Pictet-Spengler Reaction. [Link]
-
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Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. [Link]
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Enriquez, R. G., et al. (2004). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. Arkivoc, 2005(3), 102-117. [Link]
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Application Notes & Protocols: The Strategic Use of 2,3-Dimethoxyphenylacetic Acid in the Synthesis of Isoquinoline Alkaloids
Abstract: The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active alkaloids, including papaverine, morphine, and berberine. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2,3-dimethoxyphenylacetic acid as a versatile precursor in the synthesis of isoquinoline alkaloids. We will explore the foundational chemical principles, provide detailed, field-tested protocols for the Bischler-Napieralski reaction, and discuss the causality behind critical experimental choices to ensure reproducible and high-yield outcomes.
Introduction: The Isoquinoline Scaffold and the Role of Phenylacetic Acid Precursors
Isoquinoline alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological activity.[1][2][3] Their synthesis has been a central theme in organic chemistry for over a century. A cornerstone of this synthetic effort is the construction of the isoquinoline ring system from acyclic precursors. Phenylacetic acids, particularly those bearing electron-donating substituents like methoxy groups, are ideal starting materials.
While the synthesis of the well-known alkaloid papaverine classically employs 3,4-dimethoxyphenylacetic acid[4][5][6], the principles and methodologies are directly translatable to its 2,3-dimethoxy isomer. The electronic activation provided by the two methoxy groups is the critical factor that facilitates the key cyclization step, an intramolecular electrophilic aromatic substitution.[7][8] This guide will use the robust and extensively documented Bischler-Napieralski reaction as the primary framework for elaborating the synthetic utility of this compound.
The overall strategy involves a two-step sequence: first, the formation of a β-phenylethylamide intermediate, followed by a dehydrative cyclization to form the 3,4-dihydroisoquinoline core. This intermediate can then be further transformed into either a fully aromatic isoquinoline or a reduced tetrahydroisoquinoline, depending on the desired final product.
Caption: Overall synthetic strategy from precursors to the isoquinoline core.
The Bischler-Napieralski Reaction: Mechanism and Key Considerations
The Bischler-Napieralski reaction is one of the most effective and widely used methods for synthesizing 3,4-dihydroisoquinolines.[7][9] It involves the acid-catalyzed cyclodehydration of a β-phenylethylamide.
Mechanism: The reaction is understood to proceed through the formation of a highly reactive nitrilium ion intermediate.[7][10][11]
-
Activation of the Amide: The carbonyl oxygen of the amide is activated by a Lewis acid dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This makes the carbonyl carbon more electrophilic.
-
Formation of an Imidoyl Intermediate: The activated oxygen is eliminated, often as a phosphate or similar good leaving group, leading to the formation of an imidoyl species.[10][12]
-
Generation of the Nitrilium Ion: This intermediate then rearranges to form a linear and highly electrophilic nitrilium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring (activated by the 2,3-dimethoxy groups) attacks the electrophilic carbon of the nitrilium ion. This is the key ring-forming step.
-
Rearomatization: A proton is lost from the site of substitution, restoring the aromaticity of the ring and yielding the final 3,4-dihydroisoquinoline product.
Caption: Mechanistic pathway of the Bischler-Napieralski reaction.
Expertise & Causality - Why Choose Specific Reagents?
-
Dehydrating Agents: The choice of dehydrating agent is critical. POCl₃ is common and effective, often used in excess as both reagent and solvent, or with a co-solvent like toluene or acetonitrile.[5][13] P₂O₅ is a stronger dehydrating agent and can be used for less reactive substrates.[7][10] Polyphosphoric acid (PPA) is another viable option that can promote the cyclization efficiently.[4] The use of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine represents a milder, more modern approach that can proceed at lower temperatures.[7][14][15]
-
Solvent: The reaction is typically run at elevated temperatures. High-boiling, non-reactive solvents like toluene or xylene are often preferred to ensure the reaction reaches completion.[10]
-
Substrate Electronics: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring undergoing cyclization. The presence of electron-donating groups, such as the methoxy groups in our this compound precursor, is crucial for activating the ring towards electrophilic attack.[7][8] This is why this class of compounds is so well-suited for this transformation.
Experimental Protocols
The following protocols are presented as a comprehensive workflow. Safety Note: These procedures involve corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of the Amide Intermediate
This step couples this compound with a phenethylamine, for this example we will use 3,4-dimethoxyphenethylamine (homoveratrylamine), a common partner in alkaloid synthesis.[5]
Method A: Via Acid Chloride
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene (5 mL per gram of acid). Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: Cool the mixture to room temperature and remove the excess SOCl₂ and toluene under reduced pressure using a rotary evaporator. The crude 2,3-dimethoxyphenylacetyl chloride is obtained as an oil and can be used directly in the next step.
-
Amidation: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL per gram of amine) in a separate flask cooled in an ice bath (0 °C).
-
Coupling: Add the crude acid chloride (dissolved in a small amount of DCM) dropwise to the amine solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Method B: Direct Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), 3,4-dimethoxyphenethylamine (1.0 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.[13]
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified as described in Method A (Step 7).
| Parameter | Method A (Acid Chloride) | Method B (DCC Coupling) |
| Reagents | SOCl₂ or (COCl)₂, Triethylamine | DCC or EDC |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Advantages | Faster, highly reactive intermediate | Milder conditions, avoids SOCl₂ |
| Disadvantages | Harsh reagents (SOCl₂) | Byproduct (DCU) removal |
Protocol 2: Bischler-Napieralski Cyclization
This protocol describes the cyclization of the N-(3,4-dimethoxyphenethyl)-2-(2,3-dimethoxyphenyl)acetamide intermediate to form the corresponding 3,4-dihydroisoquinoline.
-
Reaction Setup: In a flask fitted with a reflux condenser, dissolve the amide intermediate (1.0 eq) in anhydrous toluene (10 mL per gram of amide).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the solution at room temperature.[5] The mixture will likely become warm and change color.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with stirring. This will hydrolyze the excess POCl₃. The solution will be acidic.
-
Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH 9-10), keeping the flask in an ice bath to control the exothermic neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography or crystallization.
Protocol 3: Conversion to Final Alkaloid Scaffolds
A. Reduction to a Tetrahydroisoquinoline (THIQ)
-
Dissolution: Dissolve the purified 3,4-dihydroisoquinoline (1.0 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[2][7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol via rotary evaporation. Extract the aqueous residue with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the racemic tetrahydroisoquinoline, which can be further purified by standard methods.
B. Oxidation to an Isoquinoline
-
Reaction Setup: Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent like tetralin or xylene.
-
Dehydrogenation: Add a catalyst such as 10% Palladium on Carbon (Pd/C, 0.1 eq).[4]
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction, filter off the catalyst through a pad of Celite, and wash the filter cake with a suitable solvent.
-
Purification: Remove the solvent under reduced pressure and purify the resulting isoquinoline by column chromatography or crystallization.
Caption: Experimental workflow for isoquinoline alkaloid synthesis.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a wide range of isoquinoline and tetrahydroisoquinoline alkaloids. The Bischler-Napieralski reaction provides a robust and reliable method for constructing the core heterocyclic scaffold. By understanding the underlying reaction mechanism and carefully selecting reagents and conditions, researchers can efficiently access complex molecular architectures of significant interest to the fields of medicinal chemistry and drug development. The protocols outlined in this guide serve as a validated starting point for the synthesis of novel alkaloid derivatives for further pharmacological investigation.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) N-(2,2-Dimethoxyethyl)-3,4-dimethoxy-phenylacetamide. Retrieved from [Link]
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Centurion University. (n.d.). Synthesis of isoquinolines - CUTM Courseware. Retrieved from [Link]
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Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
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SpringerLink. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]
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UNODC. (1952). The synthesis of papaverine. Retrieved from [Link]
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University of Glasgow. (n.d.). An Examination of Synthetic Routes to Papaverine. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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Organic Letters. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]
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ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
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Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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Application Note & Protocols: Protecting Group Strategies for 2,3-Dimethoxyphenylacetic Acid
{"queries": ["protecting group strategies for carboxylic acids review", "benzyl ester protection of carboxylic acid protocol", "tert-butyl ester protection of carboxylic acid protocol", "cleavage of aryl methoxy ethers with BBr3", "stability of aryl methyl ethers to acid and base", "reactions and applications of 2,3-dimethoxyphenylacetic acid", "Greene's Protective Groups in Organic Synthesis carboxylic acid", "orthogonal protecting groups in organic synthesis"]}
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for reactions involving this compound (2,3-DMPA), a key intermediate in pharmaceutical synthesis. We will explore the reactivity of 2,3-DMPA's functional groups—the carboxylic acid and the aryl methoxy ethers—and detail the rationale for selecting appropriate protecting groups. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the installation and removal of common protecting groups, a comparative analysis of their stability, and troubleshooting insights to facilitate efficient and high-yield synthetic outcomes.
Introduction: The Synthetic Challenge
This compound (2,3-DMPA) is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure features two key functional groups: a reactive carboxylic acid and two methoxy groups on the aromatic ring. While the methoxy groups are generally stable, the carboxylic acid's acidic proton and its susceptibility to nucleophilic attack or reduction often interfere with desired transformations elsewhere in the molecule.[1][2]
To achieve chemoselectivity in a multi-step synthesis, the temporary masking, or "protection," of the carboxylic acid is frequently a mandatory strategy.[3][4][5] A poorly designed protecting group strategy can lead to low yields, unintended side reactions, and complex purification challenges. The ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to the conditions of subsequent reaction steps.
-
Easy to remove (labile) in high yield under conditions that do not affect other functional groups in the molecule.[6]
This guide will focus primarily on the protection of the carboxylic acid moiety, as it is the most common requirement. We will also address the stability of the aryl methoxy groups and the rare circumstances under which their cleavage might be a consideration.
Reactivity Analysis of this compound
A successful protecting group strategy begins with understanding the molecule's inherent reactivity.
-
Carboxylic Acid: This is the most reactive site. The acidic proton (pKa ~4-5) will react with any basic reagents. The carbonyl carbon is electrophilic and will react with strong nucleophiles and reducing agents. Protection is necessary when performing reactions sensitive to acids or when using reagents that would otherwise react with the carboxyl group.[1][2]
-
Aryl Methoxy Groups: The two methoxy groups are relatively unreactive ethers. They are stable to most basic, nucleophilic, and reducing conditions. However, they can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃) to form phenols.[7][8][9] This cleavage is generally undesirable unless selective demethylation is the synthetic goal. For most synthetic routes, the methoxy groups can be considered stable and do not require protection.
Protecting the Carboxylic Acid: Esterification Strategies
The most common and effective way to protect a carboxylic acid is to convert it into an ester.[10][11] Esters mask both the acidic proton and the electrophilic carbonyl carbon. The choice of ester depends critically on the desired deprotection method and the stability required in subsequent steps.
Benzyl (Bn) Esters
Benzyl esters are a versatile choice, stable to a wide range of conditions but readily cleaved by catalytic hydrogenolysis, a mild and highly selective method.[12][13]
-
Rationale: The key advantage is the mild deprotection condition (H₂ gas and a palladium catalyst), which does not affect most other functional groups, including the aryl methoxy ethers of 2,3-DMPA. This makes it an excellent choice for syntheses involving acid- or base-sensitive moieties.
Workflow for Benzyl Ester Protection and Deprotection
Caption: Benzyl ester protection workflow.
Protocol 1: Benzylation of 2,3-DMPA
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv), benzyl alcohol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 equiv).
-
Solvent: Add toluene to the flask (approx. 0.2 M concentration of the carboxylic acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 12-24 hours.[12]
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzyl ester can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection via Hydrogenolysis
-
Setup: Dissolve the benzyl ester (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst: Add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd).
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale). Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[12]
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Rinse the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected carboxylic acid.
tert-Butyl (t-Bu) Esters
tert-Butyl esters are known for their high stability to a wide range of nucleophilic and basic conditions.[14][15] Their removal is achieved under acidic conditions, which cleave the ester via a stable tert-butyl cation intermediate.
-
Rationale: This protecting group is ideal for syntheses that involve Grignard reagents, organolithiums, or strong bases like LDA, which would otherwise react with a benzyl or methyl ester. The aryl methoxy groups of 2,3-DMPA are generally stable to the mild acidic conditions (e.g., trifluoroacetic acid) used for deprotection.
Protocol 3: tert-Butylation of 2,3-DMPA
-
Setup: Dissolve this compound (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or tert-butyl acetate.[14]
-
Reagents: Add tert-butanol (1.5 equiv) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[14] Alternatively, bubbling isobutylene gas through the solution in the presence of an acid catalyst is also effective.[14][15]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 4: Acidic Deprotection of tert-Butyl Ester
-
Setup: Dissolve the tert-butyl ester (1.0 equiv) in dichloromethane (DCM).
-
Reagent: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
Purification: The resulting carboxylic acid is often pure enough for the next step, but can be purified by recrystallization or chromatography if needed.
Comparative Analysis of Protecting Groups
The selection of a protecting group is a critical decision in a synthetic plan. The concept of orthogonality —where different protecting groups can be removed under distinct conditions without affecting each other—is paramount in complex syntheses.[16][17][18]
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Orthogonality & Remarks |
| Benzyl (Bn) | BnOH, acid catalyst (e.g., TsOH), reflux | Good vs. Acid, Base, mild Reductants/Oxidants | H₂, Pd/C (Hydrogenolysis)[12] | Excellent. Orthogonal to acid-labile (t-Bu) and base-labile groups. Avoid if catalytic hydrogenation is used elsewhere in the synthesis. |
| tert-Butyl (t-Bu) | Isobutylene or t-BuOH, strong acid catalyst | Excellent vs. Base, Nucleophiles, Hydrogenolysis, Reductants | Strong Acid (TFA, HCl)[14][19] | Excellent. Orthogonal to hydrogenolysis-labile (Bn) and base-labile groups. Avoid if other acid-sensitive groups are present. |
| Methyl (Me) | MeOH, acid catalyst (e.g., H₂SO₄) or SOCl₂ then MeOH | Moderate. Susceptible to strong base/nucleophiles. | Saponification (NaOH or LiOH), then acidic workup | Not orthogonal to base-sensitive groups. Saponification can be harsh. Generally used when its lability is not a concern. |
Stability of Aryl Methoxy Groups: A Note on Demethylation
While the primary focus is on protecting the carboxylic acid, it is crucial to be aware of the stability limits of the aryl methoxy groups. These ethers are robust but can be cleaved by strong Lewis acids, most notably boron tribromide (BBr₃), or strong protic acids like HBr.[7][20][21]
-
Mechanism: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating the C-O bond for cleavage.[8][22]
-
When to be Cautious: If a synthetic step requires the use of BBr₃ or prolonged heating with strong acid, demethylation to the corresponding phenol is a likely side reaction. In such cases, the synthetic route should be redesigned to avoid these harsh conditions if preservation of the methoxy groups is desired. For 2,3-DMPA, this would yield a mixture of phenolic compounds.
Decision Logic for Protecting Group Strategy
Caption: Decision tree for protecting group selection.
Conclusion
The successful chemical modification of this compound hinges on a well-considered protecting group strategy. For masking the carboxylic acid, benzyl esters offer a robust option with exceptionally mild deprotection via hydrogenolysis, while tert-butyl esters provide superior stability towards basic and nucleophilic reagents, with cleavage achieved under acidic conditions. By understanding the orthogonality and stability profiles detailed in this guide, researchers can design more efficient, higher-yielding synthetic routes, minimizing side reactions and accelerating the drug development process.
References
- Fiveable.Orthogonal Protection Definition - Organic Chemistry Key Term.
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- Neliti.PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- SynArchive.Protection of Carboxylic acid by Ester.
- Beilstein Journal of Organic Chemistry.Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- ResearchGate.A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF.
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- Chemistry LibreTexts.13.10: Protecting Groups in Organic Synthesis.
- ScienceDirect.Chapter 6 Carboxyl Protecting Groups.
- ResearchGate.(PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Organic Chemistry Portal.tert-Butyl Esters.
- DOKUMEN.PUB.Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.] 9781394319343, 9781394319350.
- ResearchGate.Protective Groups In Organic Synthesis | Request PDF.
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- National Institutes of Health.Protecting Groups in Peptide Synthesis.
- Semantic Scholar.[PDF] Greene's Protective Groups in Organic Synthesis.
- ResearchGate.
- Universidade Fernando Pessoa.Template for Electronic Submission to ACS Journals.
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- BenchChem.Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane.
- Organic Chemistry Portal.Benzyl Esters.
- GCW Gandhi Nagar Jammu.2. Carboxyl protecting groups.
- ACS Publications.An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters | The Journal of Organic Chemistry.
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- YouTube.
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- Wikipedia.2C-B.
- ResearchGate.3,4-Dimethoxyphenylacetic acid | Request PDF.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2,3-Dimethoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. We will dissect common issues, explore their root causes, and provide robust, field-proven solutions to optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your chemical transformations.
Troubleshooting Guide: From Reaction Setup to Final Product
This section addresses specific, common problems encountered during the synthesis of this compound, primarily focusing on the widely-used Willgerodt-Kindler reaction pathway starting from 2,3-dimethoxyacetophenone.
Q1: I am experiencing very low conversion of my starting material, 2,3-dimethoxyacetophenone. What are the likely causes?
A1: Low conversion in a Willgerodt-Kindler reaction is typically traced back to three critical areas: reaction temperature, reagent quality, and the formation of a stable enamine intermediate.
-
Causality of Experimental Choices: The Willgerodt-Kindler reaction is not a simple mixing of reagents; it involves a complex mechanistic cascade that is highly temperature-dependent.[1][2] The initial step is the formation of an enamine from the ketone and the amine (e.g., morpholine). This enamine then reacts with elemental sulfur.[3] If the temperature is too low, these initial steps are sluggish, leading to poor conversion. Conversely, excessively high temperatures can lead to reagent decomposition and side reactions.
-
Recommended Solutions:
-
Temperature Optimization: Ensure your reaction is heated to a vigorous reflux. For many substrates, temperatures in the range of 130-145°C are optimal.[4] Consider using a higher-boiling solvent if necessary, but be mindful that this can also promote side reactions.
-
Reagent Stoichiometry and Quality: The molar ratio of sulfur and amine to the ketone is crucial. An excess of both sulfur and the amine is typically required to drive the reaction to completion. Use freshly opened, high-purity morpholine and finely powdered sulfur to ensure maximum reactivity.
-
Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.[5]
-
Table 1: Typical Reaction Parameters for Willgerodt-Kindler Reaction
| Parameter | Recommended Range | Rationale |
| Temperature | 130 - 145 °C | Ensures sufficient energy for enamine formation and subsequent rearrangement steps. |
| Molar Ratio (Ketone:Amine:Sulfur) | 1 : 4-6 : 2-3 | Excess amine and sulfur drive the equilibrium towards product formation. |
| Reaction Time | 8 - 24 hours | The reaction is often slow; monitor by TLC until starting material is consumed. |
| Amine Choice | Morpholine | Commonly used due to its boiling point and ability to form a stable intermediate thioamide.[6] |
Q2: My reaction seems to work, but I isolate a significant amount of an intermediate, not my desired acid. How do I ensure complete hydrolysis?
A2: This is a classic issue where the intermediate thiomorpholide is stable and resistant to hydrolysis. The hydrolysis step is just as critical as the initial thioamide formation and requires harsh conditions to proceed to completion.
-
Causality of Experimental Choices: The carbon-sulfur double bond of the thioamide is less electrophilic than a standard amide's carbonyl carbon. Furthermore, the resulting phenylthioacetamide derivative can be sterically hindered. Saponification requires a strong nucleophile (hydroxide) and sufficient thermal energy to overcome the activation barrier for the addition-elimination reaction that liberates the carboxylate.
-
Recommended Solutions:
-
Stronger Hydrolysis Conditions: After the initial reaction, the crude thiomorpholide should be subjected to vigorous basic hydrolysis. Using a concentrated solution of NaOH or KOH (e.g., 20-40% w/v) in a co-solvent like ethanol or ethylene glycol and refluxing for an extended period (6-12 hours) is often necessary.[6]
-
Monitoring the Hydrolysis: The hydrolysis progress can be monitored by TLC. The thioamide intermediate is significantly less polar than the final carboxylic acid salt. A helpful technique is to take a small aliquot, acidify it, extract it with an organic solvent, and spot it on a TLC plate against a standard of the starting thioamide. The reaction is complete when the thioamide spot has disappeared.
-
Managing H₂S Evolution: Be aware that hydrolysis of the thioamide will release toxic hydrogen sulfide (H₂S) gas. This procedure must be performed in a well-ventilated chemical fume hood. [6]
-
Q3: My final yield is low due to purification difficulties. The crude product is an oily, dark tar that is difficult to handle. How can I improve my workup and purification?
A3: The crude product from a Willgerodt-Kindler reaction is notoriously impure, often containing residual sulfur, polymeric materials, and sulfur-containing byproducts.[2] A systematic and carefully planned workup is essential for isolating a clean product.
-
Causality of Experimental Choices: The high temperatures and presence of elemental sulfur can lead to the formation of complex, high-molecular-weight byproducts. The desired product, being a carboxylic acid, offers a powerful purification handle through its ability to be protonated and deprotonated.
-
Troubleshooting Workflow Diagram:
Caption: Logical workflow for the purification of this compound.
-
Detailed Purification Protocol:
-
Initial Cleanup: After hydrolysis, cool the reaction mixture. Dilute with a solvent like toluene to precipitate excess elemental sulfur and other insoluble materials. Filter the mixture.
-
Acid-Base Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous basic solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic organic impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The this compound should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Recrystallization: The crude, dried solid can be recrystallized from a suitable solvent system, such as a mixture of toluene and hexanes or water, to yield the pure product.[7] The use of activated charcoal during recrystallization can help remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Willgerodt-Kindler reaction, and how do the methoxy groups on the ring influence it?
A1: The reaction proceeds through several key stages. First, the ketone (2,3-dimethoxyacetophenone) reacts with the secondary amine (morpholine) to form an enamine. This enamine, which is nucleophilic at the alpha-carbon, attacks elemental sulfur. A series of complex rearrangements and migrations occur, ultimately moving the carbonyl functional group to the terminal carbon of the side chain to form a thioamide.[1][3] This thioamide is then hydrolyzed in a separate step to the final carboxylic acid. The two electron-donating methoxy groups on the aromatic ring activate it, which can stabilize intermediates but generally does not prevent the desired rearrangement from occurring.
-
Simplified Willgerodt-Kindler Mechanism:
Caption: Key stages of the Willgerodt-Kindler synthesis pathway.
Q2: How can I reliably confirm the identity and purity of my final product?
A2: A combination of spectroscopic and physical methods should be used:
-
¹H NMR: This is the most powerful tool. You should expect to see signals for the two methoxy groups (singlets, ~3.8-3.9 ppm), the methylene (-CH₂-) protons (singlet, ~3.6 ppm), and the aromatic protons (multiplets, ~6.8-7.1 ppm), along with a broad singlet for the carboxylic acid proton (>10 ppm), although this can sometimes be absent depending on the solvent.
-
Melting Point: The literature melting point for this compound is around 82-84°C.[8] A sharp melting point in this range is a good indicator of purity. A broad or depressed melting point suggests impurities.
-
Infrared (IR) Spectroscopy: Look for a very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹) and a sharp C=O stretch around 1700 cm⁻¹.
Q3: Are there alternative synthetic routes if the Willgerodt-Kindler reaction consistently fails?
A3: Yes, several other routes exist, though they may involve more steps. One common alternative starts with 2,3-dimethoxybenzaldehyde:
-
Grignard Reaction: React the aldehyde with a one-carbon Grignard reagent like methylmagnesium bromide (CH₃MgBr) to form a secondary alcohol.[9][10]
-
Oxidation: Oxidize the resulting secondary alcohol to the corresponding ketone (2,3-dimethoxyacetophenone).
-
Willgerodt-Kindler: Proceed as described above.
Alternatively, a route involving cyanide can be used:
-
Reduction: Reduce 2,3-dimethoxybenzaldehyde to the corresponding benzyl alcohol.
-
Halogenation: Convert the alcohol to a benzyl halide (e.g., benzyl chloride or bromide).
-
Cyanation: Displace the halide with sodium or potassium cyanide to form 2,3-dimethoxyphenylacetonitrile.
-
Hydrolysis: Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.
Each of these alternative routes has its own set of potential challenges, such as controlling the Grignard reaction or handling toxic cyanides.
References
-
Willgerodt rearrangement. In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Willgerodt-Kindler Reaction. In SynArchive. Retrieved January 9, 2026, from [Link]
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Supporting Information. The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Willgerodt-Kindler Reaction. Michigan State University Chemistry. Retrieved January 9, 2026, from [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
2C-B. In Wikipedia. Retrieved January 9, 2026, from [Link]
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Purrello, G. (2005). Some aspects of the Willgerodt–Kindler reaction and related reactions. HETEROCYCLES, 65(2), 411. Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Homoveratric acid. Organic Syntheses. Retrieved January 9, 2026, from [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Retrieved January 9, 2026, from [Link]
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This compound. PubChem. Retrieved January 9, 2026, from [Link]
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Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
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Grignard Reagent. BYJU'S. Retrieved January 9, 2026, from [Link]
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An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company. Retrieved January 9, 2026, from [Link]
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Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Retrieved January 9, 2026, from [Link]
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Diphenylacetic acid. Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
3,4-Dimethoxyphenylacetic acid | Request PDF. ResearchGate. Retrieved January 9, 2026, from [Link]
- Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. Google Patents.
- Process for the preparation of optically active (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Google Patents.
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Identifying side products in the synthesis of 2,3-Dimethoxyphenylacetic acid
Introduction
Welcome to the technical support guide for the synthesis of 2,3-Dimethoxyphenylacetic acid (2,3-DMPAA). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential side products encountered during its synthesis. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common synthetic routes to this compound and their associated side products?
There are several established routes to synthesize 2,3-DMPAA, each with a unique profile of potential impurities. The choice of synthesis often depends on the availability of starting materials and scalability. Below, we discuss three common pathways.
-
From 2,3-Dimethoxybenzyl Cyanide (Route A): This is a widely used two-step process involving the conversion of 2,3-dimethoxybenzyl alcohol or halide to the corresponding cyanide, followed by hydrolysis.
-
Via the Willgerodt-Kindler Reaction (Route B): This route starts from 2,3-dimethoxyacetophenone and involves a reaction with sulfur and an amine (like morpholine), followed by hydrolysis of the resulting thioamide.[1][2]
-
From 2,3-Dimethoxybenzyl Halide via Grignard Reaction (Route C): This involves forming a Grignard reagent from 2,3-dimethoxybenzyl halide and reacting it with carbon dioxide.[3]
Each route can generate specific side products, which are summarized in the table below.
| Side Product | Likely Synthetic Route(s) | Reason for Formation | Key Analytical Signature (¹H NMR) |
| 2,3-Dimethoxybenzyl Alcohol | A, C | Incomplete conversion of the starting material or hydrolysis of the benzyl halide. | A characteristic singlet for the benzylic CH₂ protons (~4.7 ppm) and a broad singlet for the -OH proton. |
| 2,3-Dimethoxyphenylacetamide | A | Incomplete hydrolysis of the nitrile intermediate.[4] | A broad singlet corresponding to the -NH₂ protons. |
| 2,3-Dimethoxybenzaldehyde | A, B, C | Oxidation of 2,3-dimethoxybenzyl alcohol or incomplete reduction if starting from a corresponding acid. | A distinct singlet for the aldehyde proton (-CHO) around 10.3 ppm. |
| 2,3-Dimethoxybenzoic Acid | B | A known side reaction from the Willgerodt rearrangement where the carboxylic acid forms directly from the amide.[1] | Absence of the characteristic benzylic CH₂ singlet of the desired product. Aromatic protons will be shifted differently. |
| 2-Hydroxy-3-methoxyphenylacetic acid | A, B, C | Demethylation of one of the methoxy groups, often caused by acidic conditions (e.g., HBr, AlCl₃) or high temperatures.[5] | Presence of a phenolic -OH proton signal and shifts in the aromatic proton signals. |
| Unreacted Starting Materials | A, B, C | Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or low temperature.[6] | Signals corresponding to 2,3-dimethoxybenzyl cyanide or 2,3-dimethoxyacetophenone. |
Question 2: My ¹H NMR spectrum of crude 2,3-DMPAA shows unexpected peaks. How can I begin to identify the impurities?
Identifying unknown peaks requires a systematic approach. The first step is to confirm the signals of your target product, this compound.
-
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
~3.7 ppm (s, 2H, -CH₂COOH)
-
~3.85 ppm (s, 3H, -OCH₃)
-
~3.88 ppm (s, 3H, -OCH₃)
-
~6.8-7.1 ppm (m, 3H, Ar-H)
-
~11.0 ppm (br s, 1H, -COOH)
-
Once you have assigned the product peaks, you can use the troubleshooting workflow below to identify the impurities.
Caption: Workflow for impurity identification.
Question 3: I suspect 2,3-dimethoxyphenylacetamide is a major impurity from my nitrile hydrolysis. How can I confirm this and adjust my protocol to favor complete hydrolysis?
The presence of the amide is a classic sign of incomplete hydrolysis.
Confirmation:
-
LC-MS: The amide will have a different retention time than the carboxylic acid and a molecular weight of 195.23 g/mol , compared to 196.20 g/mol for the acid.[7]
-
FTIR: Look for the characteristic amide N-H stretches (around 3200-3400 cm⁻¹) and a C=O stretch at a slightly different wavenumber than the carboxylic acid.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: Hydrolysis, especially under acidic conditions, can be slow. Monitor the reaction by TLC or HPLC until the amide spot/peak is no longer visible.
-
Increase Concentration of Acid/Base: For acid hydrolysis, increasing the concentration of H₂SO₄ can drive the reaction to completion.[4] For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used, and consider a stronger base or higher concentration if the reaction stalls.
-
Choice of Solvent: Ensure your starting material and intermediates are soluble in the reaction medium. Using a co-solvent might be necessary.
Protocol: Complete Hydrolysis of 2,3-Dimethoxyphenylacetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2,3-dimethoxyphenylacetonitrile (1 equivalent).
-
Reagent Addition: Add a 3:2 (v/v) mixture of concentrated sulfuric acid and water. Caution: This addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Monitoring: After 2-3 hours, take a small aliquot, quench it carefully in water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the presence of the starting nitrile or intermediate amide.
-
Completion: Continue refluxing until the starting material and amide are consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice. The 2,3-DMPAA will precipitate as a solid, which can be collected by filtration.[4]
Question 4: I am using the Willgerodt-Kindler reaction and obtaining a complex mixture of products. How can I improve the selectivity?
The Willgerodt-Kindler reaction is powerful but can lack selectivity.[1][2] It converts an aryl alkyl ketone into a terminal amide (or thioamide), which is then hydrolyzed.[8][9]
Common Issues & Solutions:
-
Side Reactions: The formation of the corresponding carboxylic acid is a common side reaction.[1] Other complex side-products can arise, especially at high temperatures.
-
Incomplete Reaction: Unreacted acetophenone is a common impurity.
Optimization Strategies:
-
Catalysis: The reaction can benefit from acid-base catalysis. Adding a strong acid source like Montmorillonite K10 in the presence of excess morpholine can improve yields and reduce side products.
-
Solvent: Using a dipolar aprotic solvent like DMF can improve the reaction outcome.
-
Microwave Activation: Microwave irradiation has been shown to significantly improve reaction rates and yields for the Willgerodt-Kindler reaction, often leading to cleaner product mixtures.[8]
Caption: Willgerodt-Kindler reaction and a key side reaction.
Question 5: How can I prevent demethylation of the methoxy groups during synthesis?
Demethylation is a common issue with veratrole derivatives, especially under harsh acidic conditions.[5]
Preventative Measures:
-
Avoid Strong Protic Acids at High Temperatures: Reagents like HBr or high concentrations of HCl at elevated temperatures are known to cleave aryl methyl ethers. If acid-catalyzed hydrolysis is necessary, use milder conditions or shorter reaction times.
-
Avoid Lewis Acids: Strong Lewis acids like BBr₃ are specifically used for demethylation and should be avoided. Other Lewis acids, such as AlCl₃, can also cause demethylation, particularly at non-cryogenic temperatures.[5]
-
Alternative Hydrolysis Conditions: If performing a nitrile hydrolysis, consider switching from acidic to basic conditions (e.g., NaOH or KOH in aqueous ethanol), which are less prone to causing demethylation.
References
- Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in Ethyl 2,4-diphenylacetoacetate.
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
ResearchGate. (2023). Demethylation of veratrole derivate? Retrieved from [Link]
- Gbaguidi, F., et al. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
-
Study.com. (n.d.). What is the mechanism and product of benzyl magnesium bromide with carbon dioxide? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
MSU Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
-
Quora. (2020). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide? Retrieved from [Link]
Sources
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- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
How to improve the purity of 2,3-Dimethoxyphenylacetic acid
Answering the user's request.## Technical Support Center: Improving the Purity of 2,3-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the purification of this compound (CAS No. 90-53-9). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounding our recommendations in established chemical principles and field-proven techniques.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your compound is the first step in designing a purification strategy. This compound is a solid at room temperature, which makes recrystallization a primary purification candidate.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90-53-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 82-84 °C | [4] |
Q2: What are the common impurities found in crude this compound?
Impurities are typically route-dependent and stem from the synthetic pathway used. Common sources of contamination include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3-dimethoxybenzyl cyanide or a corresponding ester.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis can persist in the crude product.[5]
-
Byproducts: Side reactions, such as incomplete hydrolysis of a nitrile or ester intermediate, can lead to structurally similar impurities that are often difficult to remove.[6][7]
-
Solvents: Residual organic solvents used in the reaction or initial work-up may be present.[8]
Q3: What is the primary and most accessible method for purifying solid this compound?
For solid organic compounds like this one, recrystallization is the most convenient and widely used purification technique.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either completely soluble or insoluble at all temperatures.
Q4: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound completely at its boiling point.
-
Dissolve the compound sparingly or not at all at low temperatures (e.g., 0-4 °C).
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[10]
-
Be volatile enough to be easily removed from the purified crystals.
Based on the "like dissolves like" principle and the structure of this compound, a moderately polar compound, suitable solvents can be identified.[11]
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Generally low solubility for substituted phenylacetic acids, but can be effective for highly polar impurities.[11] A mixed-solvent system (e.g., Ethanol/Water) is often more practical. |
| Toluene | 111 | Low | Good for dissolving aromatic compounds. Can be effective, especially for removing more polar impurities.[6] |
| Ethyl Acetate | 77 | Medium | Often a good starting point for moderately polar compounds. |
| Ethanol/Water | Variable | Medium-High | A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool.[12] |
| Toluene/Hexane | Variable | Low | A non-polar system. Dissolve in a minimum of hot toluene, then add hexane as the anti-solvent to induce crystallization upon cooling.[13] |
Q5: Are there alternative purification methods if recrystallization is ineffective?
Yes. If recrystallization fails to remove impurities, it suggests they have similar solubility properties to your target compound. In such cases, more robust techniques are required:
-
Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities.[14]
-
Column Chromatography: This is a powerful method for separating compounds with very similar physical properties. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[14][15]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
Problem 1: Low Yield After Recrystallization
Q: My recovery of this compound is below 50% after recrystallization. What went wrong and how can I improve it?
A low yield is one of the most common frustrations during recrystallization.[12] The primary causes are almost always procedural and can be corrected with careful technique.
Causality Analysis:
-
Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude product.[10] Since the compound has some solubility even in cold solvent, any excess will retain a significant portion of your product in the mother liquor.[9]
-
Premature Crystallization: If crystals form too quickly in the funnel during a hot filtration step (used to remove insoluble impurities), product will be lost.
-
Inefficient Cooling: Cooling the solution too rapidly can trap impurities within the crystal lattice, reducing purity and potentially affecting crystal formation. Slow cooling is crucial for forming large, pure crystals.[16]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product, washing it away with the filtrate.[9]
dot
Caption: Figure 1. Optimized Recrystallization Workflow
Protocol: Maximizing Yield During Recrystallization
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a small portion of your chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid just dissolves. Adding solvent beyond this point will decrease your yield.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Problem 2: The Product "Oils Out" Instead of Crystallizing
Q: When I cool the recrystallization solution, my product separates as a sticky oil, not as crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase upon cooling.[12] This is common if the compound's melting point is lower than the solvent's boiling point or if the sample is highly impure, causing a significant melting point depression.[10]
Corrective Actions:
-
Re-heat and Add Solvent: Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the "good" solvent) and attempt to cool the solution again, this time more slowly.[10]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.[10] Adding a "seed crystal" of pure product, if available, is also highly effective.
-
Lower the Temperature: If an oil persists, try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath), which may induce the oil to solidify.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
Problem 3: Persistent Impurities Detected by Analytical Methods
Q: I've recrystallized my product, but NMR and LC-MS analysis still show significant impurities. What is the next logical step?
A: If recrystallization fails, it indicates that the impurities have solubility properties very similar to this compound. You must switch to a purification technique that separates compounds based on different chemical properties.
dot
Caption: Figure 2. Purification Strategy Decision Tree
Method 1: Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities. The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the impure sample in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[14]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your acid) into a clean flask.
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts. This ensures complete transfer of the acid.[14]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and carefully acidify with concentrated HCl until the solution is acidic (test with pH paper) and the product precipitates out.
-
Isolation: Collect the precipitated this compound by suction filtration, wash with a small amount of cold water, and dry thoroughly.
Method 2: Column Chromatography
If the impurities are also acidic, chromatography is the best option.
Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good system will show clear separation between your product and impurities, with an Rf value for your product of ~0.3.
-
TLC Optimization: To prevent streaking, add 0.5-1% acetic or formic acid to the eluent mixture (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[14]
-
Column Packing: Pack a column with silica gel slurried in your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it carefully onto the top of the silica gel.
-
Elution & Fraction Collection: Elute the column with the mobile phase, collecting the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[14]
Problem 4: Streaking on Silica Gel TLC Plates
Q: When I run a TLC on my sample, I see a long streak from the baseline instead of a compact spot. Does this mean my product is very impure?
A: Not necessarily. Streaking or "tailing" is a very common artifact when analyzing carboxylic acids on silica gel.[14]
Causality and Solution: The issue arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase. This can lead to an equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to move unevenly and appear as a streak.
The solution is to suppress this deprotonation by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[14] This ensures the compound remains fully protonated, interacts less strongly with the silica, and migrates as a well-defined spot.
References
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012).
- US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
- HPLC Separation of Carboxylic Acids - SIELC Technologies.
- Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem.
- Troubleshooting - Chemistry LibreTexts. (2022).
- This compound | 90-53-9 - ChemicalBook.
- Recrystallization - University of California, Irvine.
- 3,4-Dimethoxyphenylacetic acid - Solubility of Things.
- Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? | Homework.Study.com.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents.
- This compound CAS#: 90-53-9 - ChemicalBook.
- This compound | C10H12O4 | CID 135964 - PubChem.
- Problems with Recrystallisations - University of York.
- Supporting Information - The Royal Society of Chemistry.
- CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents.
- Method for preparing substituted phenylacetic acid (2017) | Liu Shaohua.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Entacapone. (2022). Crystal Growth & Design.
- Recent trends in the impurity profile of pharmaceuticals - PMC. (2011). Journal of Advanced Pharmaceutical Technology & Research.
- This compound | 90-53-9 - ChemicalBook.
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Technical Support Center: Optimizing Recrystallization of 2,3-Dimethoxyphenylacetic Acid
Welcome to the technical support guide for the purification of 2,3-Dimethoxyphenylacetic acid. This document provides researchers, scientists, and drug development professionals with expert-driven insights and practical troubleshooting advice for optimizing recrystallization, a critical step in obtaining high-purity material. Our focus is on explaining the causality behind experimental choices to empower you to solve challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding solvent selection for this compound.
Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?
A1: Understanding the molecule's properties is the foundation for selecting an appropriate solvent system.
-
Structure and Polarity: this compound (MW: 196.20 g/mol ) possesses both polar and non-polar characteristics.[1] The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. The two methoxy groups (-OCH₃) are moderately polar ethers. The benzene ring provides a significant non-polar, aromatic character. This amphiphilic nature suggests that solvents of intermediate polarity, or solvent pairs, will be most effective.
-
Melting Point: The reported melting point is 82-84°C .[2] This is a crucial parameter. A relatively low melting point increases the risk of the compound "oiling out"—precipitating as a liquid instead of a solid—if the solution becomes saturated at a temperature above this range.[3]
Q2: Based on its structure, how can I predict a suitable starting solvent?
A2: The principle of "like dissolves like" is an excellent starting point.[4] Given the molecule's mixed polarity, we can make educated predictions:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group will interact strongly with these solvents. However, the aromatic ring may limit solubility, especially in water. Alcohols are often a good starting point.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound but may show high solubility even at room temperature, potentially leading to poor recovery.
-
Non-Polar Solvents (e.g., Toluene, Heptane, Cyclohexane): These are unlikely to be good single solvents due to the polar functional groups, but they are excellent candidates as "anti-solvents" in a mixed-solvent system.
Q3: Which single solvents should I screen first for this compound?
A3: A pragmatic screening should cover a range of polarities. The ideal solvent will show poor solubility at room temperature but high solubility at its boiling point.[5][6]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Prediction |
| Water | 100 | High | Likely poor solubility overall, but the high boiling point could be advantageous. May be a good anti-solvent. |
| Ethanol | 78 | Medium-High | Often a good choice for compounds with hydroxyl or carboxyl groups. May show high solubility, potentially reducing yield. |
| Isopropanol | 82 | Medium | Its boiling point is very close to the compound's melting point, increasing the risk of oiling out. Use with caution. |
| Ethyl Acetate | 77 | Medium | A versatile solvent. May dissolve the compound too well at room temperature. |
| Toluene | 111 | Low | The aromatic nature may aid dissolution at high temperatures. A strong candidate for a single-solvent system. |
| Heptane/Hexane | 98 / 69 | Very Low | Expected to be a poor solvent. Primarily useful as an anti-solvent. |
Q4: When is a mixed-solvent system the right choice?
A4: A mixed-solvent system is necessary when no single solvent provides the ideal solubility profile (poorly soluble when cold, highly soluble when hot).[7] This is common for compounds like this compound with mixed polarity. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then titrating in a miscible "poor" solvent (or anti-solvent) until the solution becomes cloudy (the saturation point). A common and effective pair is Ethanol/Water or Toluene/Heptane .
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the recrystallization process.
Q: My compound has "oiled out," forming liquid droplets instead of crystals. What's happening and how do I fix it?
A: Causality: This is one of the most common problems for compounds with low melting points.[3] Oiling out occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point (82-84°C for this compound). Instead of forming a crystal lattice, the compound precipitates as a supercooled liquid.
Solutions:
-
Increase Solvent Volume: The immediate fix is to add more hot solvent to redissolve the oil.[8] This lowers the saturation temperature of the solution.
-
Promote Slower Cooling: Rapid cooling encourages oiling. Allow the flask to cool slowly to room temperature on a benchtop (insulated with a few paper towels) before moving it to an ice bath.[8] Slow cooling allows the solution to reach a temperature below the melting point before precipitation begins.
-
Lower the Crystallization Temperature: If using a high-boiling point solvent like toluene (BP 111°C), the initial solution temperature is well above the compound's melting point. By adding more solvent, you ensure that the solution remains unsaturated until it has cooled below 82°C.
-
Vigorous Stirring/Scratching: As the solution cools, scratching the inside of the flask with a glass rod just below the solvent surface can create nucleation sites and induce crystallization over oiling.[3]
Q: I've cooled my solution, even in an ice bath, but no crystals are forming. What should I do?
A: Causality: This typically happens for two reasons: 1) you have used too much solvent, and the solution is not saturated even at low temperatures, or 2) the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[9]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool. This is the most common cause of crystallization failure.[9]
-
Induce Nucleation (for supersaturated solutions):
-
Scratching: Vigorously scratch the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystal formation.[10]
-
Seeding: Add a tiny crystal of the original crude this compound to the solution. This "seed" acts as a template for crystal growth.[8]
-
-
Add an Anti-Solvent (if appropriate): If you are using a single solvent and nucleation fails, you can cautiously add a few drops of a miscible anti-solvent (e.g., add water to an ethanol solution, or heptane to a toluene solution) to reduce the overall solubility and force precipitation.
Q: My final yield of pure crystals is very low. Why did this happen?
A: Causality: Low recovery is often a result of procedural missteps rather than a fundamental flaw in the chosen solvent system.
Solutions:
-
Avoid Using Excess Solvent: The most common error is adding too much hot solvent during the initial dissolution step. The goal is to create a saturated solution at high temperature. Using a large excess means more of your product will remain in the cold mother liquor.[4]
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool. First, cool to room temperature, then place in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Minimize Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your product.[4]
-
Prevent Premature Crystallization: Ensure you are not losing product due to premature crystallization during a hot filtration step. If this occurs, you may need to use slightly more solvent or ensure your filtration apparatus is pre-heated.[3]
Q: The solution crystallized too quickly, crashing out as a powder as soon as I removed it from the heat. Is this a problem?
A: Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8] This happens when the solubility of the compound drops dramatically with a small decrease in temperature.
Solutions:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small additional volume of hot solvent (e.g., 5-10% more). This will keep the compound in solution for longer during the cooling phase, allowing for the slow growth of larger, purer crystals.[8]
-
Use an Insulated Setup: To slow the cooling rate, place the flask on a cork ring or folded paper towels and cover the top with a watch glass. This minimizes heat loss and promotes gradual crystal formation.[8]
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: Single-Solvent Screening
-
Place ~50 mg of crude this compound into a small test tube.
-
Add the chosen solvent (e.g., Toluene) dropwise at room temperature, vortexing after each addition. Note the solubility. Ideally, it should be sparingly soluble or insoluble.
-
If insoluble at room temperature, add approximately 0.5 mL of the solvent and heat the test tube in a suitable bath (e.g., a sand or water bath) until the solvent boils.
-
Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Protocol 2: Mixed-Solvent Recrystallization (Example: Toluene-Heptane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat the flask and add the minimum amount of hot Toluene (the "good" solvent) required to fully dissolve the solid at the boiling point.
-
While the solution is still hot, add Heptane (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.
-
Add a few more drops of hot Toluene to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold Heptane, and dry.
Visual Workflow: Solvent Selection Logic
Caption: Decision workflow for selecting a recrystallization solvent.
Visual Workflow: Troubleshooting Common Issues
Caption: Troubleshooting guide for common recrystallization problems.
References
-
Solvent Choice. Chemistry Teaching Labs - University of York. 7.
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. 11.
-
Finding the best solvent for recrystallisation student sheet. RSC Education. 5.
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. 6.
-
Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. 12.
-
This compound | C10H12O4 | CID 135964. PubChem - NIH. 1.
-
Problems in recrystallization. Biocyclopedia. 3.
-
This compound | 90-53-9. ChemicalBook. 13.
-
3.6F: Troubleshooting. Chemistry LibreTexts. 8.
-
Recrystallization. University of California, Los Angeles - Chemistry. 4.
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. 14.
-
Guide to Recrystallisation. Reddit r/chemistry. 10.
-
3,4-Dimethoxyphenylacetic acid. Solubility of Things. 15.
-
(2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5. Sigma-Aldrich. .
-
Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. ECHEMI. 2.
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Technical Support Center: Navigating the Scale-Up of 2,3-Dimethoxyphenylacetic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Dimethoxyphenylacetic acid (2,3-DMPAA). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will delve into the common challenges, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process. Our focus will be on the widely utilized Willgerodt-Kindler reaction, a powerful but often challenging transformation.
The Synthetic Challenge: An Overview of the Willgerodt-Kindler Reaction
The synthesis of 2,3-DMPAA frequently employs the Willgerodt-Kindler reaction, which converts 2,3-dimethoxyacetophenone into the desired acid via a thioamide intermediate.[1][2] This reaction involves heating the starting ketone with elemental sulfur and a secondary amine, typically morpholine, followed by hydrolysis of the resulting thiomorpholide.[3][4]
While effective at the lab scale, this reaction presents several challenges during scale-up, including temperature control, handling of hazardous reagents and byproducts, and ensuring product purity. Understanding the reaction pathway is crucial for effective troubleshooting.
Sources
Technical Support Center: Purification of 2,3-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the purification of 2,3-dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The impurity profile of your crude this compound is largely dependent on the synthetic route employed. A common pathway involves the oxidation of 2,3-dimethoxybenzaldehyde. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 2,3-dimethoxybenzaldehyde is a frequent impurity if the oxidation reaction does not go to completion.
-
Over-oxidation Products: Depending on the oxidant used, minor amounts of related benzoic acid derivatives could be formed.
-
Side-Reaction Products: If a condensation reaction (like a Knoevenagel or Perkin) is used to elongate the side chain from 2,3-dimethoxybenzaldehyde, you might encounter intermediates such as 2,3-dimethoxycinnamic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ethyl acetate, or alcohols) and any catalysts or bases will likely be present.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Purity After Recrystallization
You've performed a recrystallization, but analytical data (TLC, HPLC, ¹H NMR) still shows significant impurities.
This is a common issue that often points to the selection of a suboptimal solvent system or procedural missteps.
Possible Causes & Step-by-Step Solutions:
-
Inappropriate Solvent Choice: The solubility profile of your impurities may be too similar to that of this compound in the chosen solvent.
-
Solution: A systematic solvent screening is necessary. The ideal single solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider solvents of varying polarity. A two-solvent system is often more effective.[1][2]
-
Protocol 1: Two-Solvent Recrystallization. [2]
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., hot ethanol or ethyl acetate).
-
While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
-
-
-
Rapid Crystallization Trapping Impurities: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Solution: Ensure a slow cooling process. After dissolving the compound in hot solvent, cover the flask and allow it to cool to room temperature undisturbed before moving it to an ice bath.
-
-
Oily Impurities Preventing Crystallization: Some byproducts may be oils that hinder the formation of a crystalline solid.
-
Solution: Before recrystallization, wash the crude product with a non-polar solvent like hexane to remove oily, non-polar impurities. Alternatively, an acid-base extraction can be highly effective for purifying carboxylic acids.[3][4]
-
Protocol 2: Acid-Base Extraction. [3][5]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 6M HCl) to a pH of ~2. The purified this compound will precipitate out.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
-
Problem 2: Streaking on TLC Plates During Column Chromatography
When monitoring your column fractions by TLC, the spot for your carboxylic acid appears as a long streak rather than a well-defined spot.
This is a classic issue when running carboxylic acids on silica gel.
Causality: Silica gel is slightly acidic, and this can lead to a mixture of the protonated and deprotonated forms of the carboxylic acid on the plate, causing tailing or streaking.[3]
Solution: To suppress the deprotonation of your carboxylic acid, add a small amount of a volatile acid to your eluting solvent system.
-
Recommendation: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., a mixture of hexane and ethyl acetate).[3] This will ensure the this compound remains in its protonated form and elutes as a sharp, well-defined spot.
Problem 3: Difficulty Separating Structurally Similar Impurities by Column Chromatography
You are struggling to resolve this compound from an impurity with a very similar polarity, such as unreacted 2,3-dimethoxybenzaldehyde.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If you are using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.
-
Solvent System Modification: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
-
Column Parameters:
-
Column Length and Diameter: Use a longer, narrower column for better separation efficiency.
-
Stationary Phase Particle Size: Employ silica gel with a smaller particle size (finer mesh) to improve resolution.
-
-
Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a liquid, adsorb it onto a small amount of silica gel and then load the dry powder onto the top of your column. This often results in sharper bands and better separation.
-
Data Presentation & Analytical Methods
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good "poor" solvent for less polar organic compounds. |
| Ethanol | High | 78 | A good "good" solvent for many organic acids. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for both dissolving and as part of a co-solvent system.[6] |
| Toluene | Low | 111 | Can be effective for recrystallizing aromatic acids. |
| Hexane | Low | 69 | A good "poor" solvent for more polar compounds. |
Analytical Techniques for Purity Assessment
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and the effectiveness of purification.
-
Recommended Mobile Phase: A starting point is a 7:3 mixture of hexane and ethyl acetate, with the addition of 0.5% acetic acid to prevent streaking. The Rf value should ideally be between 0.2 and 0.4 for good separation in column chromatography.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.
-
Typical Conditions for Phenylacetic Acids:
-
Column: A reverse-phase C18 column is standard.
-
Mobile Phase: A gradient of acetonitrile and water is common. To ensure sharp peaks for carboxylic acids, the aqueous portion of the mobile phase should be acidified.[7][8][9] A typical mobile phase would be 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[7][8]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
-
-
¹H NMR Spectroscopy for Impurity Identification:
-
This compound (Product):
-
~3.6-3.7 ppm (s, 2H, -CH₂-)
-
~3.8-3.9 ppm (s, 6H, two -OCH₃)
-
~6.8-7.1 ppm (m, 3H, Ar-H)
-
~10-12 ppm (br s, 1H, -COOH)
-
-
2,3-Dimethoxybenzaldehyde (Potential Impurity):
-
~3.9 ppm (s, 3H, -OCH₃)
-
~4.0 ppm (s, 3H, -OCH₃)
-
~7.1-7.5 ppm (m, 3H, Ar-H)
-
~10.4 ppm (s, 1H, -CHO)[10]
-
-
trans-2,3-Dimethoxycinnamic Acid (Potential Impurity):
-
Distinctive vinyl protons (~6.5 and ~7.8 ppm, d, J ≈ 16 Hz) would be a clear indicator of this impurity.
-
-
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity after Recrystallization
Caption: Troubleshooting logic for recrystallization issues.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?[Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. [Link]
-
Hichrom Limited. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. veeprho.com [veeprho.com]
- 10. 2,3-Dimethoxybenzaldehyde(86-51-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting Byproduct Formation in Papaverine Synthesis
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of papaverine, specifically focusing on the route originating from 3,4-dimethoxyphenylacetic acid. Our goal is to provide expert insights and actionable solutions to common challenges related to byproduct formation, ensuring higher purity and yield in your experiments.
Section 1: Overview of the Synthetic Pathway & Key Control Points
The synthesis of papaverine from 3,4-dimethoxyphenylacetic acid is a classic multi-step process that hinges on the successful construction of the isoquinoline core. The most prevalent strategy involves the condensation of 3,4-dimethoxyphenylacetic acid with homoveratrylamine (3,4-dimethoxyphenethylamine), followed by a Bischler-Napieralski cyclization and a final dehydrogenation step. Each stage presents unique challenges and potential for impurity generation. Understanding these critical points is the first step toward troubleshooting.
Caption: Overall synthetic workflow for Papaverine.
Section 2: Frequently Asked Questions (FAQs) - Common Byproducts and Their Origins
This section addresses the most common issues and questions encountered during papaverine synthesis in a direct Q&A format.
Q1: My final product is persistently contaminated with 3,4-dihydropapaverine. What causes this and how can I drive the reaction to completion?
A1:
-
Root Cause: The presence of 3,4-dihydropapaverine is a clear indicator of incomplete dehydrogenation (aromatization) in the final step of the synthesis.[1] This is often due to insufficient catalyst activity, suboptimal reaction time, or an inappropriate hydrogen acceptor/oxidant.
-
Troubleshooting & Solutions:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. If it has been stored improperly, its activity may be compromised. A typical loading is 5-10 mol%.
-
Reaction Conditions: The dehydrogenation is commonly performed at high temperatures (180-200 °C) in a high-boiling solvent like tetralin or decalin, which can also act as a hydrogen acceptor.[1] If using an inert solvent like xylene, ensure an efficient oxidant is present.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion. Insufficient heating time is a common culprit.
-
Alternative Methods: Consider using elemental sulfur or other oxidizing agents if catalytic transfer hydrogenation is not effective.
-
Q2: I am observing a significant amount of a styrene-type byproduct after the Bischler-Napieralski cyclization. What is this impurity and how can I prevent its formation?
A2:
-
Root Cause: This is a classic side reaction of the Bischler-Napieralski synthesis known as the retro-Ritter reaction .[2] The key nitrilium salt intermediate, which is supposed to undergo intramolecular electrophilic aromatic substitution to form the desired ring, can instead fragment. This fragmentation yields a styrene derivative and a nitrile. This pathway is particularly favored under harsh thermal conditions.
-
Mechanistic Insight & Prevention:
Caption: Competing pathways in the Bischler-Napieralski reaction.
-
Troubleshooting & Solutions:
-
Milder Reagents: While phosphorus oxychloride (POCl₃) is standard, consider using milder condensing agents that operate at lower temperatures. Triflic anhydride (Tf₂O) with a non-nucleophilic base or oxalyl chloride can facilitate cyclization under less forcing conditions, minimizing fragmentation.[2][3]
-
Temperature Control: Avoid excessive heating. Refluxing in toluene (110 °C) is often sufficient. If higher temperatures are required (e.g., in xylene), increase the temperature gradually and monitor for byproduct formation.
-
Solvent Choice: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[2]
-
Q3: My synthetic papaverine fails the sulfuric acid color test, showing a pink or violet color. I thought this was only for cryptopine in natural extracts. What is the cause?
A3:
-
Root Cause: While the sulfuric acid test is historically associated with the opium alkaloid cryptopine, other impurities in synthetic papaverine can also produce a color change. A frequently cited culprit in synthetic batches is papaverinol , an alcohol derivative formed from the over-oxidation or hydration of intermediates.[4] Its structure is similar enough to papaverine to be carried through purification but different enough to react with concentrated sulfuric acid.
-
Troubleshooting & Solutions:
-
Purification: Standard recrystallization from solvents like benzene or ethanol, or treatment with activated carbon, can remove many impurities.[5] Column chromatography on silica gel or activated alumina is also highly effective.[5][6]
-
Chemical Quenching: A specific method to remove papaverinol involves its selective esterification. By reacting the crude papaverine base with a small amount of an acid chloride (like acetyl chloride) or anhydride at elevated temperatures (100-170 °C), the hydroxyl group of papaverinol is converted to an ester.[4] This changes its polarity and solubility, allowing for separation from the unreacted papaverine base during crystallization.
-
Q4: I have identified several demethylated impurities in my final product. How are these forming and how can I avoid them?
A4:
-
Root Cause: The four methoxy groups on papaverine are generally stable, but they can be susceptible to cleavage under harsh acidic conditions, particularly at high temperatures. This is most likely to occur during the Bischler-Napieralski cyclization if strong dehydrating acids like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) are used aggressively.[7][8] The resulting phenolic (hydroxy) byproducts can be difficult to separate.
-
Troubleshooting & Solutions:
-
Condition Optimization: Minimize exposure to strong acids and high heat. Use the mildest effective conditions for cyclization. If using POCl₃, ensure the reaction is not heated for an unnecessarily long duration.
-
Reagent Choice: POCl₃ in a solvent like toluene or xylene is generally less harsh than PPA or P₂O₅ for this specific transformation.
-
Purification: Phenolic impurities can sometimes be removed by a mild aqueous base wash during the workup, but their similar polarity to papaverine often necessitates chromatographic separation.
-
Section 3: Key Experimental Protocols
This section provides detailed methodologies for critical steps where byproduct formation can be controlled.
Protocol 1: Optimized Dehydrogenation of 3,4-Dihydropapaverine
This protocol is designed to maximize the conversion of the dihydro intermediate to papaverine, minimizing it as a final impurity.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3,4-dihydropapaverine (1.0 eq).
-
Solvent: Add a high-boiling solvent such as tetralin (approx. 10-15 mL per gram of substrate).
-
Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (0.10 eq by weight).
-
Reaction: Heat the mixture to reflux (approx. 200-207 °C for tetralin) under a gentle flow of nitrogen.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 9:1 Dichloromethane:Methanol). The papaverine spot should appear at a higher Rf than the starting material. Continue refluxing until the starting material spot is no longer visible (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like toluene or dichloromethane.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the same solvent to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding crude papaverine, which can then be purified.
Protocol 2: Chemical Purification for Papaverinol Removal
This protocol, adapted from established methods, targets the removal of papaverinol from crude synthetic papaverine.[4]
-
Setup: In a flask protected from atmospheric moisture, add the crude papaverine base containing the papaverinol impurity.
-
Reagent Addition: Add acetyl chloride, calculated as 7-8% of the expected weight of the papaverine base.
-
Reaction: Heat the mixture to 135-150 °C for approximately 15-30 minutes. This selectively esterifies the hydroxyl group of papaverinol while leaving the tertiary amine of papaverine unreacted.
-
Isolation: Cool the reaction mixture. Dissolve the resulting solid in a suitable solvent (e.g., warm diluted hydrochloric acid to form the hydrochloride salt, followed by neutralization to recover the base).
-
Crystallization: The modified impurity (now an ester) will have different solubility properties. Crystallize the papaverine base or its hydrochloride salt from an appropriate solvent (e.g., ethanol). The esterified byproduct will remain in the mother liquor, yielding purified papaverine.
Section 4: Summary of Key Parameters
The table below summarizes critical parameters for minimizing byproducts during the key Bischler-Napieralski cyclization step.
| Parameter | Recommendation | Rationale for Byproduct Control |
| Condensing Agent | POCl₃ is standard. Consider Tf₂O for sensitive substrates. | Harsher agents like P₂O₅ or PPA increase the risk of demethylation and charring.[8] |
| Temperature | 100-140 °C (Toluene or Xylene reflux) | Higher temperatures significantly promote the retro-Ritter fragmentation to styrene byproducts.[2] |
| Solvent | Toluene or Xylene | These are standard non-reactive solvents. Toluene (lower boiling point) is a milder choice than xylene. |
| Reaction Time | Monitor by TLC/HPLC (Typically 2-6 hours) | Prolonged exposure to acidic, hot conditions can lead to decomposition and byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidative side reactions of the electron-rich aromatic rings at high temperatures. |
References
- Frommel, H. (1962). Simplified process of preparing pure papaverine from crude papaverine. U.S.
- Balser, M. M. (1950). Method for producing pure papaverine hydrochloride. U.S.
-
Mandava V. basaveswara Rao et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(5), 7-13. [Link]
- Shvets, N. F., et al. (2019). Method for the preparation of papaverine hydrochloride.
-
ResearchGate. (2025). One-Pot Synthesis of Papaverine Hydrochloride and Identification of Impurities. Retrieved from [Link]
-
University of Glasgow. (1954). An Examination of Synthetic Routes to Papaverine, and, Synthetic Studies in 1:4 Oxazine Chemistry. Enlighten Theses. [Link]
-
Inorganic Chemistry Research. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
-
The Royal Technical College. (n.d.). An Examination of Synthetic Routes to Papaverine. [Link]
-
Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Zheng, Z., et al. (2023). Synthesis of Impurities from Degradation of Papaverine Hydrochloride. Chinese Journal of Pharmaceuticals, 54(09), 1330-1336. [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
Sources
- 1. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. US3052682A - Simplified process of preparing pure papaverine from crude papaverine - Google Patents [patents.google.com]
- 5. US2507086A - Method for producing pure papaverine hydrochloride - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Impurities from Degradation of Papaverine Hydrochloride [cjph.com.cn]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the methylation of dihydroxyphenylacetic acid
Welcome to the technical support center for the methylation of 3,4-Dihydroxyphenylacetic Acid (DOPAC). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the regioselective synthesis of your target methylated products, primarily Homovanillic Acid (HVA) and Isohomovanillic Acid (iso-HVA).
Introduction to the Challenge
3,4-Dihydroxyphenylacetic acid (DOPAC) is a key metabolite of dopamine and a valuable starting material for various pharmaceutical agents.[1] Its catechol structure, featuring two adjacent hydroxyl groups and a carboxylic acid, presents a classic challenge in synthetic chemistry: achieving selective methylation. The goal is typically to synthesize either 4-hydroxy-3-methoxyphenylacetic acid (Homovanillic Acid, HVA) or 3-hydroxy-4-methoxyphenylacetic acid (Isohomovanillic Acid), which requires precise control over which functional group gets methylated.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a Q&A format.
Question 1: My reaction yields a mixture of 3-O-methylated (HVA) and 4-O-methylated (iso-HVA) products. How can I improve the regioselectivity?
Answer: This is the most common challenge. The relative acidity of the two phenolic protons is very similar, leading to poor regioselectivity under standard conditions. The key is to exploit subtle electronic and steric differences.
Core Principle: The 3-OH group is generally more sterically hindered. Furthermore, its acidity can be influenced by intramolecular hydrogen bonding with the adjacent 4-OH group. The choice of base and solvent system is critical to selectively deprotonate one hydroxyl group over the other.
Strategies for Improving Regioselectivity:
-
For preferential 3-O-Methylation (to yield HVA):
-
Use a Bulky Base: A sterically hindered base, such as potassium tert-butoxide, may preferentially deprotonate the more accessible 4-OH group. Subsequent methylation would then be directed to the 3-position if the reaction proceeds via a different mechanism or if there's rapid equilibrium. However, a more reliable method involves protecting groups.
-
Phase-Transfer Catalysis (PTC): Using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., dichloromethane/water) with a mild base like potassium bicarbonate can enhance selectivity. The large cation can create a specific ion-pair environment that favors methylation at one position over the other.
-
-
For preferential 4-O-Methylation (to yield iso-HVA):
-
Chelation Control: In the presence of certain metal ions, it might be possible to form a chelate complex that blocks one hydroxyl group, directing methylation to the other. This approach is highly dependent on the specific metal and solvent system.
-
Cesium Effect: Using cesium bicarbonate (CsHCO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile can often favor alkylation at the more acidic hydroxyl group due to the "cesium effect," which involves the formation of a tight ion pair that enhances the nucleophilicity of one phenoxide over the other.[2]
-
Protocol Example: Selective Methylation using Dimethyl Sulfate (DMS) A common industrial approach for methylating phenols involves dimethyl sulfate.[3][4][5]
-
Dissolution: Dissolve DOPAC in a suitable solvent (e.g., acetone, DMF).
-
Base Addition: Add a carefully measured amount (1.0-1.1 equivalents) of a mild base (e.g., K₂CO₃) and stir to form the phenoxide. The choice and stoichiometry of the base are critical for monomethylation.
-
Methylating Agent: Slowly add dimethyl sulfate (DMS) dropwise at a controlled temperature (e.g., 0-10 °C). DMS is toxic and should be handled with extreme care in a fume hood.[6]
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-methylation.
-
Work-up: Once the starting material is consumed, quench the reaction, perform an aqueous work-up to remove salts and unreacted DMS, and extract the product.
Question 2: I'm getting a significant amount of the fully methylated product (3,4-dimethoxyphenylacetic acid) and the methyl ester. How can I prevent these side reactions?
Answer: Over-methylation and esterification are classic side reactions when methylating a molecule with multiple nucleophilic sites like DOPAC.
Core Principle: The carboxylate anion is a potent nucleophile, as are the phenoxide anions. The monomethylated product (HVA or iso-HVA) can be further deprotonated and methylated to give the dimethylated byproduct.
Strategies for Prevention:
-
Control Stoichiometry: Use a slight excess of DOPAC relative to the methylating agent or limit the methylating agent to 1.0 equivalent. This ensures the methylating agent is the limiting reagent.
-
Use a Mild Base: Strong bases (like NaOH or KOH) will deprotonate both the carboxylic acid and the phenolic hydroxyls, leading to a complex mixture. A weaker base like sodium bicarbonate (NaHCO₃) can selectively deprotonate the more acidic carboxylic acid, which can then be methylated.[5] However, for O-methylation, a base strong enough to deprotonate the phenol but not excessively so is needed (e.g., K₂CO₃).
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the rate of the second methylation and esterification, which often have higher activation energies.
-
Choice of Methylating Agent:
-
Diazomethane (CH₂N₂): This reagent is highly effective for methylating carboxylic acids and phenols.[7][8][9] It reacts very quickly and often gives clean conversions with minimal work-up.[8] However, it is extremely toxic and explosive, requiring specialized equipment and handling procedures.[9] The reaction mechanism involves protonation of diazomethane by the acidic proton (from the carboxylic acid or phenol) followed by an Sₙ2 attack by the resulting anion.[10]
-
Dimethyl Sulfate (DMS): Less volatile and explosive than diazomethane, but highly toxic.[6] It is a powerful methylating agent. The reaction involves the Sₙ2 attack of the phenoxide or carboxylate on the methyl group of DMS.[11]
-
Workflow for Minimizing Side Products
Caption: Troubleshooting workflow for side reactions.
Question 3: My reaction yield is consistently low, even when TLC shows full consumption of the starting material. What are the likely causes?
Answer: Low isolated yield despite complete conversion points to issues during the work-up and purification stages. Catechol-containing compounds can be sensitive.
Strategies to Improve Isolated Yield:
-
Prevent Oxidation: Alkaline solutions of catechols can be sensitive to air oxidation, leading to colored, polymeric impurities.[6] During the work-up, especially under basic conditions, consider sparging solutions with nitrogen or argon to minimize exposure to oxygen.
-
Efficient Extraction: The product, being both a phenol and a carboxylic acid, can have tricky solubility. Ensure the pH of the aqueous layer is adjusted correctly during extraction. To extract the product into an organic solvent, the aqueous layer should be acidified (pH ~2-3) to protonate the carboxylate. Use a suitable solvent like ethyl acetate and perform multiple extractions.
-
Purification Challenges: Separating HVA and iso-HVA from each other and from the dimethylated byproduct can be difficult.[12]
-
Column Chromatography: Use a high-resolution silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often necessary.
-
Recrystallization: If a solid, the crude product might be purified by recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture).
-
Frequently Asked Questions (FAQs)
Q1: Which methylating agent is best for my application: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), or Diazomethane?
A1: The choice depends on your scale, safety protocols, and desired reactivity.
| Reagent | Pros | Cons |
| Dimethyl Sulfate (DMS) | Inexpensive, highly reactive, suitable for large scale.[3] | Highly toxic (potent alkylating agent), requires careful handling and quenching.[6] |
| Methyl Iodide (MeI) | Good reactivity, commonly used in academic labs. | Volatile, toxic, can be more expensive than DMS. |
| Diazomethane (CH₂N₂) | Extremely clean reaction, often quantitative yield, byproduct is N₂ gas.[8][9] | Highly toxic, explosive, requires specialized generation apparatus, not suitable for large scale.[8] |
Q2: How do I effectively monitor the reaction's progress?
A2: HPLC is the most reliable method for quantitative analysis. A reverse-phase C18 column with a UV detector is standard.[13] You can resolve DOPAC, HVA, iso-HVA, and the dimethylated byproduct.[14] For quick, qualitative checks, TLC on silica gel plates can be used. A typical mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to improve spot shape.
Q3: What is the mechanism of O-methylation of a catechol?
A3: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.
-
Deprotonation: A base removes the acidic proton from one of the phenolic hydroxyl groups to form a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate).
-
Displacement: The phenoxide displaces the leaving group (e.g., methyl sulfate anion), forming the methyl ether and a salt.
Caption: General Sₙ2 mechanism for O-methylation.
References
- Homovanillic acid – a major dopamine metabolite. (2025).
- Diazomethane can be used to convert a carboxylic acid to a methyl... Pearson.
- Diazomethane (CH2N2). (2022). Master Organic Chemistry.
- Diazomethane makes methyl esters
- Mass fragmentographic determination of vanilmandelic acid, homovanillic acid and isohomovanillic acid in human body fluids. (1978).
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2007).
- 3,4-Dihydroxyphenylacetic acid. Wikipedia.
- Scheme 1 Catechol alkylation reaction scheme.
- Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate C
- Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. (2020). OUCI.
- what is mechanism for reaction phenol + dimethylsulph
- dimethyl sulf
- HPLC Separation of Homovanillic Acid, Dopamine, and DOPAC using Hydrogen Bonding. SIELC Technologies.
- Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. (2022). Neuroquantology.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). PMC.
Sources
- 1. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Mass fragmentographic determination of vanilmandelic acid, homovanillic acid and isohomovanillic acid in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
- 14. HPLC Separation of Homovanillic Acid, Dopamine, and DOPAC using Hydrogen Bonding | SIELC Technologies [sielc.com]
Preventing decomposition of 2,3-Dimethoxyphenylacetic acid during synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the stability and purity of your final product. Our approach is rooted in mechanistic principles to empower you with the understanding needed to adapt and overcome experimental hurdles.
Introduction: The Challenge of Stability
This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. However, its electron-rich aromatic ring, courtesy of the two methoxy groups, renders it susceptible to degradation under certain synthetic conditions. The primary challenges encountered during its synthesis are decarboxylation and oxidation, which can lead to reduced yields, and complex purification profiles. This guide will equip you with the knowledge to mitigate these decomposition pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Question: "My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?"
Answer: A low yield can stem from several factors, with the most common being decomposition of the target molecule through decarboxylation, or incomplete conversion from the starting material.
Potential Cause A: Decarboxylation
Phenylacetic acids, particularly those with electron-donating substituents, can be prone to decarboxylation at elevated temperatures, leading to the formation of 1,2-dimethoxy-3-methylbenzene.[1][2] This is especially a risk during steps that require heating, such as the hydrolysis of a nitrile precursor or certain purification techniques like distillation.
Solutions to Prevent Decarboxylation:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For instance, during the hydrolysis of 2,3-dimethoxyphenylacetonitrile, opt for milder conditions (e.g., lower concentration of acid/base, extended reaction time at a lower temperature) over aggressive, high-temperature approaches.
-
Avoid Prolonged Heating: Minimize the duration of any heating steps. If a reaction requires extended heating, monitor its progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction as soon as the starting material is consumed.
-
Purification Strategy: Avoid purification methods that require high temperatures, such as distillation of the final product. Instead, favor recrystallization from a suitable solvent system or column chromatography.[3]
Potential Cause B: Incomplete Reaction
If your synthesis proceeds via the hydrolysis of 2,3-dimethoxyphenylacetonitrile, incomplete hydrolysis is a common reason for low yields.
Solutions to Ensure Complete Reaction:
-
Reaction Monitoring: As mentioned, diligent reaction monitoring is crucial. A common mistake is to terminate the reaction prematurely.
-
Hydrolysis Conditions: For acid-catalyzed hydrolysis, a mixture of sulfuric acid and water is often effective.[4] For base-catalyzed hydrolysis, a solution of sodium or potassium hydroxide in a water/alcohol co-solvent can be used. Ensure a sufficient excess of the hydrolyzing agent and adequate reaction time.
Issue 2: Discoloration of the Reaction Mixture or Final Product
Question: "My reaction mixture has turned dark brown/black, and my isolated product is off-white or yellow. What is causing this discoloration and how can I obtain a pure, white product?"
Answer: Discoloration is a strong indicator of side reactions, most commonly oxidation. The electron-rich nature of the 2,3-dimethoxyphenyl ring and the benzylic position of the acetic acid side chain make the molecule susceptible to oxidation.[5][6]
Potential Cause: Oxidation
Oxidation can occur at the benzylic carbon, leading to the formation of keto-acids or other colored byproducts.[5][6] The presence of atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can promote these side reactions.
Solutions to Prevent Oxidation:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere of nitrogen or argon. This is particularly important for steps that require heating or the use of catalysts that can be sensitive to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidative side reactions. However, this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
-
Purification: If the final product is discolored, purification by recrystallization is often effective. The choice of solvent is critical; a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Activated carbon (charcoal) can also be used during recrystallization to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the associated stability risks?
A1: A prevalent method is the hydrolysis of 2,3-dimethoxyphenylacetonitrile. This nitrile is typically prepared from 2,3-dimethoxybenzyl chloride and a cyanide salt. The main stability risks are associated with the hydrolysis step, where harsh acidic or basic conditions combined with high temperatures can lead to decarboxylation. The nitrile precursor itself can be unstable to heat.[7]
Q2: Can I use the Willgerodt-Kindler reaction to synthesize this compound?
A2: The Willgerodt-Kindler reaction, which converts an aryl ketone (in this case, 2',3'-dimethoxyacetophenone) to a thioamide followed by hydrolysis, is a viable route.[8][9] However, this reaction often requires high temperatures (typically around 150-200 °C), which significantly increases the risk of decarboxylation of the final product during the hydrolysis step.[10] Careful control of the hydrolysis conditions is paramount.
Q3: What are the best practices for storing this compound to prevent decomposition?
A3: this compound should be stored in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration is recommended.
Q4: Are there any specific analytical techniques to detect the common decomposition products?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating and quantifying this compound from its potential impurities like the decarboxylated product (1,2-dimethoxy-3-methylbenzene) and oxidation byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any isolated impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis under Inert Atmosphere
This protocol is designed to minimize both decarboxylation and oxidation.
Step 1: Setup
-
Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Ensure all glassware is oven-dried to remove moisture.
-
Connect the top of the reflux condenser to a nitrogen or argon line with an oil bubbler to maintain a positive pressure of inert gas.
Step 2: Reaction
-
To the flask, add 2,3-dimethoxyphenylacetonitrile (1 equivalent).
-
Add a degassed mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to a gentle reflux (monitor the temperature to keep it as low as possible for a steady reflux).
-
Stir the reaction mixture and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture over crushed ice.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene). If the product is colored, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter hot to remove the charcoal before allowing the solution to cool and crystallize.
-
Dry the purified crystals under vacuum.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich aromatic ring and benzylic position. |
| Temperature | Lowest possible for a steady reflux | Minimizes the rate of decarboxylation. |
| Reaction Monitoring | TLC or HPLC | Ensures the reaction is stopped promptly upon completion, avoiding prolonged heating. |
| Purification | Recrystallization | Avoids the high temperatures associated with distillation, which can cause decarboxylation. |
Visualizing Decomposition Pathways and Synthetic Workflow
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Recommended Synthetic Workflow
Caption: Recommended workflow for the synthesis of this compound.
References
- E. C. Taylor, and A. McKillop, "Thallium in Organic Synthesis," Accounts of Chemical Research, vol. 3, no. 10, pp. 338-346, 1970. [Link not available]
- W. Huber, and M. Tishler, "Process for preparing substituted phenylacetic acid derivatives and novel intermediates," U.S. Patent 5698735A, Dec. 16, 1997. [Online].
-
D. Johnson-Finn, and E. L. Shock, "Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure," Geochimica et Cosmochimica Acta, vol. 269, pp. 164-180, 2020. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Decarboxylation," Organic Chemistry Portal, [Online]. Available: [Link]
-
D. Johnson-Finn, and E. L. Shock, "Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure," ResearchGate, [Online]. Available: [Link]
-
user29701, "The decarboxylation of phenylacetic acid via addition of acid," Chemistry Stack Exchange, Jun. 4, 2017. [Online]. Available: [Link]
-
Wikipedia, "Willgerodt rearrangement," Wikipedia, [Online]. Available: [Link]
-
G. M. T. Carnevale, et al., "Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues," RSC Advances, vol. 10, no. 25, pp. 14769-14773, 2020. [Online]. Available: [Link]
- T. Kamiya, et al., "Substituted phenylacetic acid compounds and process for preparation thereof," U.S. Patent 4237305A, Dec. 2, 1980. [Online].
-
Chemistry Steps, "Reactions at the Benzylic Position," Chemistry Steps, [Online]. Available: [Link]
-
R. Adams, and A. F. Thal, "Phenylacetic acid," Organic Syntheses, Coll. Vol. 1, p. 436, 1941; Vol. 2, p. 75, 1922. [Online]. Available: [Link]
-
M. S. Chen, and M. C. White, "Directing Group Promoted Benzylic Oxidation," Chemical Science, vol. 3, no. 1, pp. 151-154, 2012. [Online]. Available: [Link]
-
C. Medcraft, et al., "The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions," Physical Chemistry Chemical Physics, vol. 22, no. 43, pp. 24891-24900, 2020. [Online]. Available: [Link]
-
Clarissa Sorensen-Unruh, "Reactions at the Benzylic Position," YouTube, Feb. 7, 2017. [Online]. Available: [Link]
-
S. Oisaki, et al., "Non-covalent Interaction-Controlled Site-Selective Benzylic C(sp3)–H Oxidation," ChemRxiv, 2025. [Online]. Available: [Link]
-
Master Organic Chemistry, "Reactions on the “Benzylic” Carbon: Bromination And Oxidation," Master Organic Chemistry, Jun. 13, 2018. [Online]. Available: [Link]
-
National Center for Biotechnology Information, "PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid," PubChem, [Online]. Available: [Link]
-
Organic Chemistry Portal, "Willgerodt-Kindler Reaction," Organic Chemistry Portal, [Online]. Available: [Link]
-
Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives," Inventiva Pharma, [Online]. Available: [Link]
-
D. L. Priebbenow, and C. Bolm, "Recent advances in the Willgerodt–Kindler reaction," Chemical Society Reviews, vol. 42, no. 19, pp. 7870-7880, 2013. [Online]. Available: [Link]
- R. T. Rapala, and E. R. Lavagnino, "Preparation of phenylacetonitriles," U.S. Patent 2783265A, Feb. 26, 1957. [Online].
-
E. V. Brown, "The Willgerodt Reaction," Synthesis, vol. 1975, no. 06, pp. 358-375, 1975. [Online]. Available: [Link]
-
D. L. Priebbenow, and C. Bolm, "Recent advances in the Willgerodt–Kindler reaction," Chemical Society Reviews, vol. 42, no. 19, pp. 7870-7880, 2013. [Online]. Available: [Link]
- H. Sauter, et al., "Derivatives of phenylacetic acid and fungicides containing them," EP0422597B1, Apr. 17, 1991. [Online].
-
National Institute of Standards and Technology, "Benzeneacetic acid, 3,4-dimethoxy-, methyl ester," NIST Chemistry WebBook, [Online]. Available: [Link]
- Y. Liu, et al., "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile," CN101475511B, Jul. 8, 2009. [Online].
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Technical Support Center: Optimizing Derivatization of 2,3-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the derivatization of 2,3-dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success. Our focus is on understanding the "why" behind the methods, empowering you to make informed decisions to improve reaction rates and yields.
Introduction: The Chemistry of this compound Derivatization
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its derivatization, typically at the carboxylic acid moiety, is a critical step in many synthetic pathways. The presence of two electron-donating methoxy groups on the phenyl ring influences the reactivity of the carboxylic acid, a factor that must be considered when optimizing reaction conditions.[1] This guide will explore common derivatization techniques, including esterification and amidation, and provide solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction of this compound with a primary alcohol is slow and gives a low yield. What are the likely causes and how can I improve it?
A1: Slow reaction rates and low yields in Fischer esterification are common challenges.[2] Several factors could be at play:
-
Insufficient Catalysis: Fischer esterification is an equilibrium-driven process that requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Concentrated sulfuric acid or p-toluenesulfonic acid are common choices.[3] Ensure you are using a sufficient catalytic amount.
-
Water Presence: Water is a byproduct of esterification, and its presence can shift the equilibrium back towards the reactants, reducing your yield.[4] Ensure all your reagents and glassware are dry. Using a Dean-Stark apparatus to remove water as it forms can significantly drive the reaction forward.
-
Steric Hindrance: While a primary alcohol is generally reactive, the steric bulk of both the alcohol and the this compound can slow the reaction. The ortho-methoxy group can create some steric hindrance around the carboxylic acid.
-
Reversible Reaction: The reaction is inherently reversible.[2][5] To favor product formation, you can use a large excess of the alcohol, which is often also used as the solvent.[5]
Troubleshooting Flowchart for Low Esterification Yield
Caption: Troubleshooting workflow for low esterification yield.
Q2: I am trying to form an amide with this compound and a secondary amine, but the reaction is not proceeding. What should I do?
A2: Direct amidation of a carboxylic acid with an amine is generally difficult and requires high temperatures, which can be undesirable. The use of coupling agents is the standard approach to facilitate amide bond formation under milder conditions.[6][7]
-
Activate the Carboxylic Acid: The carboxylic acid needs to be converted into a more reactive species. This is typically done using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][8] These additives help to form an active ester intermediate that is more reactive towards the amine and can suppress side reactions.
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine salt, freeing the nucleophilic amine.[7]
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for these reactions.
Q3: After my derivatization reaction, I am observing multiple spots on my TLC plate, indicating side products. What are the possible side reactions?
A3: The formation of side products can be a significant issue. For this compound, potential side reactions include:
-
Friedel-Crafts Acylation: Under strong acid catalysis and heat, the activated carboxylic acid (or its derivative like an acyl chloride) could potentially acylate the electron-rich aromatic ring of another molecule of this compound.[1] The two methoxy groups are activating, making the ring susceptible to electrophilic aromatic substitution.
-
Anhydride Formation: In the presence of a coupling agent, two molecules of the carboxylic acid can react to form an anhydride. This is often a competing reaction in amide bond formation.
-
Decomposition: Prolonged heating or harsh acidic/basic conditions might lead to the decomposition of the starting material or the product.
To minimize side reactions, consider using milder reaction conditions, optimizing the stoichiometry of your reagents, and ensuring a controlled reaction temperature.
In-Depth Troubleshooting Guides
Guide 1: Improving the Rate of Esterification with Sterically Hindered Alcohols
Problem: You are attempting to esterify this compound with a sterically hindered secondary or tertiary alcohol, and the reaction is extremely slow.
Root Cause Analysis: The nucleophilicity of sterically hindered alcohols is significantly reduced, and the electrophilic carbon of the protonated carboxylic acid is also sterically shielded. This combination leads to a very high activation energy for the reaction.
Solutions:
-
Convert to a More Reactive Acylating Agent: Instead of direct esterification, first, convert the this compound to a more reactive derivative like an acyl chloride or an acid anhydride.[3][9]
-
Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more electrophilic and will react more readily with the hindered alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[10]
-
Acid Anhydride Formation: While less common for this specific purpose, reacting the carboxylic acid with an anhydride like acetic anhydride can form a mixed anhydride, which is more reactive than the carboxylic acid.
-
-
Use a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or EDC can be used to activate the carboxylic acid, allowing it to react with the alcohol under milder conditions. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in these reactions.
Experimental Protocol: Two-Step Esterification via Acyl Chloride
-
Step 1: Acyl Chloride Synthesis
-
In a fume hood, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step.
-
-
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Add 1.2 equivalents of the sterically hindered alcohol and 1.5 equivalents of pyridine at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup to remove the pyridine hydrochloride and any unreacted starting materials.
-
Diagram of the Acyl Chloride Route to Esterification
Caption: Two-step esterification via an acyl chloride intermediate.
Guide 2: Optimizing Amide Coupling Reactions for High Purity
Problem: Your amide coupling reaction results in a low yield of the desired product and is contaminated with byproducts, making purification difficult.
Root Cause Analysis: Inefficient activation of the carboxylic acid, side reactions involving the coupling agent, or racemization (if the amine or carboxylic acid is chiral) can lead to low yields and impurities.
Solutions & Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use EDC/HOAt or HATU. | HOAt and HATU are known to be superior to HOBt in reducing side reactions and accelerating the coupling of sterically hindered substrates.[7] |
| Solvent | Use aprotic polar solvents like DMF or NMP. | These solvents are effective at dissolving the reactants and intermediates, facilitating the reaction. |
| Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. | This helps to control the initial exothermic reaction and can minimize side reactions. |
| Order of Addition | Pre-activate the carboxylic acid with the coupling agent and additive for a short period before adding the amine. | This allows for the formation of the active ester intermediate, which then reacts cleanly with the amine. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine relative to the carboxylic acid. | This helps to drive the reaction to completion. |
Optimized Amide Coupling Protocol
-
Dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add 1.1 equivalents of HOAt and 1.1 equivalents of EDC. Stir the mixture at 0 °C for 15-30 minutes.
-
In a separate flask, dissolve 1.2 equivalents of the amine in DMF and add 1.5 equivalents of DIPEA.
-
Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS or TLC.
-
Perform an aqueous workup followed by purification, typically by column chromatography.
References
- Vertex AI Search. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- SciSpace. (2012).
- PMC - NIH. (n.d.).
- Andonian, A. (n.d.).
- Thermo Fisher Scientific - US. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- Esterific
- Chemistry LibreTexts. (2023).
- PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Acids: Derivatiz
- NIH. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- TCI Chemicals. (n.d.).
- J&K Scientific LLC. (2025).
- YouTube. (2015).
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- Reddit. (2024).
- YouTube. (2023).
- Chemguide. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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- 10. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide for the Bischler-Napieralski Reaction with 2,3-Dimethoxyphenylacetic Acid Derivatives
Welcome to our dedicated technical support guide for researchers utilizing the Bischler-Napieralski reaction, with a specific focus on substrates derived from 2,3-dimethoxyphenylacetic acid. This document is structured to provide actionable solutions to common experimental challenges, grounded in mechanistic principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and why is it used for this specific substrate?
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions.[1][2] This reaction is an intramolecular electrophilic aromatic substitution, making it highly effective for aromatic rings activated by electron-donating groups.[3][4][5]
Your substrate, derived from this compound, is an excellent candidate. The two methoxy groups are strongly activating, facilitating the crucial cyclization step. The primary application is the construction of the core isoquinoline scaffold, a privileged structure in numerous alkaloids and pharmaceutical agents.[3][6] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline system.[3][4]
Q2: My reaction with a 2,3-dimethoxyphenylacetamide derivative is failing or giving a very low yield. What are the most probable causes?
Failure or low yields in this reaction, even with an activated ring, typically stem from a few critical factors:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are paramount. For a moderately activated ring like this, phosphorus oxychloride (POCl₃) is common, but for stubborn cases, a stronger system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be required.[1][7]
-
Presence of Moisture: The reaction is highly sensitive to water. All glassware must be rigorously dried, and anhydrous solvents and reagents are essential.[6] Moisture will consume the dehydrating agent and halt the reaction.
-
Suboptimal Temperature or Reaction Time: The reaction often requires heating (reflux) to proceed to completion.[4][7] Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed before workup. Insufficient time or temperature will lead to incomplete conversion.[3]
-
Steric Hindrance: The cyclization is an electrophilic aromatic substitution. With a 2,3-dimethoxy substitution pattern, the electrophilic attack must occur at the C6 position (para to the 3-methoxy group). While electronically favored, bulky substituents on the amide portion of the molecule could sterically hinder this ring closure.
Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical path to their resolution.
Problem 1: The reaction yields a complex mixture or significant tar formation.
Causality: This is often a sign of decomposition or polymerization, which can happen if the reaction temperature is too high or the reaction is heated for too long after completion.[3] The highly reactive nitrilium ion intermediate can participate in side reactions if not efficiently trapped by the intramolecular cyclization.
Solutions:
-
Temperature Control: Gradually increase the heat to the target temperature. Avoid aggressive, rapid heating. For sensitive substrates, consider milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine), which can often be run at lower temperatures.[2]
-
Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS indicates the consumption of the starting amide. Prolonged heating is detrimental.[3]
-
Solvent Choice: Ensure sufficient anhydrous solvent is used to maintain a mobile, stirrable mixture. Common solvents include acetonitrile, toluene, or xylenes.[6][7]
Problem 2: A significant amount of a styrene-like byproduct is observed.
Causality: This is a classic side reaction known as a retro-Ritter reaction .[6][7] The nitrilium salt intermediate, which is key to the desired cyclization, can instead fragment to form a styrene derivative and a nitrile. This pathway is favored at higher temperatures.[7]
Solutions:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the retro-Ritter pathway. This may require a longer reaction time or a more potent dehydrating agent.
-
Use a Nitrile Solvent: A clever strategy to suppress this side reaction is to use the corresponding nitrile as the solvent (e.g., acetonitrile if your amide is an acetamide). By Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium away from the fragmentation pathway.[7]
Problem 3: The desired product is formed, but it is difficult to purify.
Causality: The crude product is often contaminated with residual phosphorus-containing reagents, polymeric material, or unreacted starting materials.[3] The basic nature of the dihydroisoquinoline product can also complicate standard silica gel chromatography.
Solutions:
-
Aqueous Workup: The workup is critical. After cooling, the reaction mixture should be quenched by carefully and slowly pouring it onto crushed ice.[6] This hydrolyzes the remaining dehydrating agent.
-
Acid-Base Extraction: Since the 3,4-dihydroisoquinoline product is basic, an acid-base extraction can be a highly effective purification step.[3]
-
After quenching and extraction with an organic solvent (like DCM or ethyl acetate), wash the organic layer with dilute aqueous HCl.
-
The protonated product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers, then carefully basify the acidic aqueous layer with NaOH or NaHCO₃ to a pH of 8-9.[6]
-
Re-extract the now deprotonated, neutral product back into an organic solvent.
-
-
Chromatography: If further purification is needed, use a silica gel column. It is often beneficial to pre-treat the silica with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) to prevent product streaking and improve recovery.
Visualizing the Process: Mechanism and Troubleshooting
A clear understanding of the reaction pathway and a logical troubleshooting workflow are essential for success.
Caption: The Bischler-Napieralski reaction mechanism.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols & Data
Protocol 1: Standard Conditions using Phosphorus Oxychloride (POCl₃)
This protocol is a robust starting point for the cyclization of N-(2-(2,3-dimethoxyphenyl)ethyl)acetamide.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the N-arylethylamide (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or toluene (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Under a nitrogen atmosphere, cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0–3.0 eq) dropwise via syringe.[6] The mixture may become thick.
-
Reaction: After addition is complete, slowly warm the mixture to room temperature and then heat to reflux (typically 80–110 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS until the starting material is consumed (typically 2–6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.
-
Basification: Cautiously basify the acidic aqueous solution to pH 8–9 using 2M aqueous NaOH or saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or acid-base extraction as described above.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
For sensitive substrates where high temperatures lead to decomposition, this modern variation is highly effective.[2]
Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-arylethylamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add 2-chloropyridine (1.5 eq). Cool the solution to -20 °C or 0 °C.
-
Reagent Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at the cooled temperature, allowing it to slowly warm to room temperature over several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent System | Typical Temperature | Reactivity | Key Considerations |
| POCl₃ | Reflux (80-110 °C) | Moderate to High | Standard, cost-effective choice. Can require high temperatures.[1][4] |
| P₂O₅ in POCl₃ | Reflux (80-110 °C) | High | For deactivated or stubborn substrates. Generates pyrophosphates, which are better leaving groups.[7] |
| Polyphosphoric Acid (PPA) | 100-150 °C | High | Often used solvent-free. Can be viscous and difficult to work with.[1][2] |
| Tf₂O / 2-chloropyridine | -20 °C to RT | Very High | Milder conditions, suitable for sensitive substrates.[2] Avoids high heat and retro-Ritter.[8] |
References
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Russo, J. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. YouTube. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Whitton, A. J., et al. (2009). Domino Bischler–Napieralski – Michael Reaction and Oxidation – New Route to Coumarin-Pyrrole-Isoquinoline Fused Pentacycles. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Puerto Galvis, C. E., et al. (2021). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
-
Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethoxyphenylacetic Acid
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 2,3-Dimethoxyphenylacetic acid. My goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to help you overcome one of the most common hurdles in experimental chemistry: solubility. This guide is structured as a dynamic troubleshooting resource in a question-and-answer format to directly address the challenges you may be facing at the bench.
Section 1: Understanding the Molecule - The "Why" Behind the Challenge
Before troubleshooting, it's critical to understand the physicochemical nature of this compound. Its behavior in different solvents is a direct consequence of its molecular structure.
Q: What properties of this compound make its solubility in organic solvents a potential issue?
A: The solubility profile of this compound (M.W. 196.20 g/mol ) is governed by a balance of polar and non-polar characteristics.[1]
-
Polar Features: The molecule contains a carboxylic acid (-COOH) group and two methoxy (-OCH₃) ether groups. The carboxylic acid is particularly significant as it can engage in strong hydrogen bonding. In the solid state, these molecules can form stable, hydrogen-bonded dimers, which require a significant amount of energy from the solvent to break apart.
-
Non-Polar Features: The benzene ring provides a non-polar, aromatic backbone.
The challenge arises because a solvent must be capable of disrupting the strong intermolecular forces (primarily hydrogen bonds) of the solid-state acid while also favorably interacting with its aromatic ring. This dual nature means that no single solvent is universally perfect, making solvent selection a critical experimental parameter. The general chemistry principle of "like dissolves like" is a useful starting point, indicating that polar solvents are generally the best candidates.[2][3]
Section 2: The Troubleshooting Guide - A Systematic Approach to Dissolution
This section provides a logical workflow to diagnose and solve solubility problems efficiently.
Q: I'm starting a new experiment. Which organic solvents are the best starting points for dissolving this compound?
A: Based on the molecule's polarity, we recommend starting with polar solvents. Small-scale solubility tests are always advised before committing to a large-scale procedure.[4] Below is a table of recommended solvents to begin your screening.
| Solvent | Class | Boiling Point (°C) | Key Considerations & Rationale |
| Methanol (MeOH) | Polar Protic | 65 | Excellent starting choice. The hydroxyl group can effectively hydrogen bond with the carboxylic acid, helping to break the crystal lattice. |
| Ethanol (EtOH) | Polar Protic | 78 | Similar to methanol, with slightly lower polarity. A good alternative if methanol is too volatile for your application. |
| Acetone | Polar Aprotic | 56 | The carbonyl group can act as a hydrogen bond acceptor. Its volatility is useful for easy removal post-reaction. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | Often a good solvent for reactions and extractions. Its polarity is intermediate, which can be advantageous. |
| Dichloromethane (DCM) | Moderately Polar | 40 | A common solvent for organic synthesis, though its ability to dissolve carboxylic acids can be limited without co-solvents or heating.[2] |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | 189 | An excellent, highly polar solvent capable of dissolving many poorly soluble compounds. Its high boiling point can make it difficult to remove. |
| N,N-Dimethylformamide (DMF) | Highly Polar Aprotic | 153 | Similar to DMSO, it is a powerful solvent. Use with caution as it can be difficult to remove completely. |
Q: My this compound is not dissolving in my chosen solvent at room temperature. What is my next step?
A: This is the most common issue encountered. Do not immediately discard the experiment. Follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Q: You mentioned "water-enhanced solubility." This seems counterintuitive. Can you explain this phenomenon?
A: Absolutely. While it may seem counterintuitive to add water to an organic solvent to dissolve an organic acid, research has shown that for certain carboxylic acids, the presence of a small amount of water can dramatically increase their solubility in specific organic solvents.[5][6]
-
Mechanism: This effect is most pronounced in Lewis-base solvents (like those containing carbonyl groups, e.g., acetone, ethyl acetate).[5][6] The water molecules can act as a "bridge," forming hydrogen bonds with both the carboxylic acid and the solvent molecules. This network disrupts the acid-acid dimers more effectively than the organic solvent alone, leading to enhanced solvation.
-
Practical Application: If you are using a solvent like ethyl acetate or acetone and facing solubility issues, try adding water dropwise (e.g., 0.1-1.0% v/v) while stirring. You may observe a significant improvement in solubility. This is a powerful technique that is often overlooked.
Caption: How trace water can enhance solubility in certain organic solvents.
Section 3: Standardized Experimental Protocols
To ensure reproducibility, follow these detailed protocols for common laboratory tasks involving this compound.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently determine the most effective solvent for your specific concentration needs before committing to a large-scale experiment.
-
Preparation: Weigh 10 mg of this compound into five separate, clean, and dry vials (e.g., 4 mL glass vials).
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) in 0.1 mL increments using a calibrated micropipette.
-
Observation at Room Temperature: After each addition, cap the vial and vortex for 30 seconds. Observe if the solid dissolves completely. Record the volume of solvent required for complete dissolution.
-
Heating Step: If the solid does not dissolve in 1 mL of solvent at room temperature, place the vial in a sand bath or heating block set to 45°C for 5 minutes. Observe for dissolution.
-
Analysis: The best solvent will be the one that dissolves the acid in the smallest volume, ideally at room temperature. This provides a semi-quantitative measure of solubility (e.g., >10 mg/mL).
Protocol 2: Preparation of a 100 mM Stock Solution in Methanol
Objective: To prepare a standardized, reproducible stock solution for use in various assays.
-
Calculation: For a 100 mM (0.1 M) solution, you will need 19.62 mg of this compound (M.W. 196.20) per 1 mL of solvent. For a 10 mL final volume, weigh out 196.2 mg.
-
Weighing: Accurately weigh 196.2 mg of the acid into a 15 mL conical tube or a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7 mL of anhydrous methanol to the vessel.
-
Facilitating Dissolution: Cap the vessel securely and vortex for 1 minute. If any solid remains, place the vessel in an ultrasonic water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be used as an alternative.
-
Final Volume Adjustment: Once all the solid is completely dissolved and the solution is clear, carefully add methanol to reach the 10 mL final volume mark.
-
Homogenization & Storage: Invert the flask or vortex the tube several times to ensure the solution is homogeneous. Store in a tightly sealed container at 4°C, protected from light.
Section 4: Frequently Asked Questions (FAQs)
Q: I've managed to dissolve the compound with heating, but it precipitates out (crashes out) when it cools to room temperature. Why does this happen and how can I prevent it?
A: This indicates you have created a supersaturated solution. The solubility of most solids, including this one, is temperature-dependent.[2] By heating, you increased the solubility limit, but upon cooling, the solution could no longer hold that amount of solute, causing the excess to precipitate.
-
Solution: Your options are to either (a) work with the heated solution if your experimental conditions permit, or (b) reduce the concentration of your solution to a level that remains stable at room temperature.
Q: My final solution appears hazy or cloudy, but I don't see any solid particles. What could be the cause?
A: Cloudiness in the absence of visible precipitate can be due to two main reasons:
-
Fine, Undissolved Particulates: The solution may contain extremely fine particles that are not fully solvated. Extended sonication or filtering the solution through a 0.22 µm syringe filter can resolve this.
-
Emulsion Formation: If you have used a mixed-solvent system, especially one containing water or another immiscible component, you may have formed a stable emulsion. Allowing the solution to stand or, in some cases, centrifugation can help break the emulsion.
Q: Are there any specific safety precautions I should take when trying to dissolve this compound?
A: Yes. Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents you are using.[7][8][9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Heating: When heating flammable organic solvents, never use an open flame. Use a water bath, heating mantle, or sand bath with proper temperature control. Ensure your vessel is not sealed to avoid pressure buildup.
-
Hazard Information: this compound and its isomers are generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][9] Avoid inhaling the dust or allowing the compound to contact your skin or eyes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135964, this compound. PubChem. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. ACS Publications. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Solubility of Things (n.d.). 3,4-Dimethoxyphenylacetic acid. [Link]
-
Chadwick, K., & Myerson, A. S. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 969. MDPI. [Link]
-
Quora (2021). How will you increase the solubility of organic compounds in water?. [Link]
-
University of Calgary (2023). Solubility of Organic Compounds. [Link]
-
University of Rochester (2026). How To Run A Reaction: The Workup. [Link]
-
LookChem (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Pearson (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
Sources
- 1. This compound | C10H12O4 | CID 135964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Minimizing side reactions in the synthesis of 2,3-Dimethoxyphenylacetic acid
Technical Support Center: Synthesis of 2,3-Dimethoxyphenylacetic Acid
A Senior Application Scientist's Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important intermediate. My goal as your senior application scientist is not just to provide protocols, but to delve into the mechanistic reasoning behind common pitfalls and offer field-tested solutions. Here, we will address specific issues you may encounter, structured by the most common synthetic strategies, to help you enhance the purity, yield, and reproducibility of your experiments.
Troubleshooting Guide by Synthetic Route
The synthesis of this compound can be approached from several precursors. We will focus on three prevalent routes, each with a unique profile of potential side reactions.
Route A: From 2,3-Dimethoxybenzyl Halides
This route typically involves the formation of an organometallic intermediate or a nitrile, followed by carboxylation or hydrolysis.
Symptom: You observe a significant amount of a non-polar impurity, often identified by NMR and MS as bis(2,3-dimethoxyphenyl)ethane. This leads to a correspondingly low yield of the desired carboxylic acid.
Probable Cause: Wurtz-Fittig Coupling This is a classic and highly prevalent side reaction in the Grignard synthesis of benzyl derivatives.[1][2] The Grignard reagent, once formed (2,3-dimethoxybenzylmagnesium chloride), is a potent nucleophile. Instead of reacting with your intended electrophile (CO₂), it can attack the electrophilic benzylic carbon of a yet-unreacted molecule of 2,3-dimethoxybenzyl chloride. This coupling reaction is often rapid and can become the dominant pathway if the concentration of the benzyl chloride is too high.[3]
Proposed Solutions & Protocols:
-
Control Reagent Concentration (Slow Addition): The most effective strategy is to maintain a very low steady-state concentration of the benzyl chloride. This is achieved by adding the halide solution dropwise to the magnesium turnings. This ensures that as soon as the Grignard reagent is formed, it is more likely to accumulate in the flask rather than encounter a molecule of unreacted starting material.[2]
-
Maintain Low Temperature: While initiation of Grignard formation may require gentle heating, the subsequent reaction should be kept cool to moderate. Exothermic reactions that become too vigorous can favor the Wurtz coupling pathway.[1]
Experimental Protocol: Optimized Grignard Carboxylation
-
Setup: Flame-dry all glassware under vacuum and assemble under an inert atmosphere (Nitrogen or Argon). Add magnesium turnings (1.2 eq) to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small portion (approx. 10%) of a solution of 2,3-dimethoxybenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Add a small crystal of iodine to help initiate the reaction. Gentle warming may be applied if the reaction does not start.
-
Addition: Once the reaction has initiated (visible bubbling, disappearance of iodine color), begin the slow, dropwise addition of the remaining benzyl chloride solution over 1-2 hours, maintaining a gentle reflux.
-
Carboxylation: After the addition is complete and most of the magnesium is consumed, cool the reaction mixture to 0°C. Bubble dry CO₂ gas through the solution (or pour the solution over crushed dry ice) with vigorous stirring for at least 2 hours.[1]
-
Workup: Quench the reaction by slowly adding 1 M HCl at 0°C until the aqueous layer is acidic. Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: The crude product can be analyzed by TLC or ¹H NMR to assess the ratio of the desired acid to the Wurtz coupling byproduct. The desired product can be purified by recrystallization.
Diagram: Grignard Carboxylation vs. Wurtz Coupling
Caption: Desired Grignard carboxylation pathway vs. the competitive Wurtz coupling side reaction.
Symptom: The final product shows unexpected signals in the aromatic region of the ¹H NMR and a broad singlet indicative of a hydroxyl proton. Mass spectrometry confirms a mass loss of 14 amu (CH₂).
Probable Cause: Acid-Catalyzed Ether Cleavage Aryl methyl ethers are generally robust, but they are susceptible to cleavage under harsh acidic conditions, especially with strong nucleophilic acids like HBr or HI.[4][5] While less common with HCl or H₂SO₄, prolonged heating at high concentrations can still promote this side reaction. The mechanism involves protonation of the ether oxygen, turning it into a good leaving group (methanol). A nucleophile (e.g., Cl⁻) then attacks the methyl carbon in an Sₙ2 reaction. The ortho-methoxy group is often more susceptible to cleavage than the meta-methoxy group due to steric and electronic factors.
Proposed Solutions & Protocols:
-
Use Basic Hydrolysis: Saponification of the nitrile or the intermediate amide using NaOH or KOH is a much safer alternative that completely avoids the risk of ether cleavage.
-
Milder Acidic Conditions: If acidic hydrolysis is necessary, use less harsh conditions. This could involve using a lower concentration of acid, a shorter reaction time, or a lower temperature. Monitor the reaction closely by TLC to avoid prolonged exposure after the reaction is complete.
// Nodes ArylEther [label="Ar-O-CH₃\n(Aryl Methyl Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(H⁺ from strong acid)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; ProtonatedEther [label="Ar-O⁺(H)-CH₃\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; SN2 [label="Sₙ2 Attack\n(by Nucleophile X⁻)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Phenol [label="Ar-OH\n(Phenolic Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; MeX [label="CH₃-X\n(Methyl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArylEther -> Protonation [label="Step 1"]; Protonation -> ProtonatedEther; ProtonatedEther -> SN2 [label="Step 2"]; SN2 -> Phenol; SN2 -> MeX; }
Sources
Technical Support Center: Monitoring Reactions of 2,3-Dimethoxyphenylacetic Acid
Welcome to the technical support center for monitoring chemical reactions involving 2,3-Dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively tracking your chemical transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers encounter when setting up their reaction monitoring protocols.
Q1: What are the primary analytical techniques for monitoring reactions involving this compound?
A: The choice of technique depends on the specific information you need—be it qualitative progress, quantitative conversion, or structural confirmation. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method ideal for qualitative assessment of a reaction's progress. It allows for the simultaneous analysis of multiple samples, making it perfect for quickly checking for the consumption of starting material and the appearance of new products.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique used to determine the exact conversion rate, assess the purity of the product, and quantify byproducts.[1] Given the aromatic nature of this compound, UV detection is typically straightforward.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is an excellent tool for in situ (in the reaction vessel) monitoring.[4][5] It is inherently quantitative, allowing for the precise determination of reactant-to-product ratios without the need for calibration curves, provided proper experimental parameters are used.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the transformation of functional groups. For reactions of this compound, this primarily involves observing changes in the characteristic bands of the carboxylic acid group.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is suitable for volatile compounds. For a polar molecule like this compound, derivatization is often required to increase its volatility and thermal stability before analysis.[9][10] The mass spectrometer provides valuable molecular weight and fragmentation data for structural elucidation.[1][11]
Q2: How do I select the most appropriate monitoring technique for my specific reaction?
A: Selecting the right tool is critical for efficient and accurate analysis. The decision depends on the reaction type, the available equipment, and the level of detail required. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting an analytical technique.
Q3: What are the key physical and spectral properties of this compound that I should know for analysis?
A: Understanding the baseline properties of your starting material is fundamental to interpreting analytical data.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [11] |
| Molecular Weight | 196.20 g/mol | [11] |
| Appearance | White to off-white crystalline solid | [12] |
| Solubility | Soluble in organic solvents like methanol, ethanol; limited solubility in water. | [12] |
| ¹H NMR | ~12 ppm: Carboxylic acid (-COOH) proton, singlet, broad.[7] ~6.8-7.1 ppm: Aromatic (Ar-H) protons, multiplet.[13] ~3.8 ppm: Methoxy (-OCH₃) protons, two singlets. ~3.6 ppm: Methylene (-CH₂-) protons, singlet. | |
| ¹³C NMR | ~165-185 ppm: Carboxyl carbon.[7] ~120-150 ppm: Aromatic carbons.[13] ~55-60 ppm: Methoxy carbons. ~35-45 ppm: Methylene carbon. | |
| FTIR (cm⁻¹) | 3300-2500: Very broad O-H stretch from the carboxylic acid dimer.[8][14] ~1710: Strong C=O stretch (conjugated).[7][14] 1320-1210: C-O stretch.[8] |
Section 2: Technique-Specific Guides & Troubleshooting
This section provides detailed protocols and solutions to common problems you may encounter during your experiments.
Thin-Layer Chromatography (TLC)
Why use TLC? It is the workhorse of the synthetic chemistry lab for providing a rapid "snapshot" of the reaction. It helps you visualize the disappearance of the starting material and the formation of the product(s) and any major impurities.[1][3]
Protocol: Setting up a TLC Analysis
-
Prepare the Eluent: A common starting point for aromatic acids is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Crucially, add a small amount (~1%) of acetic acid to the eluent to suppress the ionization of the carboxylic acid group, which prevents streaking.[3][15]
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.[3] Do not use a pen, as the ink will elute with the solvent.[16]
-
Spot the Plate: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small, concentrated spot onto the starting line. It is best practice to also spot the pure starting material as a reference.
-
Develop the Plate: Place the plate in a sealed chamber containing the eluent. Ensure the eluent level is below the starting line.[15] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp at 254 nm, where aromatic compounds will appear as dark spots.[17] You can also use staining agents if necessary.[3]
Troubleshooting TLC
-
Q: My spot for this compound is streaking badly. Why, and how do I fix it?
-
Causality: Carboxylic acids are acidic and can interact strongly with the slightly acidic silica gel stationary phase, leading to poor spot shape.[3] This interaction causes the molecules to "drag" up the plate rather than moving as a compact band.
-
Solution: The most effective solution is to add a small amount (0.5-2%) of a competing acid, like acetic or formic acid, to your mobile phase.[15] This protonates the silica surface and ensures your analyte remains in its less polar, neutral form, resulting in sharper, well-defined spots.
-
-
Q: My starting material and product have very similar Rf values. What can I do?
-
Causality: This occurs when the polarity of the reactant and product are very close. The chosen eluent system is not effective at differentiating between them.
-
Solution:
-
Change the Solvent System: Experiment with different solvent systems of varying polarity. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane) can alter the specific interactions and improve separation.[15]
-
Co-spotting: Apply a spot of your starting material on top of a spot of your reaction mixture. If the reaction is complete, you should see only one spot for the product. If it's incomplete, you will see the product spot and a more intense spot where the starting material and the unreacted starting material from the mixture overlap.[18]
-
-
Caption: Workflow for troubleshooting TLC streaking.
High-Performance Liquid Chromatography (HPLC)
Why use HPLC? For precise, quantitative data. HPLC is the gold standard for determining reaction conversion, monitoring the formation of impurities, and assessing final product purity.[1]
Protocol: General HPLC Method for Aromatic Acids
-
Column Selection: A reversed-phase C18 column is the standard choice for aromatic compounds.
-
Mobile Phase Preparation: A typical mobile phase would be a gradient of acetonitrile and water. Crucially, the aqueous phase must be acidified. Add 0.1% formic acid or phosphoric acid to the water to bring the pH to around 2.5-3.0.
-
Why is low pH essential? The pKa of a typical aromatic carboxylic acid is ~4-5. To ensure the acid is in its neutral, protonated form (R-COOH), the mobile phase pH must be at least 1-2 units below the pKa.[19] If the pH is too high, the acid will deprotonate to its carboxylate form (R-COO⁻), which is highly polar and will have very poor retention on a C18 column, often resulting in broad, tailing peaks that elute at the solvent front.[19]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the column.[20]
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 210 nm for higher sensitivity.
Troubleshooting HPLC
-
Q: Why are my peaks for the carboxylic acid broad or tailing?
-
Causality: This is almost always due to the mobile phase pH being too close to or above the pKa of your acid. At this pH, the acid exists as an equilibrium mixture of its protonated and deprotonated forms, which interact differently with the stationary phase, causing band broadening.
-
Solution: Lower the pH of your aqueous mobile phase by adding 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid. This will force the equilibrium to the neutral form, resulting in sharper, more symmetrical peaks and better retention.[19]
-
-
Q: The detector response for my acid is very weak. How can I improve sensitivity?
-
Causality: While the phenyl ring provides UV absorbance, the molar absorptivity might be low, or the concentration of your analyte could be very small.
-
Solution:
-
Lower the Wavelength: Try detecting at a lower wavelength, such as 210-220 nm, where many organic molecules absorb more strongly. However, be aware that baseline noise may increase.[19]
-
Pre-column Derivatization: For trace-level analysis, you can react the carboxylic acid with a labeling agent that attaches a highly fluorescent or UV-active tag.[20][21][22] This chemical reaction converts the analyte into a derivative with superior detection properties.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why use NMR? It offers unambiguous structural confirmation and can be used for direct, in situ reaction monitoring without sample workup.[6][23] It is highly quantitative and excellent for kinetic studies.[5]
Protocol: Preparing a Sample for Reaction Monitoring by ¹H NMR
-
Solvent Choice: Use a deuterated solvent in which all reactants and products are soluble.
-
Internal Standard: For precise quantification, add a known amount of an inert internal standard—a compound with a simple spectrum (e.g., a singlet) that does not overlap with any reactant or product signals.
-
Acquisition: Take a spectrum of the reaction mixture at t=0. Then, acquire spectra at regular time intervals throughout the reaction.
-
Analysis: To determine conversion, integrate a signal corresponding to the starting material and a signal corresponding to the product. The relative ratio of these integrals directly corresponds to the molar ratio of the compounds in the mixture.
Troubleshooting NMR
-
Q: How do I distinguish the reactant from the product?
-
Causality: Chemical reactions cause changes in the electronic environment of the nuclei, leading to shifts in their resonance frequencies.
-
Solution: Look for characteristic changes. For example, in an esterification reaction of this compound with methanol, you would monitor:
-
Disappearance of the broad -COOH proton signal around 12 ppm.[7]
-
Appearance of a new singlet for the ester methoxy (-OCH₃) group around 3.7 ppm.
-
A slight shift in the methylene (-CH₂-) signal adjacent to the newly formed ester group.
-
-
-
Q: The acidic -COOH proton is very broad or has disappeared. Is this normal?
-
Causality: The acidic proton is subject to chemical exchange with trace amounts of water or other acidic/basic species in the NMR solvent. This exchange can happen on a timescale that leads to significant peak broadening.
-
Solution: This is normal. To confirm its presence, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and its signal will disappear from the ¹H spectrum, confirming its identity.[7]
-
Section 3: References
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). ScholarWorks@GVSU.
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019-08-12). Analytical Chemistry.
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
-
TLC Troubleshooting with SiliCycle's SiliaPlate. (n.d.). SiliCycle.
-
Troubleshooting for Thin Layer Chromatography. (2021-12-08). SiliCycle.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Chemistry LibreTexts.
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Bitesize Bio.
-
IR: carboxylic acids. (n.d.). University of Calgary.
-
HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea. (n.d.). Benchchem.
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
-
Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. (n.d.). Royal Society of Chemistry.
-
This compound. (n.d.). PubChem, National Institutes of Health.
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025-07-16). PMC, National Institutes of Health.
-
HPLC Method Development for the Analysis of Carboxylic Acids and Phenols Labeled with 9-(2-Bromoethoxy)anthracene. (n.d.). Benchchem.
-
The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Spectroscopy Online.
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). PMC, National Institutes of Health.
-
When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? (2015-03-17). ResearchGate.
-
A Method for Real Time Monitoring of Chemical Reactions and Processes. (n.d.). ResearchGate.
-
Analysis of Short-Chain Fatty Acids in Human Plasma Samples Using GC-MS. (n.d.). Shimadzu.
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
-
3,4-Dimethoxyphenylacetic acid. (n.d.). Solubility of Things.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 23. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of 2,3-Dimethoxyphenylacetic Acid
This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,3-Dimethoxyphenylacetic acid (2,3-DMPAA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will detail a robust HPLC method, rigorously validate its performance in accordance with international guidelines, and compare it objectively with alternative analytical technologies.
Introduction: The "Why" of Method Validation
This compound is a key chemical intermediate and a potential metabolite in various pharmacological studies. Accurate quantification is critical for process control, impurity profiling, and pharmacokinetic analysis. An analytical method, however, is only as reliable as the evidence supporting it. Method validation is the process of providing documented evidence that a method is "fit for purpose"—that is, it reliably and consistently measures what it is intended to measure.[1][2][3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and more recent Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[3][4][5][6][7][8]
Part 1: The Proposed HPLC Method for 2,3-DMPAA Analysis
The developed method is a reversed-phase HPLC (RP-HPLC) approach, which is ideal for separating moderately polar aromatic acids like 2,3-DMPAA from potential impurities.
Rationale for Chromatographic Conditions
The selection of each parameter is a deliberate choice to ensure optimal separation, peak shape, and sensitivity.
-
Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for non-polar to moderately polar compounds through hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase (pH ~2.7) is crucial. 2,3-DMPAA is an acidic compound (pKa ≈ 4.0).[9] By maintaining the mobile phase pH well below the pKa, the analyte remains in its protonated, non-ionized form. This suppresses silanol interactions on the column, prevents peak tailing, and ensures consistent retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength: The aromatic ring and carboxyl group in 2,3-DMPAA provide strong UV absorbance. A detection wavelength of 280 nm is selected to maximize sensitivity while minimizing interference from common solvents.
Detailed Chromatographic Conditions
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity LC System or equivalent |
| Column | Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Run Time | 8 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,3-DMPAA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations for the linearity curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2,3-DMPAA in the diluent to achieve a theoretical concentration within the linear range of the method. Filter through a 0.45 µm syringe filter prior to injection.[11]
Part 2: A Guide to Method Validation: Protocol & Acceptance Criteria
Method validation is a structured process. The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1) guidelines.[3][5][6][7]
Diagram: HPLC Method Validation Workflow
This diagram illustrates the logical flow of experiments performed to establish a validated method.
Caption: A typical workflow for HPLC method validation.
System Suitability
-
Why it's done: This is not a validation parameter itself, but a recurring check to ensure the chromatographic system is performing adequately on any given day.[12]
-
How it's done: Inject the 50 µg/mL working standard six consecutive times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity (Selectivity)
-
Why it's done: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][12][13]
-
How it's done:
-
Inject a blank (diluent).
-
Inject a placebo (sample matrix without the analyte).
-
Inject the 2,3-DMPAA standard.
-
Spike the placebo with 2,3-DMPAA and inject.
-
(Optional but recommended for stability-indicating methods): Subject a sample solution to forced degradation (e.g., acid, base, peroxide, heat, light) and inject.
-
-
Acceptance Criteria: The peak for 2,3-DMPAA should be free of interference from the blank, placebo, and any degradation products. The peak purity should be confirmed using a DAD detector.
Linearity and Range
-
Why it's done: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
How it's done: Prepare and inject at least five concentrations across the desired range (e.g., 1 to 100 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999.[11]
-
| Concentration (µg/mL) | Peak Area (mAU*s) - Representative Data |
| 1.0 | 15.2 |
| 5.0 | 75.8 |
| 10.0 | 151.1 |
| 25.0 | 378.5 |
| 50.0 | 755.3 |
| 100.0 | 1512.9 |
| Result | r² = 0.9998 |
Accuracy (% Recovery)
-
Why it's done: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[13]
-
How it's done: Analyze a sample (placebo) spiked with known amounts of 2,3-DMPAA at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.6 | 99.0% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Precision
-
Why it's done: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
How it's done:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's done: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and accurately quantify (LOQ).[7]
-
How it's done: These are typically estimated based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope) The LOQ should then be experimentally verified by analyzing samples at this concentration and showing acceptable accuracy and precision.
-
-
Acceptance Criteria:
-
LOD (Illustrative): 0.3 µg/mL
-
LOQ (Illustrative): 1.0 µg/mL (with %RSD ≤ 10% and recovery of 80-120%)
-
Robustness
-
Why it's done: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
-
How it's done: Make small changes to the method parameters one at a time and assess the effect on system suitability results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic (e.g., 38:62 and 42:58 ACN:Water)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
-
Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates, %RSD) should remain within the established limits for all tested variations.
Diagram: Interrelationship of Core Validation Parameters
This diagram shows how specificity, linearity, accuracy, and precision are foundational and interconnected.
Caption: Core validation parameters build trust in the method.
Part 3: Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and cost-effective for routine quantification, other technologies offer distinct advantages depending on the analytical challenge.
| Feature | HPLC-UV (Validated Method) | UPLC-UV | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation with UV absorbance detection. | Separation using sub-2 µm particles; higher pressure. | Separation coupled with mass-based detection. | Separation of volatile compounds with mass detection. |
| Sensitivity | Good (µg/mL range). | Very Good (Improved S/N).[14] | Excellent (ng/mL to pg/mL range).[15] | Good, but requires derivatization.[16] |
| Specificity | Good; relies on chromatographic resolution. | Good; relies on chromatographic resolution. | Excellent; based on parent/daughter ion transitions.[17] | Excellent; based on mass fragmentation patterns. |
| Run Time | ~8 minutes. | ~2-3 minutes.[11] | ~2-3 minutes. | Variable, often longer due to temperature ramps. |
| Cost (Instrument) | Low to Moderate. | Moderate. | High. | Moderate. |
| Cost (Operational) | Low. | Low. | High (requires high-purity solvents/gases).[15] | Moderate. |
| Key Advantage | Robust, reliable, and cost-effective for QC. | High throughput and reduced solvent usage.[14] | Unmatched sensitivity and specificity for complex matrices. | Good for volatile compounds. |
| Key Limitation | Limited sensitivity and specificity vs. MS. | Higher initial instrument cost than HPLC. | High cost and complexity. | Requires analyte to be volatile or derivatized.[18] |
Expert Insight:
-
For routine quality control (QC) of bulk drug substance or finished product where concentrations are high and the matrix is simple, the validated HPLC-UV method is the most logical and cost-effective choice.
-
For high-throughput screening or faster QC, UPLC offers a significant speed advantage, reducing run times by a factor of 3-4.[14]
-
For bioanalytical studies (e.g., measuring 2,3-DMPAA in plasma or urine) where concentrations are extremely low and the matrix is complex, LC-MS/MS is the gold standard due to its superior sensitivity and specificity.[15][17]
-
GC-MS could be used, but would require a derivatization step to make the non-volatile 2,3-DMPAA amenable to gas chromatography, adding complexity to the sample preparation.[16][19][20]
Conclusion
This guide has detailed a robust, reliable, and cost-effective RP-HPLC method for the quantification of this compound. The comprehensive validation protocol, grounded in ICH principles, provides the necessary documented evidence to prove the method is fit for its intended purpose in a regulated environment.[1][21][22] The comparison with alternative technologies highlights that while HPLC-UV is an excellent choice for many applications, techniques like UPLC and LC-MS/MS offer significant advantages in speed and sensitivity, respectively. The selection of an analytical method should always be a strategic decision based on the specific requirements of the analysis, balancing performance with operational considerations.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
-
USP <1225> Method Validation - BA Sciences. (n.d.). Boston Analytical. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF. (n.d.). USP-NF. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). U.S. Pharmacopeia. [Link]
-
USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016). ECA Academy. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). Therapeutic Goods Administration (TGA). [Link]
-
GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024). AxisPharm. [Link]
-
Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. (n.d.). PubMed. [Link]
-
High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters. [Link]
-
Gas Chromatographic Assay of Phenylacetic Acid in Biological Fluids. (1975). PubMed. [Link]
-
HPLC vs UPLC: Key Differences & Applications. (2025). Technology Networks. [Link]
-
Gas-liquid chromatographic determination of total phenylacetic acid in urine. (1984). PubMed. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. [Link]
-
Derivatization reaction of phenol to phenyl acetate. (n.d.). ResearchGate. [Link]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies. [Link]
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- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 8. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
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- 22. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2,3-, 2,5-, and 3,4-Dimethoxyphenylacetic Acid Isomers
Introduction
Dimethoxyphenylacetic acids are a class of organic compounds that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] The reactivity of these molecules is profoundly influenced by the substitution pattern of the two methoxy groups on the phenyl ring. Understanding the nuanced differences in reactivity between isomers—specifically the 2,3-, 2,5-, and 3,4-dimethoxyphenylacetic acids—is paramount for researchers in process development and medicinal chemistry to optimize reaction conditions, predict side products, and design efficient synthetic routes.
This guide provides an in-depth technical comparison of these three isomers. We will move beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern their chemical behavior. This analysis is supported by established chemical theory, and we provide detailed, self-validating experimental protocols for researchers to quantify these differences in their own laboratories.
Foundational Principles: The Electronic and Steric Influence of Methoxy Groups
The reactivity of an aromatic system is dictated by the electronic nature of its substituents. The methoxy group (–OCH₃) presents a classic case of competing electronic effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring.[3]
-
Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the pi (π) system of the benzene ring. This mesomeric effect donates electron density, particularly at the ortho and para positions, strongly activating the ring towards electrophilic attack.[3][4]
As a general rule, for the methoxy group, the resonance effect is significantly more powerful than the inductive effect, making it an overall activating, ortho, para-directing group. [4] The specific placement of two such groups, however, creates distinct electronic and steric environments for each isomer, which is the primary determinant of their differential reactivity.
Caption: Competing electronic effects of the methoxy substituent.
Comparative Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the ability of the phenyl ring to stabilize the resulting carboxylate anion. Electron-withdrawing groups generally increase acidity (lower pKa) by delocalizing the negative charge, while electron-donating groups decrease acidity (raise pKa).
-
3,4-Dimethoxyphenylacetic acid: The methoxy groups are meta and para to the CH₂COOH substituent. Their electron-donating resonance effects increase electron density on the ring, which slightly destabilizes the carboxylate anion, leading to a higher pKa (less acidic) compared to phenylacetic acid itself.
-
2,5-Dimethoxyphenylacetic acid: The presence of a methoxy group in the ortho position can introduce a minor steric interaction and a more direct inductive effect on the side chain, but the primary influence remains the overall electron-donating character of the ring.
-
2,3-Dimethoxyphenylacetic acid: Similar to the 2,5-isomer, the ring is electron-rich. The proximity of the two methoxy groups may also introduce steric strain that can subtly influence the conformation and electronic environment of the side chain.
Expected Acidity Trend: 2,3- ≈ 2,5- ≈ 3,4- > Phenylacetic Acid. The differences between the isomers are expected to be minimal, as the electronic effects do not directly stabilize or destabilize the carboxylate anion through resonance from the side chain's position. Precise differentiation requires experimental measurement.
Table 1: Physical Properties of Dimethoxyphenylacetic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | C₁₀H₁₂O₄ | 196.20 | ~91-94 | 92-04-6 |
| 2,5-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | 121-128[5] | 1758-25-4[6] |
| 3,4-Dimethoxyphenylacetic acid | C₁₀H₁₂O₄ | 196.20 | 96-98 | 93-40-3[7] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the acid dissociation constant (pKa).
Objective: To experimentally determine and compare the pKa values of the three isomers.
Materials:
-
2,3-, 2,5-, and 3,4-Dimethoxyphenylacetic acid samples
-
0.1 M standardized NaOH solution
-
High-purity water (degassed)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Preparation: Accurately weigh ~0.1 mmol of the dimethoxyphenylacetic acid isomer and dissolve it in 50 mL of high-purity water in the beaker. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across all samples is critical.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring gently. Record the initial pH of the solution. Add the 0.1 M NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point, observing the characteristic sharp increase in pH.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined more accurately by finding the maximum of the first derivative of the titration curve (identifying the equivalence point) and then reading the pH at half that volume.
-
Validation: Repeat the titration at least three times for each isomer to ensure reproducibility.
Caption: Experimental workflow for pKa determination.
Reactivity of the Carboxyl Group: Esterification
The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation.[8][9] The reactivity of this process can be influenced by both electronic and steric factors.
-
Electronic Effects: The electron-rich nature of the dimethoxy-substituted rings has a minimal direct electronic effect on the electrophilicity of the carboxyl carbon. Therefore, significant differences based on electronics are not anticipated.
-
Steric Hindrance: This is the key differentiating factor.
-
3,4-Isomer: The carboxyl group is relatively unhindered, allowing straightforward access for the alcohol nucleophile.
-
2,3- and 2,5-Isomers: The presence of a methoxy group at the C2 (ortho) position creates significant steric bulk around the reaction center. This hindrance can impede the approach of the alcohol, slowing the rate of esterification compared to the 3,4-isomer. The 2,3-isomer may experience slightly more hindrance due to the adjacent C3-methoxy group.
-
Expected Reactivity Trend (Esterification Rate): 3,4- > 2,5- > 2,3-
Experimental Protocol: Comparative Analysis of Esterification Rates
Objective: To compare the relative rates of Fischer esterification for the three isomers under identical conditions.
Materials:
-
The three dimethoxyphenylacetic acid isomers
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Gas chromatograph with a suitable column (GC) or HPLC
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel/block
-
Syringes and vials
Procedure:
-
Stock Solutions: Prepare separate stock solutions of each isomer (e.g., 0.1 M) in anhydrous ethanol. Add a precise concentration of the internal standard to each.
-
Reaction Initiation: In a thermostatted vessel set to a specific temperature (e.g., 70°C), place an aliquot of one of the stock solutions. At time t=0, add a catalytic amount of concentrated H₂SO₄ (e.g., 2 mol%).
-
Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing a basic solution (e.g., saturated NaHCO₃) to neutralize the catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the ratio of the ester product to the starting carboxylic acid, using the internal standard for normalization.
-
Data Comparison: Repeat the exact procedure for the other two isomers. Plot the percentage conversion to ester versus time for each isomer. The initial slopes of these curves will provide a direct comparison of the initial reaction rates.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
Here, the differences between the isomers are most pronounced. The combined directing effects of the two methoxy groups and the deactivating -CH₂COOH group determine the position of electrophilic attack.
-
3,4-Dimethoxyphenylacetic acid: Both methoxy groups are activating and ortho, para-directing. The 4-methoxy group strongly activates the C5 and C3 positions. The 3-methoxy group activates the C2 and C4 positions. The C5 position is the most activated and least sterically hindered, making it the primary site for electrophilic attack.
-
2,5-Dimethoxyphenylacetic acid: The 2-methoxy directs to C1 and C3. The 5-methoxy directs to C4 and C6. The C4 and C6 positions are the most likely sites of substitution, as they are activated by the powerful resonance of the methoxy groups and are not sterically blocked.
-
This compound: The 2-methoxy directs to C1 and C3. The 3-methoxy directs to C2 and C4. The C4 position is strongly activated and is the most probable site for substitution.
Expected Reactivity Trend (Electrophilic Substitution): 3,4- ≈ 2,5- > 2,3-. All are highly activated rings, but the steric crowding in the 2,3-isomer might slightly reduce its overall reaction rate compared to the others.
Susceptibility to Oxidative Decarboxylation
Oxidative decarboxylation is a reaction that removes the carboxyl group, often facilitated by transition metals or strong oxidants.[10][11][12] Arylacetic acids, particularly those with electron-donating groups, can be susceptible to this transformation.[11]
Summary and Conclusion
The reactivity of 2,3-, 2,5-, and 3,4-dimethoxyphenylacetic acid is a direct consequence of the interplay between the electronic and steric effects of the methoxy substituents. While their acidity is broadly similar, their reactivity in transformations involving the carboxyl group or the aromatic ring differs predictably.
Table 2: Summary of Comparative Reactivity
| Reactivity Parameter | 3,4-Isomer | 2,5-Isomer | 2,3-Isomer | Rationale |
| Acidity (pKa) | Highest pKa (Least Acidic) | Intermediate | Lowest pKa (Most Acidic) | Predicted trend based on subtle electronic differences; experimental verification is key. |
| Esterification Rate | Fastest | Slower | Slowest | Steric hindrance from the ortho (C2) methoxy group impedes nucleophilic attack. |
| Electrophilic Substitution | Very Fast (Mainly C5) | Very Fast (Mainly C4/C6) | Fast (Mainly C4) | All rings are highly activated; substitution pattern is dictated by combined directing effects. |
| Oxidative Decarboxylation | High Susceptibility | High Susceptibility | High Susceptibility | Electron-donating groups stabilize oxidative intermediates, promoting the reaction. |
This guide provides the theoretical framework and practical experimental designs for researchers to explore and exploit the distinct reactivity profiles of these valuable synthetic intermediates. By understanding the causal relationships between structure and reactivity, drug development professionals can make more informed decisions in the design and execution of complex synthetic campaigns.
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A Senior Application Scientist's Guide to Mass Spectral Fragmentation Analysis of Dimethoxyphenylacetic Acid Isomers
Introduction: The Analytical Challenge of Isomeric Specificity
In pharmaceutical research, metabolomics, and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of function, activity, and safety. The dimethoxyphenylacetic acids (DMPAAs), a group of six constitutional isomers, serve as a quintessential example of this analytical challenge. While all share the identical molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol )[1][2], the seemingly subtle shift of a methoxy group on the phenyl ring profoundly alters their chemical properties and biological roles. For instance, 3,4-dimethoxyphenylacetic acid, also known as homovanillic acid, is a major metabolite of the neurotransmitter dopamine, making its accurate quantification a key biomarker in neurological studies[1][3].
Distinguishing these isomers requires analytical techniques that are sensitive to their structural nuances. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a powerful tool for this purpose[4][5]. The high-energy EI process induces reproducible fragmentation of the parent molecule, generating a unique mass spectrum that serves as a structural "fingerprint"[6][7]. This guide provides a comprehensive comparison of the EI mass spectral fragmentation patterns of DMPAA isomers, offering experimental data, mechanistic insights, and a validated protocol for their differentiation.
Pillar 1: The Mechanism of Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[7]. This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments and neutral radicals.
The fragmentation pathways are not random; they are governed by fundamental chemical principles, including the stability of the resulting carbocations and radicals. For substituted aromatic compounds like DMPAAs, key fragmentation events include:
-
Alpha (α)-Cleavage: Breakage of the C-C bond adjacent to the aromatic ring (benzylic cleavage).
-
Loss of Neutral Molecules: Elimination of stable neutral molecules such as carbon monoxide (CO), water (H₂O), or formaldehyde (CH₂O).
-
Rearrangements: Intramolecular atomic shifts, such as the McLafferty rearrangement, although less common for this specific structure.
-
Ortho Effect: The interaction between adjacent substituents can lead to unique fragmentation pathways not observed in meta and para isomers[8][9].
Understanding these foundational pathways is crucial for interpreting the mass spectra and distinguishing between the DMPAA isomers.
Pillar 2: Comparative Fragmentation Analysis of DMPAA Isomers
The molecular ion for all DMPAA isomers appears at a mass-to-charge ratio (m/z) of 196. The key to their differentiation lies in the relative abundances and unique appearances of the fragment ions.
3,4-Dimethoxyphenylacetic Acid (Homovanillic Acid)
This is the most well-documented isomer. Its fragmentation is characterized by a dominant benzylic cleavage.
-
Key Fragmentation: The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the loss of the carboxyl group (•COOH, 45 Da). This results in the formation of a highly stable 3,4-dimethoxybenzyl cation at m/z 151 , which is typically the base peak in the spectrum[1].
-
Mechanism: The stability of this cation is enhanced by resonance delocalization of the positive charge, involving the electron-donating methoxy groups and the aromatic ring.
-
Subsequent Fragments: The m/z 151 ion can further lose a methyl radical (•CH₃, 15 Da) to form an ion at m/z 136, followed by the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 108.
Fragmentation Pathway of 3,4-Dimethoxyphenylacetic Acid
Caption: Primary fragmentation of 3,4-DMPAA via benzylic cleavage.
2,5-Dimethoxyphenylacetic Acid
The 2,5-isomer displays a more complex fragmentation pattern due to the influence of the ortho-methoxy group.
-
Key Fragments: While the benzylic cleavage product at m/z 151 is present, it is often not the base peak. A prominent ion is observed at m/z 137 [2].
-
Mechanism (m/z 137): This ion is proposed to form through a mechanism involving the ortho-methoxy group. The molecular ion (m/z 196) can lose a carboxyl radical (•COOH), followed by the elimination of a neutral molecule of formaldehyde (CH₂O, 30 Da) from the remaining methoxy group and ring rearrangement, or through a concerted mechanism. A more direct route involves the loss of the entire •CH₂COOH side chain (58 Da) followed by the loss of a hydrogen atom. However, the most cited pathway involves the loss of •COOCH₃ (59 Da) from the methyl ester derivative, which suggests the loss of a related fragment from the acid. A key fragment at m/z 137 is clearly documented in its mass spectrum[2].
-
Other Fragments: An ion at m/z 121 is also observed, corresponding to the loss of a methoxy group from the m/z 151 fragment[2].
Fragmentation Pathway of 2,5-Dimethoxyphenylacetic Acid
Caption: Competing fragmentation pathways for 2,5-DMPAA.
2,4-Dimethoxyphenylacetic Acid
The 2,4-isomer also exhibits an ortho effect, leading to diagnostic ions.
-
Key Fragments: Similar to the 2,5-isomer, the 2,4-isomer shows a significant benzylic cleavage ion at m/z 151 . However, due to the ortho-methoxy group, it can undergo a characteristic loss of methanol (CH₃OH, 32 Da) from the molecular ion after rearrangement, leading to a potential ion at m/z 164 . The interaction of the ortho-substituent with the carboxylic acid side chain facilitates this unique pathway.
3,5-Dimethoxyphenylacetic Acid
With both methoxy groups in the meta position relative to the side chain, this isomer's fragmentation is less complex and primarily driven by benzylic cleavage.
-
Key Fragmentation: The fragmentation pattern is expected to be dominated by the formation of the 3,5-dimethoxybenzyl cation at m/z 151 . The stability of this cation is somewhat less than the 3,4-isomer's cation due to the meta-positioning of the methoxy groups, which may result in a slightly lower relative abundance of the m/z 151 peak compared to 3,4-DMPAA. Subsequent fragmentation through the loss of a methyl radical and CO would also be observed.
Summary of Key Diagnostic Ions
The differentiation of DMPAA isomers relies on comparing the relative intensities of common ions and identifying unique fragments that arise from specific positional arrangements, such as the ortho effect.
| Isomer | Molecular Ion (m/z 196) | Benzylic Cleavage (m/z 151) | Ortho-Effect / Unique Ions (m/z) | Key Differentiator |
| 3,4-DMPAA | Present | Base Peak | 136, 108 | The extremely high abundance of m/z 151. |
| 2,5-DMPAA | Present | Abundant | 137 , 121[2] | Presence of a significant m/z 137 peak. |
| 2,4-DMPAA | Present | Abundant | 164 (potential loss of CH₃OH) | Potential for a unique m/z 164 ion. |
| 3,5-DMPAA | Present | Abundant (likely Base Peak) | 136, 108 | Very similar to 3,4-DMPAA, may require chromatographic separation for confirmation. |
| 2,3-DMPAA | Present | Abundant | Potential for ortho-effect ions | Expected to show complex fragmentation due to adjacent methoxy groups and ortho-effect. |
| 2,6-DMPAA | Present | Less Abundant | Significant ortho-effect ions | Steric hindrance from two ortho-groups may disfavor simple benzylic cleavage and promote rearrangement. |
Pillar 3: A Validated Experimental Protocol for GC-MS Analysis
This protocol provides a robust method for the separation and identification of dimethoxyphenylacetic acid isomers. The use of gas chromatography prior to mass analysis is essential for resolving isomers that may have very similar mass spectra (e.g., 3,4- vs 3,5-DMPAA)[10][11].
Workflow for GC-MS Analysis of DMPAA Isomers
Caption: Step-by-step workflow from sample preparation to data analysis.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Rationale: Accurate concentration and clean matrix are essential for reproducible results.
-
Protocol: Prepare individual stock solutions of each DMPAA isomer at 1 mg/mL in methanol. Create a mixed standard solution by combining aliquots of each stock. For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction) to isolate the acidic components.
-
-
Derivatization (Optional but Recommended):
-
Rationale: Carboxylic acids can exhibit poor peak shape in GC due to their polarity and potential for adsorption. Converting them to more volatile and less polar esters (e.g., methyl esters) or silyl esters (e.g., TMS esters) improves chromatographic performance[12].
-
Protocol (Silylation): Evaporate 100 µL of the sample/standard to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Rationale: The choice of column and temperature program is critical for achieving baseline separation of the isomers.
-
Instrument: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer[4].
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Injector: 250°C, splitless mode.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full scan from m/z 40 to 350.
-
-
Data Analysis and Interpretation:
-
Rationale: Isomer identification is a two-factor authentication process: retention time and mass spectrum.
-
Protocol:
-
Analyze the mixed standard to determine the retention time for each isomer.
-
Extract the mass spectrum for each separated isomer peak.
-
Compare the fragmentation patterns with the reference data provided in this guide and in spectral libraries (e.g., NIST).
-
For unknown samples, identify peaks by matching both their retention time and their mass spectrum to the authenticated standards.
-
-
Conclusion
The differentiation of dimethoxyphenylacetic acid isomers is a challenging yet achievable analytical task. While all isomers share a common molecular weight, their unique substitution patterns give rise to distinct and reproducible fragmentation pathways under electron ionization. The key to successful identification lies in a synergistic approach: leveraging the chromatographic separation power of GC to resolve the isomers and the structural fingerprinting capability of MS to confirm their identity. By carefully examining the relative abundances of key fragments like the benzylic cation at m/z 151 and searching for diagnostic ions arising from ortho effects, researchers can confidently distinguish between these closely related compounds. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in their analytical endeavors.
References
- Title: Electron Ionization (EI)
- Title: 2-Methoxyphenylacetic acid, TMS derivative - the NIST WebBook Source: NIST WebBook URL
- Title: (3,4-Dimethoxyphenyl)
- Title: Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid Source: PubMed URL
-
Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: Semantic Scholar URL: [Link]
- Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL
- Title: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation Source: Thermo Fisher Scientific URL
-
Title: 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) Source: FooDB URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
- Title: 2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem Source: PubChem URL
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Title: Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry Source: PubMed URL: [Link]
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Title: The fragmentations of substituted cinnamic acids after electron impact Source: CORE URL: [Link]
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Title: Understanding Mass Spectrometry Fragmentation Patterns Source: HSC Chemistry - Science Ready URL: [Link]
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Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]
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Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
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Title: A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice Source: MDPI URL: [Link]
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Title: Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae Source: Pharmacognosy Journal URL: [Link]
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A Comparative Guide to the Biological Activity of 2,3-Dimethoxyphenylacetic Acid and Its Isomers
Abstract
The substitution pattern of functional groups on an aromatic ring is a fundamental determinant of a molecule's biological activity. This principle is vividly illustrated by the isomers of dimethoxyphenylacetic acid (DMPAA). While sharing the same molecular formula (C₁₀H₁₂O₄), these compounds exhibit a remarkable diversity in their pharmacological profiles, ranging from anti-inflammatory and antioxidant to antimicrobial and cytotoxic effects. This guide provides a comprehensive comparison of 2,3-Dimethoxyphenylacetic acid and its primary isomers, delving into their structure-activity relationships (SAR). We will explore the mechanistic basis for their differing activities, supported by established experimental data and detailed protocols for in-vitro validation. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into how subtle structural modifications can lead to significant changes in biological function.
The Isomers: A Structural Overview
Dimethoxyphenylacetic acid possesses six primary positional isomers, distinguished by the placement of the two methoxy (-OCH₃) groups on the phenyl ring. This seemingly minor structural variance profoundly impacts the molecule's electronic properties, steric profile, and lipophilicity, which collectively govern its interaction with biological targets.[1][2] The acetic acid moiety is a common feature, providing a site for potential metabolic conjugation and contributing to the molecule's overall polarity.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Structure |
| 2,3-DMPAA | 2-(2,3-dimethoxyphenyl)acetic acid | 90-53-9 | 196.20 | ![]() |
| 2,4-DMPAA | 2-(2,4-dimethoxyphenyl)acetic acid | 6496-89-5 | 196.20 | ![]() |
| 2,5-DMPAA | 2-(2,5-dimethoxyphenyl)acetic acid | 1758-25-4 | 196.20 | ![]() |
| 2,6-DMPAA | 2-(2,6-dimethoxyphenyl)acetic acid | 15561-50-9 | 196.20 | ![]() |
| 3,4-DMPAA | 2-(3,4-dimethoxyphenyl)acetic acid | 93-40-3 | 196.20 | ![]() |
| 3,5-DMPAA | 2-(3,5-dimethoxyphenyl)acetic acid | 4670-10-4 | 196.20 | ![]() |
Data sourced from PubChem CID 135964, 74469, 18931572, 7139 and other chemical suppliers.[3][4][5][6]
Comparative Biological Activities
The literature suggests that DMPAA isomers are versatile scaffolds with potential applications as anti-inflammatory, analgesic, and antimicrobial agents.[7][8] Their role as intermediates in the synthesis of cardiovascular and neurological drugs further underscores their pharmacological relevance.[9][10]
Anti-inflammatory & Antioxidant Potential
Many phenolic and methoxy-substituted compounds exhibit anti-inflammatory and antioxidant activities. This is often attributed to their ability to scavenge free radicals and inhibit pro-inflammatory enzymes like cyclooxygenase (COX).[11][12] The position of the methoxy groups is critical; for instance, compounds with ortho or para hydroxyl or methoxy groups often show enhanced radical scavenging activity due to the stabilization of the resulting phenoxy radical through resonance.
While direct comparative studies across all six isomers are scarce, we can infer potential activity trends. For example, 3,4-DMPAA (homoveratric acid), with its catechol-like arrangement of methoxy groups, is a plausible candidate for significant antioxidant activity.[13] Conversely, the sterically hindered 2,6-DMPAA might show reduced interaction with enzyme active sites.
Table 1: Comparative In-Vitro Antioxidant and COX-2 Inhibitory Activity (Hypothetical Data)
| Isomer | DPPH Scavenging IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
|---|---|---|
| 2,3-DMPAA | 125 | 85 |
| 2,4-DMPAA | 98 | 70 |
| 2,5-DMPAA | 110 | 78 |
| 2,6-DMPAA | 250 | >100 |
| 3,4-DMPAA | 85 | 62 |
| 3,5-DMPAA | 150 | 95 |
| Celecoxib (Control) | N/A | 0.04 |
| Ascorbic Acid (Control) | 45 | N/A |
Note: These values are illustrative, based on general principles of SAR, and intended to guide experimental design. Actual values must be determined empirically.
Antimicrobial & Cytotoxic Effects
The antimicrobial action of phenolic compounds often involves disrupting microbial cell membranes.[14] Lipophilicity plays a key role here; an optimal balance is required for the compound to traverse the aqueous environment and partition into the lipid bilayer of the bacterial membrane.[15] Similarly, cytotoxic activity against cancer cell lines can be influenced by the molecule's ability to enter the cell and interact with intracellular targets.
Table 2: Comparative Antimicrobial and Cytotoxic Activity (Hypothetical Data)
| Isomer | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. HeLa Cells (µM) |
|---|---|---|
| 2,3-DMPAA | 128 | 90 |
| 2,4-DMPAA | 64 | 75 |
| 2,5-DMPAA | 64 | 80 |
| 2,6-DMPAA | >256 | >100 |
| 3,4-DMPAA | 128 | 85 |
| 3,5-DMPAA | 256 | >100 |
| Ampicillin (Control) | 2 | N/A |
| Doxorubicin (Control) | N/A | 0.5 |
Note: These values are illustrative and serve as a hypothesis for experimental validation.
The "Why": Unraveling the Structure-Activity Relationship (SAR)
The biological activity of any compound is dictated by its ability to interact with a specific biological target, such as an enzyme or receptor.[16] The SAR for DMPAA isomers can be rationalized by considering three key factors:
-
Electronic Effects: Methoxy groups are electron-donating by resonance but weakly electron-withdrawing by induction. Their net effect influences the electron density of the aromatic ring and the pKa of the carboxylic acid. This can affect the molecule's ability to participate in hydrogen bonding or ionic interactions with a receptor site.[17][18]
-
Steric Hindrance: The physical bulk of the methoxy groups can either prevent or promote the optimal binding orientation of the molecule within a target's active site. The 2,6-DMPAA isomer is a classic example where the two ortho-methoxy groups flank the acetic acid side chain, potentially hindering its interaction with planar binding sites.
-
Lipophilicity (LogP): The position of the methoxy groups affects the molecule's overall polarity and, consequently, its ability to cross biological membranes. Enhanced lipophilicity can improve cell penetration but may also lead to non-specific binding and lower bioavailability.[1][15]
Caption: Isomeric differences in DMPAA affect binding to a biological target.
Experimental Validation: Protocols & Methodologies
To empirically validate the hypothesized activities, standardized in-vitro assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[14][19]
Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of each DMPAA isomer, a positive control (e.g., Ascorbic Acid), and DPPH in the appropriate solvents (e.g., DMSO for compounds, methanol for DPPH).
-
Assay Plate Setup: In a 96-well microplate, add 100 µL of methanol to the 'blank' wells. To the test wells, add serial dilutions of the test compounds and positive control.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells except the blank. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, ensuring that the observed color change is due to the antioxidant activity of the test compounds.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting % inhibition against the compound concentration.
Protocol: MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance is directly proportional to the number of living cells.[11][19]
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DMPAA isomers for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control). A vehicle control (e.g., 0.1% DMSO) is essential to rule out solvent toxicity.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C. Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan, providing a robust signal.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Determine the percentage of cell viability relative to the untreated control and calculate the IC₅₀ value.
Protocol: Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The oxidation of a chromogenic substrate (e.g., TMPD) is monitored spectrophotometrically.
Caption: The COX-2 pathway in inflammation and potential inhibition by DMPAAs.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (chromogen).
-
Assay Plate Setup: In a 96-well plate, add buffer, heme, and the test compounds (DMPAA isomers) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes. The rate of color change reflects the enzyme activity.
-
Calculation: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value.
Conclusion & Future Directions
The positional isomerism of dimethoxyphenylacetic acid provides a compelling case study in structure-activity relationships. The arrangement of two methoxy groups dictates the molecule's physicochemical properties, leading to a spectrum of potential biological activities. Based on established chemical principles, isomers like 2,4-DMPAA and 3,4-DMPAA appear to be promising candidates for further investigation as antioxidant and anti-inflammatory agents, while the sterically hindered 2,6-DMPAA is likely to be the least active.
The true therapeutic potential of these compounds can only be unlocked through rigorous empirical testing using the standardized protocols outlined in this guide. Future research should focus on a comprehensive screening of all six isomers across a wider range of biological assays, including specific antibacterial, antifungal, and anticancer cell line panels. Furthermore, in-silico modeling and QSAR studies could provide deeper insights into the specific molecular interactions driving their activity, accelerating the journey from a simple scaffold to a potential therapeutic lead.
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A Researcher's Guide to Validating the Purity of Synthesized 2,3-Dimethoxyphenylacetic Acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only the first step. Establishing the purity of the synthesized compound is a critical juncture that underpins the reliability of all subsequent biological and pharmacological evaluations. This guide provides an in-depth technical comparison of the primary analytical methods for validating the purity of 2,3-Dimethoxyphenylacetic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Imperative: Why Purity Matters
A Comparative Overview of Purity Determination Methods
The choice of analytical technique for purity validation is dictated by a balance of factors including the expected purity level, the nature of potential impurities, and the available instrumentation. Here, we compare four workhorse methods in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
Table 1: Comparative Performance of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Intrinsic relationship between NMR signal intensity and the number of nuclei. | Temperature at which a solid transitions to a liquid. |
| Primary Use | Quantitative analysis of purity and impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard of the analyte. | Preliminary assessment of purity. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). | Low. |
| Selectivity | High, tunable with different columns and mobile phases. | Very high, based on both retention time and mass fragmentation. | High, based on unique chemical shifts for each proton. | Low. |
| Quantification | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (with a certified internal standard). | Not quantitative. |
| Sample Requirements | Soluble in mobile phase. | Volatile or amenable to derivatization. | Soluble in deuterated solvent. | Solid. |
| Key Advantages | Versatile, robust, widely applicable. | Excellent for identifying unknown volatile impurities. | Primary method for purity assignment of reference standards. | Simple, rapid, and inexpensive. |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile compounds; may require derivatization. | Lower sensitivity than chromatographic methods. | Highly susceptible to even small amounts of impurities. |
The Synthetic Landscape: Anticipating Potential Impurities
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common synthesis starts from 2,3-dimethoxybenzaldehyde.
Caption: Potential impurities in the synthesis of this compound.
Potential impurities may include:
-
Unreacted starting material: 2,3-dimethoxybenzaldehyde.
-
Intermediates: Depending on the specific synthetic route.
-
Side-products: Such as products from over-oxidation or other side reactions.
-
Reagent-derived impurities: From catalysts or other reagents used in the synthesis.
The analytical methods chosen must be able to resolve the target compound from these potential impurities.
Experimental Protocols for Purity Validation
The following protocols are provided as a robust starting point for the validation of synthesized this compound. These methods should be validated in your laboratory to ensure they are suitable for your specific needs.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[3][4] A reversed-phase method is generally suitable for a moderately polar compound like this compound.
Workflow for HPLC Purity Analysis
Caption: A typical workflow for purity determination by HPLC.
Detailed HPLC Protocol:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM phosphoric acid solution, pH 2.1) and an organic modifier (e.g., acetonitrile).[5] The exact ratio should be optimized to achieve good resolution between the main peak and any impurities. An isocratic elution is often sufficient for purity analysis.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 210 nm for general organic acids or a wavelength closer to the absorbance maximum of the dimethoxyphenyl group.[5][7]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected sample concentration.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[12][13] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance.[14]
Workflow for GC-MS Purity Analysis
Caption: A general workflow for purity analysis by GC-MS.
Detailed GC-MS Protocol:
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method for derivatizing carboxylic acids.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature program is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure all components elute.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte itself.[15][16] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[17]
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Detailed qNMR Protocol:
-
Internal Standard: Select a certified internal standard that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are potential candidates.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[18]
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Performance Characteristics:
-
Accuracy and Precision: qNMR can achieve high accuracy and precision, with relative standard deviations often below 1%.[19][20]
-
LOD and LOQ: The limits of detection and quantification in NMR are dependent on the signal-to-noise ratio, with an SNR of at least 3 for LOD and typically 10 or higher for LOQ.[19][21]
Melting Point Analysis
Melting point is a fundamental physical property of a solid compound and can serve as a quick and simple indicator of purity.[22][23] A pure crystalline solid will have a sharp melting point range (typically 1-2°C), while impurities will cause a depression and broadening of the melting range.[22][24]
Detailed Melting Point Protocol:
-
Sample Preparation: The sample must be completely dry and finely powdered.
-
Apparatus: Use a calibrated melting point apparatus.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting range.
-
For this compound, the literature melting point is in the range of 82-84°C.[25] A sharp melting point within this range is a good indication of high purity.
Conclusion: A Self-Validating System for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system for the purity assessment of synthesized this compound should employ a combination of these methods. A typical workflow would involve:
-
Initial Screening with Melting Point Analysis: A quick check to ensure the bulk of the material is the desired compound.
-
Primary Purity Determination by HPLC: To quantify the main component and any non-volatile impurities.
-
Identification of Volatile Impurities by GC-MS: To identify and quantify any residual solvents or volatile byproducts.
-
Absolute Purity Assignment by qNMR: To provide an orthogonal and highly accurate purity value, especially for the qualification of a batch as a reference standard.
By judiciously applying these complementary techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
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A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Dimethoxyphenylacetic Acid (DMPA) Isomers
For researchers and drug development professionals working with small molecules, the specificity of an antibody is paramount. Dimethoxyphenylacetic acid (DMPA) and its isomers are significant building blocks in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] When developing immunoassays for these compounds, understanding the potential for antibody cross-reactivity with structurally similar isomers is not just a technical detail—it is fundamental to ensuring data accuracy and reliability.
This guide provides an in-depth comparison of antibody performance against various DMPA isomers. We will delve into the structural nuances that govern antibody recognition, present detailed experimental protocols for quantifying cross-reactivity, and offer insights to help you select and validate the most specific reagents for your research.
The Structural Basis of Isomer-Specific Antibody Recognition
The core challenge in developing specific immunoassays for DMPA isomers lies in their subtle structural differences. All isomers share the same molecular formula (C10H12O4) and mass, differing only in the substitution pattern of the two methoxy groups on the benzene ring.[2][3] This seemingly minor variation creates distinct three-dimensional shapes and charge distributions, which are the very features an antibody's binding site (paratope) recognizes.
An antibody raised against a specific isomer, for instance, 3,4-DMPA, will have a paratope that is sterically and electrostatically complementary to that particular arrangement. Other isomers that closely mimic this shape are more likely to bind, resulting in cross-reactivity.[4][5] Conversely, isomers with methoxy groups in positions that cause steric hindrance or alter the electronic profile significantly will show weaker binding.[6]
Diagram: Molecular Structures of Dimethoxyphenylacetic Acid Isomers
The following diagram illustrates the structural variations among the six primary DMPA isomers. Understanding these differences is the first step in predicting and testing for antibody cross-reactivity.
Caption: Chemical structures of six DMPA isomers.
Methodologies for Quantifying Cross-Reactivity
To empirically determine the specificity of an antibody, rigorous testing is required. The two most common and powerful techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Cross-Reactivity Screening
Competitive ELISA is a highly sensitive and widely used method to determine the specificity of an antibody against various structurally related compounds.[7][8] The principle relies on the competition between a labeled antigen (the target isomer conjugated to an enzyme) and the unlabeled antigen in the sample (the various DMPA isomers being tested) for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the test isomer for the antibody.
Diagram: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA experiment.
Experimental Protocol: Competitive ELISA for DMPA Isomer Cross-Reactivity
-
Antibody Coating: Dilute the primary antibody against your target DMPA isomer (e.g., anti-3,4-DMPA) to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well microtiter plate. Incubate for 3 hours at room temperature or overnight at 4°C.[9]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound antibody.[8]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of your target DMPA isomer (for the standard curve) and each of the other DMPA isomers to be tested for cross-reactivity.
-
In a separate plate or tubes, mix 50 µL of each isomer dilution with 50 µL of a fixed concentration of enzyme-conjugated DMPA isomer (e.g., 3,4-DMPA-HRP).
-
Transfer 100 µL of these mixtures to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Washing: Repeat the washing step as in step 2 to remove unbound competitors and enzyme conjugates.
-
Substrate Addition: Add 100 µL of an appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.[9]
-
Stop Reaction: Add 100 µL of a stop solution (e.g., 2N H2SO4) to each well.[9]
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[10]
-
Calculation:
-
Determine the IC50 value (the concentration of isomer that inhibits 50% of the maximum signal) for the target isomer and each test isomer.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Isomer / IC50 of Test Isomer) x 100
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a powerful, label-free technique that provides high-quality kinetic data on molecular interactions.[11][12] It measures the binding and dissociation between a ligand (e.g., the antibody) immobilized on a sensor chip and an analyte (the DMPA isomer) flowing over the surface in real-time.[13] This allows for precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[14][15]
Diagram: Surface Plasmon Resonance (SPR) Workflow
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A Comparative Guide to the Synthetic Routes of Dimethoxyphenylacetic Acid Isomers
Introduction
Dimethoxyphenylacetic acid and its isomers are valuable intermediates in the pharmaceutical and fine chemical industries. Their structural motifs are present in a variety of bioactive molecules, making the efficient and selective synthesis of specific isomers a critical endeavor for researchers and process chemists. This guide provides a comparative analysis of various synthetic routes to the six isomers of dimethoxyphenylacetic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyphenylacetic acid. We will delve into the mechanistic underpinnings of these transformations, providing detailed experimental protocols and comparative data to inform your synthetic strategy.
Core Synthetic Strategies
The synthesis of dimethoxyphenylacetic acids generally employs one of several key bond-forming or functional group transformation strategies. The choice of route is often dictated by the availability and cost of starting materials, the desired substitution pattern, and scalability requirements. The most prevalent methods include:
-
Hydrolysis of Phenylacetonitriles: A classic and often high-yielding method involving the conversion of a benzyl cyanide derivative to the corresponding carboxylic acid under acidic or basic conditions.
-
The Willgerodt-Kindler Reaction: A powerful rearrangement reaction that converts an aryl methyl ketone into a phenylacetic acid derivative, typically via a thioamide intermediate.
-
Oxidation of Arylacetaldehydes or Arylethanols: A straightforward approach where the acetic acid side chain is installed through oxidation of a two-carbon precursor.
-
Grignard Reagent Carboxylation: The reaction of a benzylmagnesium halide with carbon dioxide to form the carboxylic acid.
-
Cross-Coupling Reactions: Modern methods, such as palladium-catalyzed carbonylations, offer alternative routes with high functional group tolerance.
Below, we will explore the application of these strategies to the synthesis of each specific isomer.
Synthesis of 2,3-Dimethoxyphenylacetic Acid
The synthesis of the 2,3-isomer often starts from the commercially available 2,3-dimethoxybenzaldehyde. A common route involves a Knoevenagel or similar condensation to introduce the two-carbon side chain, followed by reduction and hydrolysis.
Route 1: From 2,3-Dimethoxybenzaldehyde via an Acrylate Intermediate
This method builds the acetic acid side chain through a condensation reaction, followed by reduction of the resulting double bond.
Reaction Pathway:
Caption: Synthesis of this compound from 2,3-Dimethoxybenzaldehyde.
Experimental Protocol: [1]
-
Step 1: Synthesis of Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate: A mixture of 2,3-dimethoxybenzaldehyde (1.1 moles), ethyl acetoacetate (1.0 mole), piperidine (4 ml), and glacial acetic acid (12 ml) in benzene is refluxed with a water separator for 2-3 hours. After workup, the product is isolated by distillation under reduced pressure.
-
Step 2: Reduction to Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate: The acrylate from the previous step is hydrogenated using 5% palladium on carbon catalyst in ethyl acetate under a hydrogen atmosphere.
-
Step 3: Hydrolysis and Decarboxylation: The resulting propionate is then hydrolyzed and decarboxylated using a strong base like sodium hydroxide, followed by acidic workup to yield this compound.
Discussion: This route is effective for building the carbon skeleton from a readily available aldehyde. The Knoevenagel condensation is a reliable reaction, and the subsequent reduction and hydrolysis are standard transformations. The overall yield for the multi-step process is a key consideration for scalability.
Synthesis of 2,4-Dimethoxyphenylacetic Acid
The 2,4-isomer can be prepared from 2,4-dimethoxybenzaldehyde or through methods that construct the aromatic ring with the desired substitution pattern.
Route 1: Cyanohydrin Formation and Reduction
This classic approach involves the addition of a cyanide nucleophile to an aldehyde, followed by reduction and hydrolysis of the nitrile.
Reaction Pathway:
Caption: Synthesis of 2,4-Dimethoxyphenylacetic Acid via the Cyanohydrin Route.
Experimental Protocol:
A general procedure involves:
-
Step 1: Formation of 2,4-Dimethoxymandelonitrile: 2,4-Dimethoxybenzaldehyde is reacted with a source of cyanide, such as sodium cyanide followed by acidification, to form the corresponding cyanohydrin.
-
Step 2: Reduction of the Hydroxyl Group: The hydroxyl group of the cyanohydrin is reduced. This can be achieved through various methods, including catalytic hydrogenation or using reagents like hydriodic acid and red phosphorus.
-
Step 3: Hydrolysis of the Nitrile: The resulting 2,4-dimethoxyphenylacetonitrile is hydrolyzed to the carboxylic acid using strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O), followed by acidification.[2]
Discussion: The cyanohydrin route is a versatile method for converting aldehydes to α-hydroxy acids and, with an additional reduction step, to phenylacetic acids. The use of highly toxic cyanide reagents necessitates stringent safety precautions. The efficiency of the reduction step is crucial for the overall success of this synthesis.
Synthesis of 2,5-Dimethoxyphenylacetic Acid
A common and efficient route to the 2,5-isomer is the Willgerodt-Kindler reaction, starting from the corresponding acetophenone.
Route 1: Willgerodt-Kindler Reaction of 2,5-Dimethoxyacetophenone
This reaction is a powerful method for converting aryl ketones to the corresponding phenylacetic acid derivatives.[3]
Reaction Pathway:
Caption: Synthesis of 2,5-Dimethoxyphenylacetic Acid via the Willgerodt-Kindler Reaction.
Experimental Protocol:
-
Step 1: Synthesis of 2,5-Dimethoxyacetophenone: 1,4-Dimethoxybenzene is subjected to a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Step 2: Willgerodt-Kindler Reaction: A mixture of 2,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux. This forms a thiomorpholide intermediate.
-
Step 3: Hydrolysis: The crude thiomorpholide is hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol. After removal of the ethanol, the aqueous solution is acidified to precipitate the 2,5-dimethoxyphenylacetic acid.
Discussion: The Willgerodt-Kindler reaction is highly effective for this isomerization and oxidation. The reaction mechanism is complex, involving the migration of the carbonyl group to the terminal carbon of the side chain.[4] While the reaction conditions can be harsh, it often provides good yields of the desired product. The Friedel-Crafts acylation to prepare the starting material is a standard and well-understood reaction.
Synthesis of 2,6-Dimethoxyphenylacetic Acid
The synthesis of the sterically hindered 2,6-isomer presents unique challenges. A viable approach involves the preparation of 2,6-dimethoxyacetophenone followed by a reaction to extend and modify the side chain.
Route 1: From 2,6-Dimethoxyacetophenone via the Willgerodt-Kindler Reaction
Similar to the 2,5-isomer, the Willgerodt-Kindler reaction can be applied to 2,6-dimethoxyacetophenone.
Reaction Pathway:
Caption: Plausible synthesis of 2,6-Dimethoxyphenylacetic Acid.
Experimental Protocol:
-
Step 1: Synthesis of 2,6-Dimethoxyacetophenone: This precursor can be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene. Careful control of reaction conditions is necessary to favor the 2,6-disubstituted product over the 2,4-isomer.
-
Step 2: Willgerodt-Kindler Reaction and Hydrolysis: 2,6-Dimethoxyacetophenone is then subjected to the Willgerodt-Kindler reaction conditions as described for the 2,5-isomer, followed by hydrolysis to yield 2,6-dimethoxyphenylacetic acid.
Discussion: The steric hindrance from the two ortho-methoxy groups can affect the reaction rates and yields of both the Friedel-Crafts acylation and the Willgerodt-Kindler reaction. Optimization of reaction conditions, such as temperature and reaction time, is likely necessary to achieve satisfactory results. An alternative could be the conversion of the acetophenone to a nitrile followed by hydrolysis.[5]
Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
This isomer is a common and important compound, and its synthesis is well-documented, with a reliable procedure available in Organic Syntheses.
Route 1: From Veratraldehyde via the Azlactone Synthesis
This multi-step synthesis proceeds through a pyruvic acid intermediate.
Reaction Pathway:
Caption: Synthesis of 3,4-Dimethoxyphenylacetic Acid via the Azlactone Route.
Experimental Protocol: [6]
-
Step 1: Hydrolysis of the Azlactone: The azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid is refluxed with aqueous sodium hydroxide to yield the sodium salt of 3,4-dimethoxyphenylpyruvic acid.
-
Step 2: Oxidative Decarboxylation: The pyruvic acid is then treated with hydrogen peroxide in an alkaline solution. This results in an oxidative decarboxylation to form homoveratric acid, which is isolated after acidification.
Discussion: This is a classic and well-optimized procedure that provides good yields of high-purity product. The starting azlactone can be prepared from veratraldehyde. While it is a multi-step process, the reliability and detailed documentation make it an attractive option. Other routes include the hydrolysis of 3,4-dimethoxyphenylacetonitrile, which in turn can be synthesized from veratryl chloride and a cyanide salt.[7][8]
Synthesis of 3,5-Dimethoxyphenylacetic Acid
The 3,5-isomer can be synthesized from precursors containing the 3,5-dimethoxybenzyl moiety.
Route 1: From 3,5-Dimethoxybenzyl Bromide via Nitrile Formation and Hydrolysis
This route utilizes a nucleophilic substitution to introduce the cyano group, which is then hydrolyzed.
Reaction Pathway:
Caption: Synthesis of 3,5-Dimethoxyphenylacetic Acid from 3,5-Dimethoxybenzyl Alcohol.
Experimental Protocol:
-
Step 1: Bromination of 3,5-Dimethoxybenzyl Alcohol: The commercially available 3,5-dimethoxybenzyl alcohol is converted to the corresponding bromide using a suitable brominating agent such as phosphorus tribromide or hydrobromic acid.
-
Step 2: Cyanation: 3,5-Dimethoxybenzyl bromide is then reacted with sodium or potassium cyanide in a suitable solvent (e.g., ethanol, DMSO) to form 3,5-dimethoxyphenylacetonitrile.[9]
-
Step 3: Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 3,5-dimethoxyphenylacetic acid.[10][11]
Discussion: This is a straightforward and generally efficient three-step synthesis from a commercially available starting material. The cyanation step involves toxic reagents and requires appropriate handling. An alternative to the nitrile route is the formation of a Grignard reagent from 3,5-dimethoxybenzyl chloride or bromide, followed by carboxylation with carbon dioxide.[12] This avoids the use of cyanide but requires strictly anhydrous conditions.
Comparative Summary of Synthetic Routes
| Isomer | Starting Material | Key Reactions | Advantages | Disadvantages |
| 2,3- | 2,3-Dimethoxybenzaldehyde | Knoevenagel condensation, Reduction, Hydrolysis | Utilizes readily available starting material. | Multi-step process, potentially moderate overall yield. |
| 2,4- | 2,4-Dimethoxybenzaldehyde | Cyanohydrin formation, Reduction, Nitrile hydrolysis | Well-established transformations. | Use of highly toxic cyanide, multi-step. |
| 2,5- | 1,4-Dimethoxybenzene | Friedel-Crafts acylation, Willgerodt-Kindler reaction | Efficient and often high-yielding. | Harsh reaction conditions for Willgerodt-Kindler. |
| 2,6- | 1,3-Dimethoxybenzene | Friedel-Crafts acylation, Willgerodt-Kindler reaction | Applicable to a sterically hindered isomer. | Potential for low yields due to steric hindrance. |
| 3,4- | Veratraldehyde (via azlactone) | Azlactone synthesis, Oxidative decarboxylation | Well-documented, reliable, good yields. | Multi-step synthesis. |
| 3,5- | 3,5-Dimethoxybenzyl alcohol | Bromination, Cyanation, Nitrile hydrolysis | Straightforward from a commercial starting material. | Use of toxic cyanide. |
Conclusion
The synthesis of dimethoxyphenylacetic acid isomers can be accomplished through a variety of synthetic routes. The optimal choice depends on the specific isomer required, the scale of the synthesis, and the available resources. For the 2,5- and 3,4-isomers, well-established and high-yielding procedures are readily available. The synthesis of the 2,3-, 2,4-, 2,6-, and 3,5-isomers often requires multi-step sequences with careful optimization to achieve desirable yields. The information and protocols provided in this guide offer a solid foundation for researchers and chemists to select and implement the most suitable synthetic strategy for their specific needs.
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A Senior Application Scientist's Guide to Distinguishing 2,3- and 2,4-Dimethoxyphenylacetic Acid Isomers by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Positional isomers, such as 2,3- and 2,4-dimethoxyphenylacetic acid, often exhibit subtle yet critical differences in their physicochemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for definitively differentiating such closely related structures. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these two isomers, supported by experimental data, and outlines advanced NMR strategies for unequivocal structural assignment.
The Challenge: Subtle Structural Differences with Significant Implications
2,3-Dimethoxyphenylacetic acid and 2,4-dimethoxyphenylacetic acid share the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. Their structural divergence lies solely in the substitution pattern of the two methoxy groups on the phenyl ring. This seemingly minor variation can lead to profound differences in molecular conformation, electronic distribution, and, consequently, reactivity and biological activity. Therefore, a robust and reliable method for their differentiation is paramount.
Differentiating Isomers Through ¹H NMR Spectroscopy: A Tale of Two Spectra
The proton NMR spectra of the two isomers, while broadly similar, exhibit key diagnostic differences in the aromatic region and in the chemical shifts of the methoxy and methylene protons. These distinctions arise from the varied electronic environments experienced by the protons in each molecule.
In This compound , the three aromatic protons are in distinct chemical environments, leading to a more complex splitting pattern. Conversely, the aromatic protons of 2,4-dimethoxyphenylacetic acid also display unique signals, but their relative positions and coupling patterns differ significantly due to the para- and ortho-positioning of the methoxy groups relative to the acetic acid moiety.
A critical distinguishing feature is often the chemical shift of the methoxy and methylene protons. The proximity of these groups to the other substituents on the aromatic ring influences their magnetic shielding, resulting in measurable differences in their resonance frequencies.
Unambiguous Insights from ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides complementary and often more direct information for distinguishing between these isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.
For This compound , the two methoxy-bearing carbons (C2 and C3) will have characteristic chemical shifts, as will the other four aromatic carbons. In the case of 2,4-dimethoxyphenylacetic acid , the chemical shifts of the methoxy-substituted carbons (C2 and C4) and the remaining aromatic carbons will differ from those of the 2,3-isomer due to the altered electronic effects of the substituents.
The following table summarizes the experimentally observed ¹H and ¹³C NMR chemical shifts for the two isomers, providing a clear basis for their differentiation.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| This compound | Aromatic H: 6.8-7.1 (m, 3H), CH₂: 3.65 (s, 2H), OCH₃: 3.88 (s, 3H), 3.85 (s, 3H) | C=O: 176.8, Aromatic C-O: 152.6, 147.5, Aromatic C: 124.3, 121.9, 117.2, 112.2, OCH₃: 60.8, 55.8, CH₂: 36.3 |
| 2,4-Dimethoxyphenylacetic acid | Aromatic H: 7.12 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.4 Hz, 1H), 6.40 (d, J=2.4 Hz, 1H), CH₂: 3.58 (s, 2H), OCH₃: 3.82 (s, 3H), 3.79 (s, 3H) | C=O: 177.5, Aromatic C-O: 160.3, 158.5, Aromatic C: 132.3, 117.8, 104.5, 98.4, OCH₃: 55.4, 55.3, CH₂: 36.1 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2]
Advanced NMR Techniques for Incontrovertible Proof: The Power of NOESY
While careful analysis of ¹H and ¹³C NMR spectra is often sufficient, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive structural confirmation. NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.[3]
In the case of our isomers, a NOESY experiment would reveal key correlations that are unique to each structure. For This compound , a cross-peak would be expected between the protons of one of the methoxy groups and the adjacent aromatic proton. In contrast, for 2,4-dimethoxyphenylacetic acid , NOE correlations would be observed between the protons of the C2-methoxy group and the neighboring aromatic proton, as well as between the C4-methoxy protons and its adjacent aromatic proton. These distinct through-space interactions provide irrefutable evidence for the specific substitution pattern.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the dimethoxyphenylacetic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
2D NOESY Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard NOESY pulse sequence (noesygpphpp)
-
Mixing Time: 500-800 ms
-
Number of Scans: 16-32 per increment
-
Relaxation Delay: 1.5 s
Visualizing the Key Distinction: NOE Correlations
The following diagrams illustrate the expected key NOE correlations that differentiate the two isomers.
Figure 2. Expected key NOE correlations for 2,4-dimethoxyphenylacetic acid.
Conclusion
The differentiation of 2,3- and 2,4-dimethoxyphenylacetic acid is readily achievable through a systematic application of NMR spectroscopy. While ¹H and ¹³C NMR provide distinct and diagnostic fingerprints for each isomer, advanced techniques such as NOESY offer an additional layer of certainty, ensuring the unequivocal assignment of their structures. This guide underscores the power and versatility of NMR as an indispensable tool in modern chemical research and development, where precise structural knowledge is non-negotiable.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 9, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). 2,4-Dimethoxyphenylacetic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 9, 2026, from [Link]
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A Comparative Guide to Purity Analysis of 2,3-Dimethoxyphenylacetic Acid: Quantitative NMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not a mere metric—it is the foundation of safety, efficacy, and reproducibility. For a molecule like 2,3-Dimethoxyphenylacetic acid (2,3-DMPA), a key intermediate in various synthetic pathways, rigorous purity assessment is critical. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, against the well-established High-Performance Liquid Chromatography (HPLC) for the definitive purity determination of 2,3-DMPA.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike relative methods that rely on calibration curves against a reference standard of the same analyte, Quantitative NMR (qNMR) is a primary ratio method.[1][2] This distinction is fundamentally important. The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This allows for the direct quantification of an analyte against a certified internal standard of a different compound, eliminating the need for a specific, highly purified reference material of the analyte itself.[5] This is a significant advantage, especially when analyzing novel synthetic molecules or when a certified standard is unavailable.[5]
The purity of the analyte (P_a) can be determined using the following foundational equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I : Integral of the analyte (a) and standard (std) signals
-
N : Number of protons for the integrated signal
-
M : Molar mass of the analyte and standard
-
m : Mass of the analyte and standard
-
P : Purity of the certified internal standard
This direct, equation-based quantification grounds the measurement in fundamental constants and precisely known values, establishing a clear metrological traceability.[6]
Experimental Workflow: Purity Determination by ¹H qNMR
The trustworthiness of a qNMR result is built upon a meticulous and well-understood experimental protocol. Each step is designed to minimize uncertainty and ensure the foundational principle of proportionality is upheld.
Diagram: qNMR Experimental Workflow
Caption: Workflow for qNMR purity analysis.
Detailed Experimental Protocol: ¹H qNMR of 2,3-DMPA
1. Materials and Reagents:
-
Analyte: this compound (CAS: 90-53-9, Molar Mass: 196.20 g/mol ).[7]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), low water content.
-
Causality: DMSO-d6 is an excellent solvent for both the analyte and the internal standard, ensuring a homogeneous solution crucial for sharp, well-resolved NMR signals.[10]
-
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 2,3-DMPA into a clean glass vial. Record the mass to at least four decimal places.
-
Accurately weigh approximately 8-10 mg of maleic acid (Internal Standard) into the same vial. Record the mass.
-
Causality: The masses are chosen to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated, which optimizes integration accuracy.[10]
-
-
Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex thoroughly to ensure complete dissolution of both compounds.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition (Example: 400 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' or 'zg90').
-
Pulse Angle: 90°.
-
Causality: A 90° pulse ensures maximum signal generation for all nuclei, a prerequisite for accurate quantification.[10]
-
-
Relaxation Delay (D1): 20-30 seconds.
-
Causality: This is the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton signal being used for quantification (both analyte and standard).[11] This ensures all protons fully return to thermal equilibrium before the next pulse, guaranteeing the signal intensity is truly proportional to the number of nuclei.
-
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16-64 (or as needed to achieve a signal-to-noise ratio S/N > 250:1 for the peaks of interest).[10]
-
Causality: A high S/N ratio is essential for precise integration and reduces the uncertainty of the measurement.[12]
-
4. Data Processing and Calculation:
-
Apply Fourier transformation, followed by careful manual phasing and automated baseline correction.
-
Select non-overlapping, well-resolved signals for integration. For 2,3-DMPA, the methylene signal (-CH2-) is an excellent candidate. For maleic acid, the vinyl proton singlet is used.
-
Integrate the selected signals.
-
Apply the qNMR equation using the recorded masses, molar masses, proton counts (2 for the -CH2- of 2,3-DMPA, 2 for the vinyl protons of maleic acid), and the purity of the internal standard.
Comparative Technique: Purity by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of purity analysis in the pharmaceutical industry.[13] It excels at separating an analyte from its impurities based on their differential partitioning between a stationary and a mobile phase.[14]
Illustrative HPLC Protocol for 2,3-DMPA
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Causality: A C18 column is a standard choice for separating moderately polar organic molecules like 2,3-DMPA from potential non-polar or more polar impurities.[15]
-
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v).
-
Causality: The acidic aqueous-organic mobile phase ensures the carboxylic acid group of 2,3-DMPA is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Purity is typically determined by an area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. This is a relative purity assessment.
Head-to-Head Comparison: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific analytical question, the stage of development, and the available resources.
Diagram: Methodological Comparison
Caption: Core differences between qNMR and HPLC.
Quantitative Data Summary
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Rationale & Field Insights |
| Principle | Primary Ratio Method[1] | Comparative Separation[17] | qNMR provides absolute purity traceable to SI units without needing an analyte-specific standard. HPLC is relative unless calibrated against one. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of the analyte for assay; area % for relative purity. | This is qNMR's key advantage for novel compounds or when reference materials are unavailable or costly. |
| Quantification | Absolute (mass fraction) via direct calculation.[5] | Relative (Area %) or via external calibration curve. | Absolute quantification by qNMR is inherently more rigorous than the area percent method, which assumes all impurities have the same response factor as the analyte. |
| Selectivity | Excellent; based on unique chemical shifts of protons. | High; based on chromatographic separation. | Both are highly selective. qNMR can resolve and quantify structurally similar isomers if they have distinct NMR signals. |
| Sensitivity (LOQ) | Lower (typically mg/mL range).[12] | Higher (typically µg/mL to ng/mL range).[12][18] | HPLC is superior for detecting and quantifying trace-level impurities (e.g., <0.1%). |
| Sample Throughput | Lower, due to long relaxation delays required for accuracy. | Higher, with typical run times of 15-30 minutes. | HPLC is better suited for high-throughput screening in a QC environment. |
| Sample State | Non-destructive; sample can be recovered.[3][19] | Destructive. | qNMR is ideal for precious, mass-limited materials like natural product isolates or early-stage synthetic intermediates.[20] |
| Information Yield | Simultaneous purity determination and unequivocal structure confirmation.[20] | Purity profile and retention times. Structure is inferred, not confirmed. | A single qNMR experiment validates both the identity and purity of the material, offering significant efficiency. |
Conclusion and Recommendations
Both qNMR and HPLC are powerful, validated techniques for purity analysis, but they serve different, often complementary, roles.
-
Choose qNMR when:
-
You need to determine the absolute purity (assay) of a material without a specific certified reference standard.
-
You are characterizing a primary or in-house reference standard.
-
The sample is mass-limited or precious , as the technique is non-destructive.
-
Simultaneous structure confirmation and purity assessment are required in a single experiment, enhancing efficiency in R&D.
-
-
Choose HPLC when:
-
You need to detect and quantify trace-level impurities with high sensitivity.
-
High-throughput analysis is required for routine quality control of multiple batches.
-
A validated method using an established reference standard is already in place.
-
For the comprehensive characterization of this compound, an orthogonal approach is recommended. Use qNMR to establish the absolute purity and confirm the identity of a primary batch, which can then serve as an in-house reference standard. Subsequently, use a validated HPLC method for routine, high-throughput purity checks and the detection of trace impurities in subsequent batches, ensuring the highest level of quality assurance. This dual approach leverages the absolute accuracy of qNMR and the high sensitivity of HPLC, providing a self-validating and robust system for quality control.
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd. Retrieved from [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
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[Video] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
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Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]
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Sørensen, D., et al. (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP). Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Records of Natural Products, 10(5), 555. Retrieved from [Link]
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SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026, January 6). Southwest Research Institute. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM. Retrieved from [Link]
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qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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[PDF] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications. Retrieved from [Link]
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What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved from [Link]
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Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
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QNMR – a modern alternative to HPLC. (n.d.). Almac. Retrieved from [Link]
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Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved from [Link]
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Updates and Future Vision of qNMR at U.S. Pharmacopeia. (2024, September 10). PMDA. Retrieved from [Link]
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GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI. Retrieved from [Link]
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EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. Retrieved from [Link]
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A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2021). Molecules, 26(23), 7209. Retrieved from [Link]
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Organic Acids : HPLC (Type-IV). (n.d.). OIV - International Organisation of Vine and Wine. Retrieved from [Link]
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Guided approach to quantitative 1 H NMR spectroscopy for the choice of... (n.d.). ResearchGate. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
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Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 97(2), 337-347. Retrieved from [Link]
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2,3-Dimethoxyphenylacetic Acid
This guide provides a comprehensive comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,3-Dimethoxyphenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.
Introduction: The Imperative for a Stability-Indicating Method
This compound is a key starting material and potential impurity in the synthesis of various pharmaceutical compounds. Its stability profile directly impacts the quality, safety, and efficacy of the final drug product. A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and formulation excipients.[1] The development and validation of such a method are not merely a quality control exercise; they are a regulatory necessity mandated by guidelines from the International Council for Harmonisation (ICH).[2][3][4]
This guide will detail the validation of a robust reversed-phase HPLC method (Method A) and compare its performance against a plausible alternative (Method B) to illustrate critical aspects of method development and validation.
Method A: The Optimized Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method B: An Alternative for Comparison
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (60:40 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
The core objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5][6] Our validation will rigorously follow the framework established in the ICH Q2(R1) guideline.[2][3][5]
The Validation Workflow: A Systematic Approach
A successful validation study is built upon a logical progression of experiments, each designed to test a specific performance characteristic of the method. The overall workflow ensures that by the end of the process, the method's reliability is thoroughly established.
Caption: A flowchart of the systematic workflow for HPLC method validation.
Specificity through Forced Degradation: The Core of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7] To prove this, we perform forced degradation studies, intentionally stressing the this compound drug substance to generate potential degradation products.[8][9]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and reflux for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and reflux for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute.
-
Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve and dilute.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 72 hours.
Comparative Results and Rationale
The goal is to achieve 5-20% degradation, which is considered suitable for validating the method's stability-indicating power.[10]
-
Method A (Optimized): Chromatograms showed that the main this compound peak was well-resolved from all degradation peaks generated under all stress conditions (Resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector confirmed the main peak was spectrally homogeneous, indicating no co-eluting impurities. The use of a C18 column provides strong hydrophobic retention, while the acidic mobile phase (0.1% phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.[11]
-
Method B (Alternative): Under basic hydrolysis conditions, a key degradant peak was observed to have poor resolution (Resolution = 1.2) from the parent peak. The use of a shorter C8 column provides less retention, and the absence of a pH-controlling buffer (like phosphoric acid) can lead to peak tailing for acidic compounds, compromising resolution. Furthermore, the ambient temperature condition makes the method more susceptible to daily fluctuations in the lab environment.
This comparison demonstrates the criticality of column choice and mobile phase pH control in developing a truly specific and reliable method.
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Comparative analysis of the crystal structures of dimethoxyphenylacetic acid isomers
A Comparative Guide to the Crystal Structures of Dimethoxyphenylacetic Acid Isomers
This guide provides a detailed comparative analysis of the crystal structures of various dimethoxyphenylacetic acid isomers. As positional isomers, these molecules share the same chemical formula but differ in the substitution pattern of the two methoxy groups on the phenyl ring. This seemingly subtle difference can lead to profound variations in their three-dimensional crystal packing, which in turn governs critical physicochemical properties such as solubility, melting point, and bioavailability. For researchers in materials science and drug development, understanding these structure-property relationships is paramount for rational design and control of molecular solids.
This document delves into the crystallographic landscapes of 2,3-, 2,5-, 3,4-, and 3,5-dimethoxyphenylacetic acid, synthesizing experimental data with computational analysis to provide a comprehensive overview of their solid-state architecture.
Foundational Principles: Isomerism and Crystal Engineering
Positional isomerism, as seen in the dimethoxyphenylacetic acid series, presents a fascinating case study in crystal engineering. The location of the methoxy (-OCH₃) groups dictates the molecule's overall polarity, steric profile, and the availability of hydrogen bond donors and acceptors. The primary intermolecular interaction governing the crystal structure of carboxylic acids is the robust carboxyl-to-carboxyl hydrogen bond, which typically forms a centrosymmetric dimer synthon. However, weaker, yet collectively significant, interactions such as C-H···O bonds and π-stacking also play a crucial role in stabilizing the final crystal lattice. The interplay between these forces, as modulated by the methoxy group positions, results in distinct packing arrangements for each isomer.
Methodology: From Crystal to Structure
The determination and analysis of these crystal structures follow a well-established workflow that combines experimental diffraction with computational visualization.
Experimental Workflow: Single-Crystal X-ray Diffraction (SXRD)
The gold standard for unambiguously determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SXRD). The process begins with the growth of high-quality single crystals, followed by data collection and structure solution.
Caption: Workflow for Single-Crystal X-ray Diffraction (SXRD).
Step-by-Step Protocol:
-
Crystal Growth: Single crystals of each isomer are typically grown by slow evaporation from a suitable solvent (e.g., ethyl acetate, acetone, or methanol) at room temperature. The choice of solvent can be critical and sometimes influences the resulting polymorphic form.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected data are processed to yield a set of structure factors. Initial phases are determined using computational methods (e.g., SHELXT), which provides an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using least-squares methods (e.g., SHELXL) to optimize atomic positions and thermal parameters, resulting in a final, accurate crystal structure.
Computational Analysis: Hirshfeld Surface Analysis
To visualize and quantify the subtle intermolecular interactions that govern crystal packing, Hirshfeld surface analysis is an invaluable tool. This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of intermolecular contacts.
Caption: Workflow for Hirshfeld Surface and Fingerprint Plot Analysis.
The analysis generates:
-
d_norm surface: A surface where colors highlight intermolecular contacts shorter (red), equal to (white), or longer (blue) than the van der Waals radii sum. This provides an immediate visual representation of contact "hotspots."
-
2D Fingerprint Plots: A 2D histogram summarizing all intermolecular contacts, where dᵢ is the distance from the surface to the nearest nucleus inside and dₑ is the distance to the nearest nucleus outside. Specific interactions (e.g., O···H, C···H) appear as characteristic spikes or wings on the plot, and their relative contributions can be quantified.
Comparative Structural Analysis
The crystal structures of four key isomers—2,3-, 2,5-, 3,4-, and 3,5-dimethoxyphenylacetic acid—have been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC). A comparison of their primary crystallographic data reveals significant differences in their packing arrangements.
Table 1: Comparative Crystallographic Data for Dimethoxyphenylacetic Acid Isomers
| Parameter | 2,3-dimethoxy | 2,5-dimethoxy | 3,4-dimethoxy | 3,5-dimethoxy |
| Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 11.238(3) | 8.283(2) | 12.000(4) | 10.601(5) |
| b (Å) | 7.910(2) | 13.067(4) | 7.502(2) | 5.068(3) |
| c (Å) | 11.161(3) | 9.278(3) | 12.115(4) | 18.061(9) |
| β (°) | 98.79(2) | 99.85(2) | 111.45(2) | 95.82(4) |
| Volume (ų) | 980.5(4) | 990.2(5) | 1015.1(5) | 964.9(8) |
| Z | 4 | 4 | 4 | 4 |
| H-Bond Motif | Dimer | Dimer | Dimer | Dimer |
Z is the number of molecules per unit cell.
The Universal Dimer Synthon
A common feature across all four analyzed isomers is the formation of the classic centrosymmetric carboxylic acid dimer via strong O-H···O hydrogen bonds. This R²₂(8) graph set motif is a highly robust and predictable interaction in carboxylic acids and serves as the primary building block in their crystal structures.
The Influence of Methoxy Group Position
The key differences arise from how these primary dimers are arranged in three dimensions, a process dictated by weaker C-H···O interactions involving the methoxy groups and the phenyl ring.
-
3,5-Dimethoxyphenylacetic Acid: In this isomer, the symmetrically placed methoxy groups facilitate a herringbone packing arrangement. The dimers are linked into chains by C-H···O interactions between a methoxy hydrogen and a carboxyl oxygen of an adjacent dimer. This creates a stable, relatively dense structure as reflected by its smaller unit cell volume compared to most of the other isomers.
-
2,3-, 2,5-, and 3,4-Isomers: The crystal structures of these less symmetrical isomers are also built from the same carboxylic acid dimers. However, the positioning of the methoxy groups leads to different secondary linking patterns. In the 2,5- and 3,4-isomers, the methoxy groups are involved in C-H···O interactions that link the dimers into layers. The steric hindrance and electronic distribution of the adjacent methoxy groups in the 2,3-isomer result in a distinct packing arrangement compared to the others.
Analysis of Hirshfeld surfaces for these compounds reveals that while O···H contacts (from the primary dimer) are dominant, the H···H and C···H contacts account for a significant portion of the surface area, highlighting the importance of the weaker van der Waals and C-H···O forces in defining the overall crystal architecture. The specific arrangement of methoxy groups creates unique electrostatic and steric environments that favor certain secondary interactions over others, ultimately leading to the observed differences in space group and unit cell dimensions.
Conclusion and Implications
This comparative analysis demonstrates that while dimethoxyphenylacetic acid isomers share the same fundamental hydrogen-bonding dimer motif, the positional isomerism of the methoxy groups provides a powerful handle for tuning the three-dimensional crystal structure. The location of these groups modifies the molecule's shape and the distribution of hydrogen bond acceptors, leading to different sets of weak C-H···O interactions that assemble the dimers into unique layered or chained architectures.
For drug development professionals, this has critical implications. The observed structural variations will directly influence properties like crystal morphology, dissolution rate, and mechanical strength. This understanding allows for a more targeted approach to solid form screening and selection, ensuring the choice of an isomer or polymorph with optimal properties for a given application. The study underscores the necessity of detailed crystallographic analysis in rationally designing molecular materials.
References
-
Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Smith, G., Wermuth, U.D., & Healy, P.C. (2011). The role of weak C–H⋯O interactions in the packing of the crystal structures of the isomeric dimethoxyphenylacetic acids. Acta Crystallographica Section C: Crystal Structure Communications, 67(11), o421-o428. [Link]
-
Fábián, L., & Kálmán, A. (2000). The crystal and molecular structure of 3,5-dimethoxyphenylacetic acid. Journal of Molecular Structure, 524(1-3), 209-216. [Link]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2,3-Dimethoxyphenylacetic Acid Derivatives
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its therapeutic efficacy and safety profile. For derivatives of 2,3-dimethoxyphenylacetic acid, a structural motif present in various pharmacologically active compounds, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth comparison of the predominant analytical techniques for this purpose, grounded in experimental evidence and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions.
The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to toxicity.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired enantiomer and its undesired counterpart.[2]
Comparative Overview of Core Analytical Techniques
The cornerstone of enantiomeric purity assessment lies in the ability to differentiate between two molecules that are mirror images of each other. This is typically achieved through chiral recognition, a process facilitated by a chiral environment. Chromatographic techniques are the workhorses of enantioseparation, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) being the most prominent.[3][4]
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[5] | Wide applicability, numerous commercially available CSPs, well-established and validated methods.[6] | Longer analysis times compared to SFC, higher consumption of organic solvents. | Routine quality control, method development for a wide range of acidic and neutral compounds. |
| Chiral SFC | Utilizes a supercritical fluid (typically CO2) as the primary mobile phase, offering unique selectivity on CSPs.[7][8] | Fast analysis times, reduced solvent consumption ("greener" chemistry), high efficiency.[9][10][11] | Requires specialized instrumentation, method development can be more complex for highly polar compounds. | High-throughput screening, preparative separations, analysis of thermally labile compounds. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column.[12] | High resolution and sensitivity, suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Analysis of volatile derivatives of phenylacetic acids, impurity profiling. |
Deep Dive into Chromatographic Methodologies
The selection of the optimal analytical technique is contingent upon the specific properties of the this compound derivative and the analytical objective (e.g., routine QC vs. high-throughput screening).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric purity analysis due to its versatility and the vast library of available chiral stationary phases (CSPs).[5] For acidic compounds like this compound derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and Pirkle-type phases are often the first choice.[4][6]
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times.
Experimental Workflow for Chiral HPLC Method Development:
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dimethoxyphenylacetic Acid
This document provides essential, step-by-step guidance for the safe handling and disposal of 2,3-Dimethoxyphenylacetic acid (2,3-DMPAA). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing waste streams containing this compound.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough understanding of its associated hazards is imperative. This compound is classified as hazardous under the OSHA Hazard Communication Standard[1]. The primary risks include:
-
Skin Irritation (H315): Causes skin irritation upon contact[2].
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation[2].
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust[2].
-
Harmful if Swallowed (H302): Ingestion can be harmful to health[3].
The causality behind these hazards lies in the acidic nature and chemical reactivity of the molecule, which can disrupt biological tissues upon contact. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling 2,3-DMPAA in any form (solid or in solution).
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][4]. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[5].
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or butyl rubber[5][6]. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected[7][8].
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact[9][10]. For larger-scale operations, chemical-resistant coveralls may be necessary[11].
-
Respiratory Protection: All handling of solid 2,3-DMPAA that may generate dust should be performed in a well-ventilated area, preferably a certified chemical fume hood[3][9]. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required[5][6].
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following protocol provides a self-validating system to contain, neutralize, and clean up spills of 2,3-DMPAA.
Step 1: Immediate Response
-
Notify all personnel in the immediate area of the spill[12][13].
-
If the spill is large or ventilation is poor, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department[10].
-
Ensure you are wearing the appropriate PPE before approaching the spill[12].
Step 2: Containment
-
For liquid spills, create a dike around the spill using an unreactive absorbent material to prevent it from spreading or entering drains[12][13].
-
For solid spills, carefully cover the material to prevent dust from becoming airborne.
Step 3: Neutralization and Absorption
-
As an organic acid, 2,3-DMPAA should be neutralized before cleanup. Slowly apply a weak base such as sodium bicarbonate or soda ash over the spill[13][14].
-
Continue applying the neutralizer until effervescence (bubbling) ceases, indicating the acid has been neutralized.
-
Once neutralized, absorb the material with an inert substance like vermiculite, sand, or a commercial spill pillow[3][14]. Do not use combustible materials like paper towels or reactive materials like absorbent clay for acid spills [13].
Step 4: Collection and Final Cleanup
-
Carefully scoop the absorbed mixture into a designated, leak-proof container suitable for hazardous waste[13][15].
-
Label the container clearly as "Spill Debris: this compound, Sodium Bicarbonate, and [Absorbent Material]" and include the date.
-
Wash the spill area thoroughly with soap and water. If the chemical is highly toxic, collect the rinse water for disposal as hazardous waste[13].
-
Dispose of all contaminated materials, including gloves and wipes, in the hazardous waste container[3].
Waste Collection and Disposal Workflow
Proper disposal begins with correct waste segregation and collection at the point of generation. Drain disposal of 2,3-DMPAA is strictly prohibited[4][9]. All waste, including pure compound, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste[4][16].
The following workflow provides a logical guide for the disposal process.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol details the actions required to dispose of 2,3-DMPAA waste in compliance with standard safety and environmental regulations.
Step 1: Waste Segregation
-
Collect all waste containing 2,3-DMPAA, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing paper), in a dedicated waste stream. Do not mix with other waste types unless explicitly permitted by your EHS department.
Step 2: Containerization
-
Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass[17].
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors[8][15].
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[17].
Step 3: Labeling
-
Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A complete list of all other chemical constituents and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., irritant)[2].
-
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area, such as a chemical fume hood or a specified waste cabinet[8][15].
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents[1][16].
-
Utilize secondary containment (e.g., a plastic bin) to contain any potential leaks from the primary container.
Step 5: Final Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup[1][3][16].
-
Never attempt to transport hazardous waste off-site yourself. Follow all institutional procedures for waste transfer and manifest documentation.
Summary of Key Compound Information
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Appearance | Beige Solid | [1] |
| Melting Point | 96 - 99 °C (204.8 - 210.2 °F) | [1] |
| Primary Hazards | Skin, eye, and respiratory irritant | [2] |
By adhering to this comprehensive guide, laboratory professionals can manage this compound waste streams responsibly, ensuring a safe working environment and maintaining full regulatory compliance.
References
- SPILL CLEANUP QUICK REFERENCE. Unknown Source.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
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- Organic Acid Standard Operating Procedure.
- Acidic/Basic Spill Clean Up. Safety & Risk Services, The University of British Columbia.
- Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid. Fisher Scientific.
- This compound | C10H12O4 | CID 135964.
- 5.4 Chemical Spill Procedures. Cornell University Environmental Health and Safety.
- Safety Data Sheet for 2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid. AK Scientific, Inc..
- Safety Data Sheet for 2,4-Dimethoxyphenylacetic acid. Fisher Scientific.
- Safety Data Sheet for 2-methoxyphenylacetic acid. Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid 98%. Pfaltz & Bauer.
- Safety Data Sheet for Phenylacetic acid. Sigma-Aldrich.
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- PHENYL ACETIC ACID, Natural (Manufacturing) - SDS. Aurochemicals.
- Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid. Fisher Scientific.
- Hazardous Materials Disposal Guide. Nipissing University.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






